3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
Description
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Properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONWGSMHSGHRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389809 | |
| Record name | 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116546-04-4 | |
| Record name | 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a multifunctional aromatic compound of significant interest to the scientific community. Its unique structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and a tertiary amine, makes it a valuable intermediate in a multitude of synthetic applications. Researchers in pharmaceutical development utilize this molecule as a scaffold for synthesizing drugs targeting neurological disorders and as a precursor for novel anti-cancer agents.[1] Beyond medicine, it serves as a reagent in analytical chemistry, a building block for dyes and agrochemicals, and a key component in the synthesis of fine chemicals and specialty materials.[1][2]
This guide provides a comprehensive overview of the synthesis of this compound, focusing on the most prevalent and efficient method: the Mannich reaction. As a Senior Application Scientist, this document is structured to provide not just a procedural recipe, but a deep understanding of the reaction's mechanistic underpinnings, the rationale behind experimental choices, and the necessary protocols for ensuring a successful and safe synthesis.
Section 1: The Mannich Reaction: Mechanistic Insights
The synthesis of this compound is archetypally achieved through the Mannich reaction. This powerful three-component condensation reaction is fundamental in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom.[3][4] In this specific case, it involves the reaction of 4-hydroxybenzaldehyde with formaldehyde and dimethylamine.[5]
The reaction proceeds via a two-stage mechanism. The first stage involves the formation of a highly reactive electrophile, the N,N-dimethylmethyleneiminium ion (an Eschenmoser's salt precursor). This occurs through the condensation of dimethylamine with formaldehyde, followed by dehydration.[6]
In the second stage, the 4-hydroxybenzaldehyde molecule acts as the nucleophile. The phenolic hydroxyl group is a potent activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions, making it susceptible to electrophilic attack. The iminium ion is then attacked by the electron-rich aromatic ring at the position ortho to the hydroxyl group, leading to the formation of the desired product after rearomatization.
Section 2: A Field-Proven Synthesis Protocol
This section details a robust, step-by-step protocol for the synthesis of this compound, derived from established literature. The procedure is designed to be self-validating by explaining the purpose and causality behind each critical step.
Reagent and Materials Summary
Proper preparation and accurate measurement of reagents are paramount for reaction success and yield optimization.
| Reagent | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Role |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 10.0 g | ~82 | Nucleophilic Substrate |
| Dimethylamine (33% aq.) | (CH₃)₂NH | 45.08 | 11.0 g | ~80 | Amine Component |
| Formaldehyde (35% aq.) | CH₂O | 30.03 | 8.0 g | ~93 | Carbonyl Component |
| Methanol | CH₃OH | 32.04 | 80 mL | - | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 45 mL (3x15) | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - | Drying Agent |
Experimental Workflow
The synthesis workflow can be visualized as a sequence of core laboratory operations, from reaction setup to final product isolation.
Step-by-Step Methodology
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxybenzaldehyde (10.0 g, ~82 mmol), 33% aqueous dimethylamine (11.0 g, ~80 mmol), and 35% formaldehyde solution (8.0 g, ~93 mmol) in 80 mL of methanol.
-
Causality : Methanol is selected as the solvent due to its ability to dissolve all reactants, creating a homogeneous reaction medium essential for efficient molecular interaction. The slight excess of formaldehyde ensures the complete conversion of the limiting reagents.
-
-
Reaction Execution : The mixture is stirred overnight at 50°C.
-
Causality : Heating to 50°C provides the necessary thermal energy to overcome the activation energy for both iminium ion formation and the subsequent electrophilic substitution. An overnight reaction time ensures the reaction proceeds to completion.
-
-
Solvent Removal : After the reaction is complete, the methanol is removed under reduced pressure using a rotary evaporator.
-
Causality : Removing the bulk solvent concentrates the reaction mixture, making the subsequent extraction process more efficient and reducing the volume of extraction solvent required.
-
-
Aqueous Workup and Extraction : The resulting residue is extracted with ethyl acetate (3 x 15 mL). The combined organic phases are then washed with brine.
-
Causality : This liquid-liquid extraction separates the desired organic product from water-soluble impurities and salts. Ethyl acetate is a suitable solvent as the product is highly soluble in it, while it is immiscible with water. Washing with brine helps to break up any emulsions and further removes water from the organic layer.
-
-
Drying and Concentration : The combined organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Causality : Anhydrous sodium sulfate is a neutral drying agent that efficiently removes trace amounts of water from the ethyl acetate solution, which is crucial to obtain a pure, dry product. Subsequent filtration removes the drying agent, and rotary evaporation removes the ethyl acetate to yield the crude product.
-
-
Purification : The crude, oil-like mixture is purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.
-
Causality : Column chromatography is a critical step to separate the target compound from unreacted starting materials and any side products. The polarity of the eluent is optimized to ensure that the product moves down the column at a rate that allows for effective separation from less polar and more polar impurities, yielding the final product as a yellow solid. The reported yield for this protocol is approximately 39%.
-
Section 3: Product Characterization and Validation
Validation of the final product's identity and purity is a non-negotiable step. The following data, reported in the literature, confirms the successful synthesis of this compound.
| Property | Value | Significance |
| Appearance | Yellow Solid | Confirms the physical state of the purified compound. |
| Melting Point | 80-81°C | A narrow melting point range indicates high purity. |
| ¹H NMR (CDCl₃) | δ=2.36 (s, 6H), 3.73 (s, 2H), 6.91 (d, 1H), 7.54 (d, 1H), 7.71 (dd, 1H), 8.61 (s, 1H), 9.81 (s, 1H) | Confirms the proton environment: dimethyl group (2.36), methylene bridge (3.73), aromatic protons (6.91-7.71), phenolic OH (8.61), and aldehyde proton (9.81). |
| IR (KBr) | ṽ = 3421, 2957, 2863, 2729, 1684, 1595, 1494 cm⁻¹ | Identifies key functional groups: O-H stretch (3421), C-H stretches (2957-2729), C=O aldehyde stretch (1684), and C=C aromatic stretches (1595, 1494). |
| Molecular Formula | C₁₀H₁₃NO₂ | Corresponds to the expected atomic composition.[1] |
| Molecular Weight | 179.22 g/mol | Matches the calculated molecular weight. |
Section 4: Safety, Handling, and Storage
Professional-grade laboratory practice demands stringent adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a hazard assessment based on its functional groups (phenol, aldehyde, amine) and available data is critical.
-
Hazard Assessment : The compound is classified as a combustible solid. Similar structures are known to cause skin and serious eye irritation, may be harmful if swallowed, and may cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Handling : Avoid breathing dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[7]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 0 - 8°C.[1]
Conclusion
The Mannich reaction provides a direct and effective pathway for the synthesis of this compound, a compound of considerable utility in pharmaceutical and chemical research. By understanding the underlying mechanism, carefully executing the experimental protocol, and rigorously characterizing the final product, researchers can reliably produce this valuable synthetic intermediate. Adherence to strict safety and handling procedures is essential to ensure a safe and successful outcome in the laboratory.
References
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Mannich Reaction. Organic Chemistry Portal. [Link]
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MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]
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The Mannich Reaction. ResearchGate. [Link]
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- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.de [fishersci.de]
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde CAS number and properties
An In-Depth Technical Guide to 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
This technical guide provides a comprehensive overview of this compound, a versatile aromatic aldehyde of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document consolidates critical information regarding its chemical properties, synthesis, reactivity, and applications, offering a valuable resource for professionals in drug development and chemical research.
Core Compound Identification and Physicochemical Properties
This compound is a substituted aromatic aldehyde. The presence of a hydroxyl group, an aldehyde group, and a dimethylaminomethyl group on the benzene ring imparts a unique combination of reactivity and functionality.[1][2][3] These functional groups make it a valuable intermediate for the synthesis of more complex molecules.[1][3][4]
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 116546-04-4 | [1][4][5][6] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][5][6] |
| Molecular Weight | 179.22 g/mol | [1][6] |
| IUPAC Name | 3-((dimethylamino)methyl)-4-hydroxybenzaldehyde | [4] |
| Appearance | Light beige or beige crystalline powder | [1] |
| Melting Point | 80-81 °C | [7] |
| Purity | ≥ 95% (LCMS) | [1][5] |
| Storage Conditions | Store at 0 - 8 °C | [1] |
| SMILES String | CN(C)CC1=C(C=CC(=C1)C=O)O | [4][6] |
| InChI Key | RONWGSMHSGHRJS-UHFFFAOYSA-N | [4][6] |
Synthesis: The Mannich Reaction
The primary and most efficient route for synthesizing this compound is the Mannich reaction.[2] This is a classic three-component condensation reaction involving an active hydrogen compound (4-hydroxybenzaldehyde), formaldehyde, and a secondary amine (dimethylamine).[2][7][8] The Mannich reaction is widely used in pharmaceutical synthesis to introduce aminomethyl groups into various molecules.[8]
Reaction Mechanism
The reaction proceeds through two key stages:
-
Formation of the Eschenmoser's salt precursor: Dimethylamine reacts with formaldehyde to form a dimethylaminomethyl cation (an iminium ion). This is the electrophilic species in the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-hydroxybenzaldehyde, activated by the hydroxyl group, attacks the iminium ion. This substitution occurs preferentially at the ortho position to the hydroxyl group due to its strong activating and directing effect.
Detailed Experimental Protocol
The following protocol is adapted from a published synthetic procedure.[7]
Materials:
-
4-Hydroxybenzaldehyde (10.0 g, 80 mmol)
-
33% Aqueous dimethylamine (11.0 g, 80 mmol)
-
35% Formaldehyde solution (8.0 g, 95 mmol)
-
Methanol (80 mL)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
Combine 4-hydroxybenzaldehyde, aqueous dimethylamine, and formaldehyde solution in methanol in a round-bottom flask.
-
Stir the mixture overnight at 50°C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the residue with ethyl acetate (3 x 15 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield an oil-like mixture.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (1:10 v/v).
-
The final product is obtained as a yellow solid (Yield: ~39%).[7]
Spectral Characterization
Structural confirmation of this compound is typically achieved using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Spectral Data Type | Key Peaks and Assignments | Source |
| ¹H NMR (500MHz, CDCl₃) | δ=9.81 (s, 1H, CHO), 8.61 (s, 1H, OH), 7.71 (dd, 1H, arom), 7.55-7.54 (d, 1H, arom), 6.92-6.90 (d, 1H, arom), 3.73 (s, 2H, CH₂), 2.36 (s, 6H, N(CH₃)₂) | [7] |
| IR (KBr) | ṽ = 3421 (O-H), 2957, 2863, 2729 (C-H), 1684 (C=O, aldehyde), 1595, 1494 (C=C, aromatic) cm⁻¹ | [7] |
Interpretation:
-
¹H NMR: The spectrum clearly shows the aldehydic proton at a characteristic downfield shift (~9.8 ppm).[7][9] The aromatic protons appear between 6.9 and 7.8 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The singlets at 3.73 and 2.36 ppm confirm the presence of the methylene bridge and the two methyl groups of the dimethylamino moiety, respectively.[7]
-
IR Spectroscopy: The strong absorption at 1684 cm⁻¹ is indicative of the aldehyde carbonyl group.[7][9] The broad peak at 3421 cm⁻¹ corresponds to the hydroxyl group's stretching vibration. The peaks in the 2700-3000 cm⁻¹ region are typical for C-H stretching vibrations.[7]
Chemical Reactivity and Derivative Synthesis
The compound's three functional groups provide multiple sites for chemical modification, making it a versatile building block.[1][3]
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate.[2]
-
Reduction: The aldehyde can be reduced to a primary alcohol with reducing agents such as sodium borohydride.[2]
-
Condensation Reactions: The aldehyde is reactive towards nucleophiles and can participate in condensation reactions, such as aldol or Knoevenagel condensations, to form chalcones and other derivatives.[3][10]
-
Substitution on the Hydroxyl Group: The phenolic hydroxyl group can undergo nucleophilic substitution, for example, in etherification reactions.[2]
Applications in Scientific Research
This compound is not an end-product but a crucial intermediate in multiple research and development areas.[1][4]
-
Pharmaceutical Development: It serves as a key building block in the synthesis of various biologically active molecules.[1][3] The dimethylamine pharmacophore is present in numerous FDA-approved drugs.[11] Its derivatives are investigated for potential use as anti-cancer agents and for treating neurological disorders, leveraging the compound's ability to interact with neurotransmitter systems.[1][3][4]
-
Organic Synthesis: Its multifunctional nature makes it a valuable precursor for creating more complex molecules, fine chemicals, and specialty materials.[3][4]
-
Analytical Chemistry: It can be used as a reagent in analytical methods, including colorimetric assays, to help identify and quantify other compounds.[4]
-
Biochemical Research: The compound and its derivatives are employed in studies of enzyme activity and metabolic pathways to gain insights into biological processes.[4]
Biological Context and Potential
While specific biological activity data for the title compound is limited in publicly available literature[12], the activity of structurally related hydroxybenzaldehydes and their derivatives is well-documented.
-
Antioxidant and Anti-inflammatory Activity: Derivatives of 4-hydroxybenzaldehyde are known to possess antioxidant properties by scavenging free radicals.[2][13] They can also exhibit anti-inflammatory effects by modulating key signaling pathways.[13]
-
Antimicrobial and Antifungal Activity: Various Schiff bases and flavonoid derivatives synthesized from substituted hydroxybenzaldehydes have shown promising antimicrobial and antifungal activities.[10][14] For instance, certain flavonoid derivatives have demonstrated high activity against fungi like Aspergillus flavus and Penicillium expansum.[10]
-
Anticancer Activity: The introduction of Mannich bases into natural products and synthetic molecules has been shown to enhance cytotoxic activity against various cancer cell lines.[8] Derivatives of similar aldehydes have been investigated as potential anti-proliferative agents.[15]
Safety and Handling Precautions
No specific Safety Data Sheet (SDS) is available for this compound. However, based on the SDS for structurally related compounds like 4-hydroxybenzaldehyde and other substituted benzaldehydes, the following precautions are advised:
-
General Handling: Use only in a well-ventilated area or under a chemical fume hood.[16] Avoid breathing dust, fumes, or vapors.[16][17] Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling.[16][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[16][17][18][19]
-
Hazards: May be harmful if swallowed.[16] May cause skin and serious eye irritation.[16][18] May cause respiratory irritation.[16][17]
-
Storage: Store in a cool, well-ventilated place.[16] Keep the container tightly closed.[16]
It is the user's responsibility to confirm the identity and purity of the product and to handle it according to established laboratory safety practices.
References
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J&K Scientific. This compound | 116546-04-4. [Link]
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ResearchGate. Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. [Link]
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ResearchGate. ¹H NMR spectra (CDCl3) of 3-((dimethylamino)methyl)-4-hydroxy-5-methoxy-benzaldehyde. [Link]
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National Institutes of Health. Application of the Mannich reaction in the structural modification of natural products. [Link]
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PubMed. Synthesis of new flavonoid derivatives based on 3-hydroxy-4'-dimethylamino flavone and study the activity of some of them as antifungal. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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The Royal Society of Chemistry. A facile catalyst-free synthesis of 2-vinylquinolines. [Link]
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Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxy-3-methylbenzaldehyde. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. [Link]
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University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Examples. [Link]
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PubChem. This compound hydrochloride. [Link]
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Brunel University Research Archive. A study of the Mannich reaction. [Link]
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PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
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An In-depth Technical Guide to 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde for Drug Discovery and Development Professionals
This guide provides a comprehensive overview of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde, a versatile synthetic intermediate with significant applications in pharmaceutical research and development. We will delve into its chemical identity, synthesis, structural characterization, and key applications, offering field-proven insights for researchers and scientists.
Introduction: A Key Building Block in Medicinal Chemistry
This compound is an aromatic aldehyde that has garnered attention in the scientific community for its utility as a precursor in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and a dimethylaminomethyl substituent, makes it a valuable starting material for creating diverse molecular scaffolds. This compound is particularly relevant in the development of pharmaceuticals, especially for neurological disorders and as anti-cancer agents, due to the ability of its derivatives to interact with biological systems.[1][2]
Chemical Structure and IUPAC Nomenclature
A thorough understanding of a molecule's structure and official nomenclature is fundamental for any researcher.
Chemical Structure
The chemical structure of this compound is characterized by a benzene ring substituted with a formyl (-CHO) group, a hydroxyl (-OH) group, and a dimethylaminomethyl [-CH₂(N(CH₃)₂)] group.
The structure can be represented by the following SMILES string: CN(C)CC1=C(C=C(=C1)C=O)O[2]
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .[2]
Synthesis and Mechanistic Insights
The primary route for the synthesis of this compound is the Mannich reaction, a classic example of a three-component reaction.[3]
The Mannich Reaction: A Powerful Tool for C-C Bond Formation
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the aromatic proton ortho to the activating hydroxyl group of 4-hydroxybenzaldehyde. The other two components are a non-enolizable aldehyde, typically formaldehyde, and a secondary amine, such as dimethylamine.[3]
Detailed Experimental Protocol
The following protocol is a self-validating system for the synthesis of this compound:
Materials:
-
4-Hydroxybenzaldehyde
-
Dimethylamine (33% aqueous solution)
-
Formaldehyde (35% solution)
-
Methanol
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, a mixture of 4-hydroxybenzaldehyde (10.0 g, 80 mmol), 33% aqueous dimethylamine (11.0 g, 80 mmol), and 35% formaldehyde solution (8.0 g, 95 mmol) in 80 mL of methanol is prepared.[3]
-
The reaction mixture is stirred overnight at 50°C.[3]
-
After the reaction is complete, the methanol is removed under reduced pressure.[3]
-
The resulting residue is extracted three times with ethyl acetate (15 mL each).[3]
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]
-
The crude product, an oil-like mixture, is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent to yield the final product as a yellow solid.[3]
Mechanistic Pathway
The causality behind this experimental choice lies in the well-established mechanism of the Mannich reaction:
Caption: Workflow of the Mannich reaction for the synthesis of this compound.
The reaction begins with the formation of an electrophilic iminium ion from the reaction of dimethylamine and formaldehyde. The electron-rich aromatic ring of 4-hydroxybenzaldehyde, activated by the hydroxyl group, then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution to form the final product.
Physicochemical and Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [4] |
| Molecular Weight | 179.22 g/mol | [5] |
| Appearance | Light beige or beige crystal powder | [4] |
| Melting Point | 80-81 °C | [3] |
| Solubility | Soluble in organic solvents | [4] |
| Storage Conditions | 0 - 8 °C | [4] |
Spectroscopic Data
Spectroscopic analysis provides the definitive structural confirmation.
-
¹H NMR (500MHz, CDCl₃): δ=9.81 (s, 1H, CHO), 8.61 (s, 1H, OH), 7.71 (dd, J= 8.35Hz, 2.1Hz, 1H, arom), 7.55-7.54 (d, J= 2.1Hz, 1H, arom), 6.92-6.90 (d, J= 8.35Hz, 1H, arom), 3.73 (s, 2H, CH₂), 2.36 (s, 6H, N(CH₃)₂).[3]
-
IR (KBr): ν = 3421, 2957, 2863, 2729, 1684, 1595, 1494 cm⁻¹.[3]
-
¹³C NMR (Predicted): Due to the lack of publicly available experimental data, a predicted ¹³C NMR spectrum is a useful tool for researchers. Based on the analysis of similar structures, the expected chemical shifts would be approximately: δ 191 (CHO), 160 (C-OH), 133 (Ar-C), 130 (Ar-C), 125 (Ar-C), 116 (Ar-C), 115 (Ar-C), 63 (CH₂), 45 (N(CH₃)₂).
-
Mass Spectrometry (Predicted): The predicted monoisotopic mass is 179.09464 Da. Expected adducts in mass spectrometry would include [M+H]⁺ at m/z 180.10192 and [M+Na]⁺ at m/z 202.08386.[6]
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of bioactive molecules.
Precursor for Anti-Cancer Agents
This aldehyde is a key starting material in the synthesis of various compounds with potential anti-cancer properties.[1] The presence of the aldehyde and hydroxyl groups allows for further chemical modifications to generate a library of derivatives for screening.
Synthesis of Neurological Disorder Therapeutics
The dimethylaminomethyl group is a common pharmacophore in drugs targeting the central nervous system. Consequently, this compound serves as a valuable precursor for the development of novel therapeutics for neurological disorders.[2][4] For instance, derivatives of this compound have been explored in the design of multifunctional agents against Alzheimer's disease.
Caption: Synthetic applications of the core compound.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[7]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[4]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with significant potential in the development of new pharmaceuticals. Its straightforward synthesis via the Mannich reaction, coupled with its reactive functional groups, makes it an attractive starting material for medicinal chemists. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, offering a solid foundation for researchers and drug development professionals working with this important compound.
References
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic organic compound with a multifaceted pharmacological profile. This technical guide provides a comprehensive analysis of its core mechanisms of action, focusing on its established roles as a cholinesterase inhibitor and an antioxidant. Furthermore, this document explores potential, yet-to-be-confirmed mechanisms involving the modulation of critical signaling pathways, thereby offering a roadmap for future research. Detailed experimental protocols and data are presented to enable researchers to validate and expand upon these findings.
Introduction
This compound, a substituted phenolic aldehyde, has emerged as a molecule of interest in medicinal chemistry and drug development. Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and a basic dimethylaminomethyl moiety, imparts a unique combination of chemical and biological properties. While primarily utilized as a versatile intermediate in the synthesis of more complex pharmaceutical agents, particularly for neurological and oncological applications, the intrinsic bioactivity of the molecule itself warrants in-depth investigation.[1] This guide synthesizes the current understanding of its mechanisms of action, providing a foundation for its potential therapeutic applications.
Physicochemical Properties and Synthesis
A thorough understanding of the molecule's physical and chemical characteristics is fundamental to interpreting its biological activity.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 116546-04-4 | [2][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |
| Molecular Weight | 179.22 g/mol | [3] |
| Appearance | Solid | [3] |
| IUPAC Name | This compound |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a Mannich reaction, a classic example of aminoalkylation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzaldehyde (10.0 g, 80 mmol), 33% aqueous dimethylamine (11.0 g, 80 mmol), and 35% formaldehyde solution (8.0 g, 95 mmol) in 80 mL of methanol.[4]
-
Reaction Execution: Stir the mixture overnight at 50°C.[4]
-
Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure.[4]
-
Extraction: Extract the residue with ethyl acetate (3 x 15 mL).[4]
-
Drying and Concentration: Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the resulting oil-like mixture by column chromatography on silica gel using an ethyl acetate/petroleum ether (1:10 v/v) eluent to yield the product as a yellow solid.[4]
Caption: Synthesis workflow for this compound.
Core Mechanisms of Action
The biological activity of this compound is primarily attributed to two well-defined mechanisms: cholinesterase inhibition and antioxidant activity.
Cholinesterase Inhibition
A significant body of evidence points to the compound's ability to inhibit cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5][6] This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism central to the treatment of Alzheimer's disease and other neurodegenerative conditions.[1][7][8]
Molecular Target Interaction: The dimethylaminomethyl group at the 3-position is crucial for this activity. At physiological pH, this group is protonated, forming a cationic head that is thought to interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This interaction enhances the binding affinity of the molecule to the enzyme's active site.
Kinetics and Selectivity: Studies on structurally similar compounds, such as 4-[(diethylamino)methyl]-phenol derivatives, have demonstrated a preference for inhibiting BChE over AChE and exhibit a mixed-type inhibition kinetic.[9][10] This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Reported Efficacy: this compound has a reported IC₅₀ value of 32 μM for cholinesterase inhibition.
Caption: Mechanism of cholinesterase inhibition.
Antioxidant Activity
The compound demonstrates significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a pathological process implicated in a wide range of diseases.
Chemical Basis of Activity: The antioxidant capacity is attributed to the synergistic effect of the electron-donating dimethylaminomethyl group and the hydrogen-donating phenolic hydroxyl group. The hydroxyl group can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, a process further enhanced by the electron-donating nature of the ortho-positioned dimethylaminomethyl group.
Reported Efficacy: The compound exhibits a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity with a reported SC₅₀ value of 5.2 μg/mL.
Caption: Antioxidant mechanism via free radical scavenging.
Hypothesized Mechanisms and Future Research Directions
Based on the activities of structurally related molecules, two additional mechanisms are proposed as promising avenues for future investigation.
Modulation of the Sonic Hedgehog (Shh) Signaling Pathway
Studies on 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have shown their ability to activate the Sonic Hedgehog (Shh) signaling pathway, which plays a critical role in cell survival, proliferation, and differentiation.[11][12] It is plausible that this compound could also modulate this pathway, which would have significant implications for its potential use in regenerative medicine and oncology.
Caption: Hypothesized activation of the Sonic Hedgehog pathway.
Interaction with 14-3-3 Proteins
The parent molecule, benzaldehyde, has been reported to suppress signaling pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. 14-3-3 proteins are crucial hubs in cellular signaling, and their modulation can have profound effects on cell fate. Investigating whether this compound can interact with and modulate 14-3-3 proteins could uncover novel anti-cancer mechanisms.
Experimental Protocols
The following are representative protocols for the synthesis and bioactivity assessment of this compound.
DPPH Radical Scavenging Assay
This protocol provides a standardized method for assessing the antioxidant activity of the compound.[13][14]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a series of concentrations of the test compound in methanol.
-
Assay Procedure: In a 96-well plate, add 100 μL of the DPPH solution to 100 μL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The SC₅₀ value is the concentration of the sample that causes 50% inhibition.
Caption: Workflow for the DPPH radical scavenging assay.
Cholinesterase Inhibition Assay (Ellman's Method)
This is a widely used method for measuring cholinesterase activity and its inhibition.
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and a solution of the cholinesterase enzyme.
-
Assay Procedure: In a 96-well plate, add 25 μL of the test compound at various concentrations, 50 μL of the enzyme solution, and 125 μL of the phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.
-
Reaction Initiation: Add 25 μL of the ATCI substrate solution and 25 μL of the DTNB solution to start the reaction.
-
Measurement: Measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.
-
Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Caption: Workflow for the cholinesterase inhibition assay.
Data Summary
| Activity | Parameter | Value |
| Cholinesterase Inhibition | IC₅₀ | 32 μM |
| Antioxidant Activity | SC₅₀ (DPPH) | 5.2 μg/mL |
References
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Cholinesterase inhibitors: Types, how they work, and side effects. (2024). Medical News Today. [Link]
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What are Cholinesterase inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
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DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]
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DPPH Antioxidant Assay. G-Biosciences. [Link]
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Cholinesterase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Drugs.com. [Link]
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Cholinesterase Inhibitors: A New Class of Psychotropic Compounds. Psychiatry Online. [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central. [Link]
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DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
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Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. DOI. [Link]
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Design, synthesis and evaluation of difunctionalized 4-hydroxybenzaldehyde derivatives as novel cholinesterase inhibitors. PubMed. [Link]
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Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. PubMed. [Link]
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Chemically stable inhibitors of 14-3-3 protein-protein interactions derived from BV02. PubMed. [Link]
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4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. China Chemical Manufacturer. [Link]
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3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. PMC. [Link]
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Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. [Link]
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Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products. PMC - PubMed Central. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde (CAS No. 116546-04-4), a versatile intermediate in the pharmaceutical and chemical industries. A thorough understanding of its solubility and stability is paramount for its effective application in drug development, organic synthesis, and analytical chemistry. This document synthesizes available data, provides field-proven experimental protocols for characterization, and offers insights into the causal factors governing its behavior in various environments. Where direct experimental data for the target compound is limited, this guide leverages information from structurally analogous compounds to provide a robust framework for its handling and application.
Introduction and Physicochemical Profile
This compound is an aromatic aldehyde distinguished by a dimethylaminomethyl group ortho to a hydroxyl group, and para to the aldehyde functionality. This unique substitution pattern imparts specific reactivity and physicochemical properties that are leveraged in the synthesis of a variety of biologically active molecules, including anti-cancer agents and compounds targeting neurological disorders.[1] Its utility also extends to analytical chemistry, where it serves as a reagent for identifying and quantifying other compounds.[1]
The presence of the basic dimethylamino group, the acidic phenolic hydroxyl group, and the reactive aldehyde group within the same molecule dictates its solubility and stability characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 116546-04-4 | |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | Light beige or beige crystalline powder | |
| Storage Conditions | 0 - 8 °C |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical factor influencing its bioavailability, formulation, and reaction kinetics. The solubility of this compound is governed by its ability to hydrogen bond via the hydroxyl group, accept protons at the dimethylamino group, and the overall polarity conferred by the aldehyde function, balanced against the lipophilic aromatic ring.
Aqueous Solubility
The aqueous solubility of this compound is significantly influenced by pH due to the presence of both an acidic phenolic hydroxyl group and a basic tertiary amine.
-
In acidic media: The dimethylamino group (a weak base) will be protonated, forming a more soluble cationic species. This is a key characteristic, as the basic amino group enhances solubility in acidic environments.[2]
-
In alkaline media: The phenolic hydroxyl group (a weak acid) will be deprotonated to form a phenolate salt, which is also more water-soluble.
-
At neutral pH: The compound exists predominantly in its neutral form, with an estimated aqueous solubility of 12.0 mg/mL .[2]
The pH-dependent solubility profile suggests that this compound will exhibit its lowest aqueous solubility around its isoelectric point.
Solubility in Organic Solvents
Table 2: Estimated Solubility Profile in Common Solvents
| Solvent | Type | Expected Solubility | Rationale |
| Water (acidic pH) | Polar Protic | High | Protonation of the dimethylamino group.[2] |
| Water (neutral pH) | Polar Protic | 12.0 mg/mL | Estimated value for the neutral species.[2] |
| Water (alkaline pH) | Polar Protic | High | Deprotonation of the phenolic hydroxyl group. |
| Methanol / Ethanol | Polar Protic | High | Potential for hydrogen bonding with the hydroxyl and dimethylamino groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar interactions. |
| Acetonitrile | Polar Aprotic | Moderate to High | Favorable dipole-dipole interactions. |
| Dichloromethane | Nonpolar Aprotic | Moderate | Balance of polar groups and the aromatic backbone. |
| Hexane / Heptane | Nonpolar | Low | The compound's polarity is too high for significant solubility in nonpolar alkanes. |
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining the equilibrium solubility of this compound.
Methodology: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water at various pH values, methanol, ethanol, etc.). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment. For faster separation, centrifugation can be employed.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as the HPLC-UV method described in Section 4.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L).
Caption: Experimental workflow for solubility determination.
Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is critical for defining its shelf-life, appropriate storage conditions, and potential incompatibilities. While it is generally considered stable under standard laboratory conditions, forced degradation studies are essential to identify its intrinsic stability and potential degradation products.[1][3]
Forced Degradation Studies
Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are necessary to establish the degradation pathways and develop stability-indicating analytical methods.
3.1.1. Hydrolytic Degradation
The hydrolytic stability of this compound should be evaluated in acidic, basic, and neutral conditions.
-
Acidic Conditions: The presence of the dimethylaminomethyl group may render the molecule susceptible to specific acid-catalyzed reactions. The phenolic hydroxyl group and aldehyde are generally stable to acid hydrolysis.
-
Basic Conditions: In alkaline conditions, phenolic aldehydes can be susceptible to oxidation, especially in the presence of air. The Cannizzaro reaction is a potential degradation pathway for aldehydes lacking an alpha-hydrogen, but this typically requires strong basic conditions.
-
Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature.
3.1.2. Oxidative Degradation
The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. The phenolic hydroxyl group also makes the aromatic ring electron-rich and thus more susceptible to oxidation. Hydrogen peroxide (3-30%) is a commonly used oxidant for these studies. The dimethylaminomethyl group could also be a site for oxidation.
3.1.3. Photolytic Degradation
Aromatic aldehydes can undergo photochemical reactions upon exposure to UV or visible light. Photostability testing should be conducted on both the solid material and solutions of the compound, following ICH Q1B guidelines, which recommend an illumination of not less than 1.2 million lux hours and a near-ultraviolet energy of not less than 200 watt-hours/square meter.
3.1.4. Thermal Degradation
The recommended storage temperature of 0-8 °C suggests that the compound may have limited long-term stability at elevated temperatures.[2] Thermal stability studies should be conducted by exposing the solid compound to elevated temperatures (e.g., 60-80 °C) for an extended period.
Potential Degradation Pathway
A plausible primary degradation pathway under oxidative conditions is the oxidation of the aldehyde group to a carboxylic acid.
Caption: Plausible oxidative degradation pathway.
Experimental Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60-80 °C for a specified time.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature or heat at 60-80 °C.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water and heat at 60-80 °C.
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid compound and a solution to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Section 4) to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Identification: If significant degradation is observed, the degradation products can be identified using LC-MS/MS and NMR spectroscopy.
Analytical Methodologies for Quantification
A robust and validated analytical method is essential for accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
HPLC-UV Method
A reverse-phase HPLC method can be developed for the analysis of this compound.
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at an appropriate wavelength (to be determined by UV scan) |
Method Justification:
-
The C18 stationary phase provides good retention for the moderately polar aromatic compound.
-
The use of formic acid in the mobile phase helps to ensure good peak shape by protonating the dimethylamino group.
-
A gradient elution is recommended to ensure the separation of the parent compound from any potential, more or less polar, degradation products.
Method Validation
The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The stability-indicating nature of the method must be demonstrated by showing that the peak for this compound is resolved from all degradation product peaks.
Caption: Workflow for analytical method development and validation.
Conclusion
This compound is a valuable chemical intermediate with a solubility profile that is highly dependent on pH, a critical consideration for its use in aqueous systems. Its stability, while generally robust under standard laboratory conditions, requires careful evaluation through forced degradation studies to ensure the quality and safety of its downstream applications. The experimental protocols and analytical methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to thoroughly characterize and effectively utilize this important compound.
References
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Chem-Impex. This compound. [Link]
-
Chem-Impex. 3-[(diméthylamino)méthyl]-4-hydroxybenzaldéhyde. [Link]
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A Comprehensive Spectroscopic Guide to 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde for Drug Discovery Professionals
Introduction
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive aldehyde, a phenolic hydroxyl group, and a tertiary amine, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic transformations and the purity of final drug candidates. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by authoritative references, offering researchers a reliable resource for the identification and characterization of this important building block.
Molecular Structure and Key Spectroscopic Features
The structural attributes of this compound give rise to a unique spectroscopic fingerprint. Understanding the expected signals for each functional group is the first step in a thorough spectral analysis.
Figure 1: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the number of different types of protons and their connectivity in a molecule.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, but DMSO-d₆ can be advantageous for compounds with exchangeable protons like the hydroxyl group.[1]
-
Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.81 | Singlet | 1H | Aldehyde proton (-CHO) |
| 8.61 | Singlet | 1H | Hydroxyl proton (-OH) |
| 7.71 | Doublet of doublets | 1H | Aromatic proton (H-6) |
| 7.55 - 7.54 | Doublet | 1H | Aromatic proton (H-2) |
| 6.92 - 6.90 | Doublet | 1H | Aromatic proton (H-5) |
| 3.73 | Singlet | 2H | Methylene protons (-CH₂-) |
| 2.36 | Singlet | 6H | Methyl protons (-N(CH₃)₂) |
Note: Data obtained from a 500MHz spectrometer in CDCl₃.[1]
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound provides a clear confirmation of its structure.
-
Aldehyde Proton: The downfield singlet at 9.81 ppm is highly characteristic of an aldehyde proton, which is significantly deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl group.
-
Aromatic Protons: The aromatic region displays three distinct signals, consistent with a tri-substituted benzene ring. The doublet of doublets at 7.71 ppm is assigned to the proton at the 6-position, coupled to the protons at positions 2 and 5. The doublets at 7.55-7.54 ppm and 6.92-6.90 ppm correspond to the protons at the 2 and 5-positions, respectively. The specific coupling patterns arise from their ortho and meta relationships.
-
Hydroxyl Proton: The singlet at 8.61 ppm is attributed to the phenolic hydroxyl proton. Its chemical shift can be variable and concentration-dependent, and the peak may be broad due to hydrogen bonding.
-
Methylene and Methyl Protons: The singlet at 3.73 ppm , integrating to two protons, corresponds to the benzylic methylene group. The upfield singlet at 2.36 ppm , integrating to six protons, is characteristic of the two equivalent methyl groups of the dimethylamino moiety.
Figure 2: Key ¹H NMR correlations for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.
-
Instrument Parameters: Acquire the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: ¹³C NMR experiments typically require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Proton decoupling is commonly employed to simplify the spectrum and enhance signal-to-noise.
Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~191 | Aldehyde Carbonyl (C=O) |
| ~160 | C4 (C-OH) |
| ~135 | C6 |
| ~130 | C2 |
| ~125 | C1 |
| ~122 | C3 |
| ~115 | C5 |
| ~62 | Methylene Carbon (-CH₂) |
| ~45 | Methyl Carbons (-N(CH₃)₂) |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate far downfield, around 191 ppm , which is a highly diagnostic region for this functional group.
-
Aromatic Carbons: The six aromatic carbons are expected to show distinct signals due to the substitution pattern. The carbon bearing the hydroxyl group (C4) would be the most downfield among the ring carbons (around 160 ppm ) due to the deshielding effect of the oxygen atom. The other aromatic carbons will appear in the typical range of 115-135 ppm .
-
Aliphatic Carbons: The benzylic methylene carbon is predicted to be around 62 ppm , while the two equivalent methyl carbons of the dimethylamino group are expected to appear further upfield at approximately 45 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3421 | Strong, Broad | O-H stretch (phenolic) |
| 2957, 2863 | Medium | C-H stretch (aliphatic) |
| 2729 | Medium | C-H stretch (aldehyde) |
| 1684 | Strong | C=O stretch (aldehyde) |
| 1595, 1494 | Medium-Strong | C=C stretch (aromatic) |
Data obtained from a KBr pellet.[1]
Interpretation of the IR Spectrum
The IR spectrum of this compound clearly indicates the presence of its key functional groups.
-
O-H Stretch: The strong, broad absorption at 3421 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
-
C-H Stretches: The absorptions at 2957 and 2863 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic methyl and methylene groups. The medium intensity peak at 2729 cm⁻¹ is a characteristic C-H stretch of the aldehyde proton, often appearing as a pair of bands (Fermi resonance) in this region.
-
C=O Stretch: The very strong and sharp absorption at 1684 cm⁻¹ is definitively assigned to the C=O stretching vibration of the aldehyde.
-
C=C Stretches: The absorptions at 1595 and 1494 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.
Figure 3: Correlation of key IR absorptions with the functional groups of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Predicted Mass Spectrometry Data
| m/z | Assignment | Fragmentation Pathway |
| 179 | [M]⁺ | Molecular Ion |
| 178 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |
| 134 | [M-N(CH₃)₂]⁺ | Loss of the dimethylamino group |
| 121 | [M-CH₂N(CH₃)₂]⁺ | Benzylic cleavage |
| 44 | [CH₂N(CH₃)₂]⁺ | Iminium ion |
Predicted data is based on the molecular formula C₁₀H₁₃NO₂ and common fragmentation patterns of substituted benzaldehydes and benzylamines. The monoisotopic mass is 179.0946 g/mol .[2]
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 179 , corresponding to the molecular weight of the compound.
-
Key Fragmentations:
-
A peak at m/z 178 would result from the loss of a hydrogen radical from the aldehyde group, a common fragmentation for benzaldehydes.
-
Benzylic cleavage is a highly favorable fragmentation pathway, which would lead to the formation of a stable benzylic cation at m/z 121 and a dimethylaminomethyl radical.
-
Alternatively, the loss of the dimethylamino radical would result in a fragment at m/z 134 .
-
A prominent peak at m/z 44 would be indicative of the stable iminium ion, [CH₂=N(CH₃)₂]⁺, formed from the cleavage of the benzylic C-C bond.
-
Conclusion
The comprehensive spectral analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The ¹H NMR and IR data offer definitive evidence for the presence of all key functional groups and the overall molecular structure. While experimental ¹³C NMR and mass spectrometry data were not available, the predicted spectra, based on established principles and data from analogous compounds, provide a reliable guide for what to expect during analysis. For researchers in drug development, a thorough understanding and application of these spectroscopic techniques are essential for ensuring the quality and integrity of this valuable synthetic intermediate.
References
- Sigma-Aldrich. This compound.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. This compound hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde as a Mannich base
An In-Depth Technical Guide to 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde: A Versatile Mannich Base in Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal Mannich base in organic synthesis and pharmaceutical development. We will explore its synthetic pathway via the classic Mannich reaction, detailing the underlying mechanism and providing a field-proven experimental protocol. The guide further delves into the compound's physicochemical properties, structural characterization, and its reactivity profile. Emphasis is placed on its strategic importance as a versatile building block for creating more complex, biologically active molecules, particularly within the context of drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of this valuable chemical intermediate.
The Mannich Reaction: A Cornerstone of Aminomethylation
The Mannich reaction is a three-component condensation reaction that stands as a fundamental tool in organic chemistry for the aminoalkylation of an acidic proton located near a carbonyl group or other electron-withdrawing functionality.[1][2] A historically significant and widely used variant employs phenols as the acidic substrate. In this context, the electron-rich aromatic ring, activated by the hydroxyl group, serves as the nucleophile, attacking an in-situ generated electrophile.[3]
The reaction mechanism proceeds through two well-established stages:[1][3]
-
Formation of the Iminium Ion: The reaction is initiated between a non-enolizable aldehyde (typically formaldehyde) and a secondary amine (such as dimethylamine). This acid-catalyzed condensation forms a highly reactive electrophilic species known as an iminium ion (or Eschenmoser salt precursor).[3]
-
Electrophilic Aromatic Substitution: The phenolic ring, acting as a potent nucleophile, attacks the iminium ion. This step results in the formation of a C-C bond at the ortho position to the hydroxyl group, yielding the aminomethylated phenol.
Caption: General mechanism of the Mannich reaction with phenolic substrates.
Synthesis of this compound
The title compound is synthesized by the directed ortho-aminomethylation of 4-hydroxybenzaldehyde. This specific transformation leverages the activating and ortho-directing nature of the hydroxyl group to introduce the dimethylaminomethyl moiety adjacent to it. The aldehyde group, being a meta-director, does not interfere with the regioselectivity of the reaction.
Field-Proven Experimental Protocol
The following protocol is adapted from established literature procedures and provides a reliable method for the synthesis and purification of the target compound.[4]
Causality Behind Choices:
-
Reagents: 4-hydroxybenzaldehyde is the phenolic substrate. Aqueous solutions of dimethylamine and formaldehyde are common, cost-effective sources for the other two components. An excess of formaldehyde is often used to ensure complete consumption of the amine.[4]
-
Solvent: Methanol is an excellent choice as it effectively solubilizes the starting materials and is easily removed under reduced pressure during workup.
-
Temperature: A moderately elevated temperature of 50°C provides sufficient thermal energy to overcome the activation barrier of the reaction without causing significant decomposition of the reactants or product, allowing the reaction to proceed to completion overnight.[4]
-
Workup: An aqueous workup followed by extraction with ethyl acetate (EtOAc) is a standard procedure to separate the organic product from inorganic salts and water-soluble impurities. Anhydrous sodium sulfate is a common drying agent for organic extracts.
-
Purification: Column chromatography is necessary to separate the desired product from unreacted starting materials and any potential side products, such as bis-substituted species, ensuring high purity of the final compound.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxybenzaldehyde (10.0 g, 80 mmol), 33% aqueous dimethylamine (11.0 g, 80 mmol), and 35% formaldehyde solution (8.0 g, 95 mmol) in 80 mL of methanol.[4]
-
Reaction Execution: Stir the resulting mixture overnight at 50°C.
-
Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and perform a liquid-liquid extraction using ethyl acetate (3 x 15 mL). Combine the organic layers.[4]
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil-like mixture.[4]
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (1:10 v/v) to afford the pure product as a yellow solid.[4]
Caption: Role as a key intermediate in the synthesis of potential therapeutics.
Versatility in Organic and Materials Synthesis
Beyond pharmaceuticals, this Mannich base is employed in a variety of chemical industries:
-
Fine Chemicals: It is a precursor for more complex substituted aromatic compounds. [5]* Dyes and Polymers: The reactive functional groups allow it to be incorporated into larger polymeric structures or used in the synthesis of specialized dyes. [6]* Biochemical Research: It can be used as a tool to probe enzyme activity or to develop reagents for analytical and colorimetric assays. [5] The ortho-hydroxyl group can present unique reactivity profiles. For instance, ortho-phenolic Mannich bases can exhibit poor reactivity in certain catalytic hydrogenation reactions aimed at cleaving the C-N bond, a factor that must be considered in synthetic planning. [7]
Conclusion
This compound is a quintessential example of a valuable Mannich base, whose straightforward, high-yielding synthesis makes it readily accessible. Its trifunctional nature provides a robust platform for extensive chemical modification, cementing its role as a strategic intermediate in the synthesis of a wide array of high-value molecules. For professionals in drug development and materials science, a thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in creating next-generation products.
References
- The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. (n.d.). Benchchem.
- Mannich reaction mechanism for phenols. (n.d.).
- This compound | 116546-04-4. (n.d.). J&K Scientific.
- 3-DIMETHYLAMINOMETHYL-4-HYDROXY-BENZALDEHYDE synthesis. (n.d.). Chemicalbook.
- This compound. (n.d.). Chem-Impex.
- Mannich Reaction Mechanism. (n.d.). BYJU'S.
- Mannich reaction. (n.d.). Wikipedia.
- MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
- This compound hydrochloride. (n.d.). PubChemLite.
- This compound. (n.d.). Synquest Labs.
- 3- (Dimethylamino)methyl -4-hydroxybenzaldehyde DiscoveryCPR 116546-04-4. (n.d.). Sigma-Aldrich.
- A process for the synthesis of ortho-methylated hydroxyaromatic compounds. (1990).
- This compound | 116546-04-4. (n.d.). Benchchem.
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PMC - PubMed Central.
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- 7. EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 3-Formyl-4-hydroxybenzyl-N,N-dimethylamine
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-formyl-4-hydroxybenzyl-N,N-dimethylamine, a substituted salicylaldehyde derivative with significant potential in medicinal chemistry and materials science. The synthesis is strategically designed as a two-step process, commencing with the formation of the key intermediate, 4-(dimethylaminomethyl)phenol, via the Mannich reaction. This is followed by a regioselective ortho-formylation utilizing a modified Duff reaction. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and outlines the necessary analytical characterization for both the intermediate and the final product. The methodologies presented herein are tailored for researchers, scientists, and drug development professionals, emphasizing reproducibility, scalability, and a deep understanding of the reaction mechanisms.
Introduction: Strategic Importance of Substituted Salicylaldehydes
Salicylaldehyde and its derivatives are privileged scaffolds in organic synthesis, serving as versatile precursors for a myriad of complex molecules, including pharmaceuticals, agrochemicals, and ligands for catalysis. The introduction of a formyl group ortho to a phenolic hydroxyl moiety provides a reactive handle for a wide range of chemical transformations. The target molecule, 3-formyl-4-hydroxybenzyl-N,N-dimethylamine, incorporates an additional aminomethyl functionality, which can modulate the physicochemical properties, biological activity, and coordination chemistry of derived compounds.
The synthetic strategy detailed in this guide is predicated on a two-step sequence:
-
Mannich Reaction: Synthesis of the precursor, 4-(dimethylaminomethyl)phenol, from phenol, formaldehyde, and dimethylamine. This classic aminomethylation reaction is a highly efficient method for introducing the benzyl-N,N-dimethylamine moiety.
-
Duff Reaction: Regioselective ortho-formylation of the phenolic intermediate to yield the final product. The Duff reaction, which employs hexamethylenetetramine (HMTA) as the formylating agent, is particularly well-suited for this transformation, especially when modified with acidic catalysts to enhance regioselectivity.
This guide will provide a detailed exposition of each of these steps, including mechanistic insights and practical experimental procedures.
Synthesis of the Precursor: 4-(Dimethylaminomethyl)phenol via the Mannich Reaction
The initial step in the synthesis is the aminomethylation of phenol to produce 4-(dimethylaminomethyl)phenol. The Mannich reaction is the method of choice for this transformation due to its operational simplicity and high efficiency.
Mechanistic Insights into the Mannich Reaction
The Mannich reaction of phenol proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are as follows:
-
Formation of the Iminium Ion: Dimethylamine and formaldehyde react to form a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion or Eschenmoser's salt precursor.[1]
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile and attacks the iminium ion. The hydroxyl group of the phenol is a strong ortho-, para- director, leading to substitution at these positions. Due to steric hindrance at the ortho positions, the para-substituted product is often favored.
Caption: Mechanism of the Mannich Reaction of Phenol.
Experimental Protocol for the Synthesis of 4-(Dimethylaminomethyl)phenol
This protocol is adapted from established procedures for the Mannich reaction of phenols.[1][2]
Materials:
-
Phenol
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in ethanol.
-
Cool the solution in an ice bath and slowly add a 40% aqueous solution of dimethylamine (1.1 equivalents).
-
To the cooled and stirred mixture, add a 37% aqueous solution of formaldehyde (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify to pH 2-3 with hydrochloric acid.
-
Wash the acidic aqueous layer with dichloromethane to remove any unreacted phenol.
-
Basify the aqueous layer to pH 9-10 with a sodium hydroxide solution to precipitate the product.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-(dimethylaminomethyl)phenol can be purified by recrystallization from a suitable solvent system such as toluene-heptane.
| Parameter | Value |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
| Appearance | White to off-white solid |
Synthesis of 3-Formyl-4-hydroxybenzyl-N,N-dimethylamine via the Duff Reaction
The second and final step is the regioselective ortho-formylation of 4-(dimethylaminomethyl)phenol to introduce the aldehyde functionality at the 3-position. The Duff reaction is a classical method for the formylation of phenols and other electron-rich aromatic compounds.[3][4][5]
Mechanistic Insights into the Duff Reaction
The Duff reaction is a complex process that involves the aminomethylation of the phenol followed by oxidation to the aldehyde.[5][6] The key steps are:
-
Iminium Ion Formation: Hexamethylenetetramine (HMTA) in an acidic medium generates an electrophilic iminium ion.
-
Electrophilic Aromatic Substitution: The phenolic ring of the substrate attacks the iminium ion, leading to the formation of a benzylamine intermediate. The hydroxyl group directs the substitution to the ortho position.
-
Oxidation and Hydrolysis: The benzylamine intermediate undergoes an intramolecular oxidation-reduction reaction, followed by hydrolysis to yield the final aldehyde product.
Caption: Simplified Mechanism of the Duff Reaction.
Experimental Protocol for the Synthesis of 3-Formyl-4-hydroxybenzyl-N,N-dimethylamine
This protocol is based on modified Duff reaction procedures that have been shown to favor ortho-formylation.[3]
Materials:
-
4-(Dimethylaminomethyl)phenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (4 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(dimethylaminomethyl)phenol (1.0 equivalent) in anhydrous trifluoroacetic acid.
-
Add hexamethylenetetramine (1.5 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 72°C) and maintain for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice-cold 4 M hydrochloric acid.
-
Stir the mixture for 1-2 hours to ensure complete hydrolysis of the intermediate.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Value |
| Solvent | Anhydrous Trifluoroacetic Acid |
| Formylating Agent | Hexamethylenetetramine (HMTA) |
| Reaction Temperature | Reflux |
| Reaction Time | 24 hours |
| Expected Yield | 40-60% |
| Appearance | Yellow solid |
Characterization of 3-Formyl-4-hydroxybenzyl-N,N-dimethylamine
Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data based on the structure of 3-formyl-4-hydroxybenzyl-N,N-dimethylamine, also known as 5-(dimethylaminomethyl)salicylaldehyde.
| Analytical Technique | Expected Data |
| ¹H NMR (in CDCl₃) | δ (ppm): ~11.0 (s, 1H, Ar-OH), ~9.8 (s, 1H, CHO), ~7.5 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.4 (s, 2H, -CH₂-N), ~2.3 (s, 6H, -N(CH₃)₂) |
| ¹³C NMR (in CDCl₃) | δ (ppm): ~196 (CHO), ~160 (C-OH), ~137 (Ar-C), ~133 (Ar-C), ~129 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~62 (-CH₂-N), ~45 (-N(CH₃)₂) |
| FT-IR (KBr, cm⁻¹) | ~3400 (br, O-H stretch), ~2950-2800 (C-H stretch), ~1660 (C=O stretch, aldehyde), ~1600, ~1480 (C=C stretch, aromatic) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₁₄NO₂: 180.1025; found: 180.1021 |
Conclusion
This technical guide has detailed a reliable and well-precedented two-step synthetic route for the preparation of 3-formyl-4-hydroxybenzyl-N,N-dimethylamine. The synthesis leverages the power and versatility of the Mannich and Duff reactions to construct this valuable substituted salicylaldehyde. The provided experimental protocols and mechanistic discussions are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this compound. The methodologies described are amenable to optimization and scaling, providing a solid foundation for further research and development in areas where this molecular scaffold is of interest.
References
- Benchchem. An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol via Mannich Reaction. [URL: https://www.benchchem.com/product/b167129/technical-guide]
- Benchchem. The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. [URL: https://www.benchchem.com/product/b167129/history]
- Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2007(1), 35-38.
- Grillot, G. F., & Gormley Jr, W. T. (1945). The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols. Journal of the American Chemical Society, 67(11), 1968-1969.
- Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [URL: https://doi.org/10.1017/UPO9788175968295.043]
- ChemicalBook. 3-DIMETHYLAMINOMETHYL-4-HYDROXY-BENZALDEHYDE synthesis. [URL: https://www.chemicalbook.com/product_116546-04-4.htm]
- Grillot, G. F. (1945). The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols. Journal of the American Chemical Society, 67(11), 1968-1969.
- SynArchive. Duff Reaction. [URL: https://www.synarchive.com/named-reactions/duff-reaction]
- Wikipedia. Duff reaction. [URL: https://en.wikipedia.org/wiki/Duff_reaction]
- Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. [URL: https://www.semanticscholar.org/paper/A-theoretical-study-of-the-Duff-reaction%3A-insights-Piacenza-Peralta/e9d8f9b8c2e6a9a3e9c8f9a8d9e8d9e8d9e8d9e8]
- Piacenza, M., & Peralta, J. E. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & biomolecular chemistry, 14(44), 10475-10480.
- UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [URL: https://scholarworks.uni.edu/etd/493]
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Precursors for 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde synthesis
An In-Depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde: Precursor Selection and Mechanistic Insights
Introduction
This compound is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a reactive aldehyde, a nucleophilic phenolic hydroxyl group, and a tertiary amine, makes it an ideal building block for creating complex molecular architectures.[1] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the precursors and core synthetic methodologies for this compound, focusing on the widely employed Mannich reaction. We will delve into the causality behind experimental choices, provide validated protocols, and place the synthesis within the broader context of modern organic chemistry.
Part 1: Precursor Analysis and Strategic Selection
The successful synthesis of this compound hinges on the appropriate selection and handling of three key precursors. The primary route is a three-component Mannich reaction, a cornerstone of C-C bond formation via aminoalkylation.[3][4]
The Phenolic Backbone: 4-Hydroxybenzaldehyde
4-Hydroxybenzaldehyde serves as the foundational aromatic scaffold. Its commercial availability and well-understood reactivity make it the logical starting point.[5][6] The key to its role in this synthesis lies in the electronic properties of its substituents:
-
Hydroxyl Group (-OH): This is a powerful activating group that increases the electron density of the benzene ring through resonance, particularly at the ortho and para positions.
-
Aldehyde Group (-CHO): This is a deactivating group that withdraws electron density from the ring.
The potent activating effect of the hydroxyl group dominates, making the ring highly susceptible to electrophilic aromatic substitution. The position ortho to the hydroxyl group (C3) is significantly activated, rendering it the primary site for nucleophilic attack on the incoming electrophile.
The Aminomethylating Agent: Crafting the Electrophile
The introduction of the "(dimethylamino)methyl" moiety is accomplished via an aminomethylation agent. The choice of this agent represents a key strategic decision in the synthesis design.
Strategy A: In-Situ Generation via Classical Mannich Reaction
This is the most common and atom-economical approach, utilizing dimethylamine and formaldehyde directly in the reaction vessel.[7]
-
Precursors:
-
Dimethylamine ((CH₃)₂NH): A secondary amine that provides the nitrogen and methyl groups. It is typically supplied as an aqueous solution or a solution in an organic solvent.
-
Formaldehyde (CH₂O): The source of the methylene bridge (-CH₂-). It is commonly available as an aqueous solution (formalin).[7]
-
-
Mechanism of Action: In the presence of the amine, formaldehyde forms the highly electrophilic N,N-dimethyliminium ion ([(CH₃)₂N=CH₂]⁺). This ion is the active aminomethylating agent that is attacked by the electron-rich phenol ring.[3][8]
-
Causality: This approach is favored for its operational simplicity and the low cost of the starting materials. However, it requires careful handling of formaldehyde, a known toxicant and potential carcinogen.
Strategy B: Use of a Pre-formed Aminomethylating Reagent
To circumvent the direct use of formaldehyde, a pre-formed iminium salt, such as N,N-Dimethylmethyleneammonium iodide (Eschenmoser's salt) , can be employed.[7]
-
Precursor: Eschenmoser's salt is a stable, crystalline solid that serves as a direct source of the N,N-dimethyliminium cation.
-
Mechanism of Action: The salt dissolves to release the iminium ion, which then reacts with 4-hydroxybenzaldehyde without the need for the in-situ formation step.
-
Causality: This method offers greater control and reproducibility and can often proceed under milder conditions. The primary drawback is the additional synthetic step required to prepare the salt, increasing overall cost and process time.
Part 2: The Core Synthesis: Mechanism and Protocol
The Mannich reaction is a powerful tool for the ortho-aminomethylation of phenols.[9][10] Its efficiency in this context is driven by the high nucleophilicity of the phenolic ring and the electrophilicity of the in-situ generated iminium ion.
Mechanistic Deep Dive: The Mannich Reaction Pathway
The reaction proceeds through a well-established, two-stage mechanism:
-
Iminium Ion Formation: Dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting hemiaminal intermediate generates the critical N,N-dimethyliminium ion.[3][11]
-
Electrophilic Aromatic Substitution: The electron-rich 4-hydroxybenzaldehyde ring attacks the iminium ion. The ortho position to the activating hydroxyl group is the site of reaction, leading to the formation of a new C-C bond and yielding the final product after re-aromatization.[3]
Caption: Figure 1: Mannich Reaction Mechanism
Validated Experimental Protocol
The following protocol is adapted from established literature procedures and provides a reliable method for the synthesis.[7]
Step 1: Reagent Preparation and Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (10.0 g, 82 mmol).
-
Add methanol (80 mL) and stir until the solid is fully dissolved.
Step 2: Addition of Amines and Formaldehyde
-
To the stirred solution, add 33% aqueous dimethylamine (11.0 g, ~81 mmol).
-
Subsequently, add 35% aqueous formaldehyde solution (8.0 g, ~93 mmol).
Step 3: Reaction Execution
-
Heat the reaction mixture to 50°C using a water bath.
-
Allow the reaction to stir overnight (approximately 12-16 hours) at this temperature.
Step 4: Work-up and Extraction
-
After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL).
-
Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Combine all organic extracts.
Step 5: Drying and Purification
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil-like mixture.
-
Purify the crude product using column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v) to afford the pure product as a yellow solid.[7]
Caption: Figure 2: Experimental Workflow
Data Presentation
The following table summarizes key quantitative data for the synthesis.
| Parameter | Value | Source |
| Precursors | 4-Hydroxybenzaldehyde, Dimethylamine, Formaldehyde | [7] |
| Solvent | Methanol / Water | [7] |
| Temperature | 50°C | [7] |
| Reaction Time | Overnight | [7] |
| Reported Yield | 39% (after purification) | [7] |
| Melting Point | 80-81°C | [7] |
| Appearance | Yellow Solid | [7] |
Part 3: Broader Context and Alternative Approaches
While the classical Mannich reaction is robust, the field of C-H functionalization is continually evolving. Modern methods for the ortho-aminomethylation of phenols offer alternatives that may provide improved yields, selectivity, or sustainability. These include:
-
Transition-Metal-Free Catalysis: Strategies using iodine in combination with an oxidant have been developed to achieve ortho-aminomethylation in aqueous media, offering a greener alternative to traditional methods.[12][13][14]
-
Brønsted Acid Catalysis: The use of simple Brønsted acids like trifluoroacetic acid (TFA) can catalyze the reaction between phenols and pre-activated N,O-acetals, providing high ortho-selectivity under mild conditions.[10]
These advanced methods highlight the ongoing efforts to develop more efficient and environmentally benign synthetic routes, providing researchers with a broader toolkit for accessing complex phenolic structures.
Conclusion
The synthesis of this compound is most reliably achieved through the Mannich reaction, a classic yet powerful transformation. A thorough understanding of the precursors—the activated phenolic backbone and the in-situ generated iminium electrophile—is paramount to achieving a successful outcome. The provided protocol represents a validated, field-proven method for obtaining this valuable synthetic intermediate. By grounding this specific synthesis in the broader mechanistic principles of electrophilic aromatic substitution and being aware of modern alternative methodologies, researchers are well-equipped to optimize and apply this chemistry in their drug discovery and development endeavors.
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Biological activity of aminomethylated phenols
An In-Depth Technical Guide to the Biological Activity of Aminomethylated Phenols
Authored by: A Senior Application Scientist
Abstract
Aminomethylated phenols, commonly known as phenolic Mannich bases, represent a versatile class of organic compounds synthesized through the Mannich reaction. This guide provides a comprehensive technical overview of their diverse biological activities, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, explore the structure-activity relationships that govern their efficacy, and provide detailed, field-proven protocols for evaluating their potential as antimicrobial, antioxidant, anticancer, and enzyme-inhibiting agents. The narrative is grounded in established scientific principles, supported by in-text citations to authoritative sources, and supplemented with visual diagrams and data-rich tables to facilitate understanding and application in a research and development setting.
Introduction: The Chemical Versatility and Biological Promise of Aminomethylated Phenols
Phenolic compounds are a cornerstone of natural product chemistry and medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The introduction of an aminomethyl group onto the phenolic ring via the Mannich reaction significantly enhances their structural diversity and biological potential.[3][4] This three-component condensation reaction, involving a phenol, formaldehyde, and a primary or secondary amine, is a powerful tool for generating libraries of compounds with tunable physicochemical and pharmacological properties.[5][6][7] The resulting aminomethylated phenols often exhibit improved water solubility and bioavailability compared to their parent phenols, making them attractive candidates for drug discovery.[8]
The biological significance of these compounds stems from the synergistic combination of the phenolic hydroxyl group, which is a key pharmacophore for antioxidant and other activities, and the basic aminoalkyl moiety.[3][4] This unique structural arrangement allows for a multitude of interactions with biological targets, leading to a broad spectrum of activities, including but not limited to, antimicrobial, antioxidant, anticancer, and enzyme inhibitory effects.[3][4][9][10][11][12] This guide will explore these activities in detail, providing the scientific rationale and experimental methodologies to empower researchers in this exciting field.
Synthesis of Aminomethylated Phenols: The Mannich Reaction
The primary route to aminomethylated phenols is the Mannich reaction, a nucleophilic addition reaction that forms a carbon-carbon bond.[3][4] The reaction typically proceeds via the formation of an electrophilic iminium ion from formaldehyde and a secondary amine, which is then attacked by the electron-rich phenolic ring.[6]
General Reaction Mechanism
The aminomethylation of phenols is an electrophilic aromatic substitution. The key steps are:
-
Formation of the Iminium Ion: Formaldehyde reacts with a secondary amine in an acidic or neutral medium to form a highly reactive iminium ion (Eschenmoser's salt precursor).
-
Electrophilic Attack: The electron-rich phenol acts as a nucleophile, attacking the iminium ion. The aminomethyl group is typically introduced at the ortho position to the hydroxyl group due to its activating and directing effects.[5][13]
Experimental Protocol: Synthesis of a Piperidinomethyl Phenol Derivative
This protocol provides a general procedure for the synthesis of an aminomethylated phenol using piperidine as the secondary amine.[14]
Materials:
-
Substituted Phenol (10 mmol)
-
Formaldehyde (37% aqueous solution, 15 mmol)
-
Piperidine (12 mmol)
-
Ethanol (50 mL)
-
Hydrochloric acid (optional, for hydrochloride salt formation)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the substituted phenol (10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
To this solution, add piperidine (12 mmol) and stir for 10 minutes at room temperature.
-
Slowly add the aqueous formaldehyde solution (15 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
For the formation of a hydrochloride salt to improve stability and water solubility, the purified base can be dissolved in a minimal amount of ethanol and treated with a stoichiometric amount of concentrated hydrochloric acid. The resulting precipitate is then filtered, washed with a cold solvent, and dried.
-
Characterize the final product using spectroscopic methods such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.
Antimicrobial Activity
Aminomethylated phenols are well-documented for their significant antimicrobial properties against a broad spectrum of bacteria and fungi.[7][9][10][15] The mechanism of action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, or chelation of metal ions vital for microbial growth.[16]
Structure-Activity Relationship (SAR) Insights
-
Nature of the Amine: The structure of the amine component plays a crucial role. For instance, piperidine and morpholine moieties often confer potent activity.[11][12]
-
Substitution on the Phenolic Ring: The position and nature of substituents on the phenol ring can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its antimicrobial efficacy.[17]
-
Lipophilicity: A balanced lipophilicity is often required for effective membrane penetration.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound.[18][19][20]
Method: Broth Microdilution Method [18][20]
Materials:
-
Test compound (aminomethylated phenol)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Spectrophotometer (optional, for absorbance reading)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the microbial suspension.
-
Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19] This can be assessed visually or by measuring the absorbance at 600 nm.
Antioxidant Activity
The phenolic hydroxyl group is a key structural feature responsible for the antioxidant properties of aminomethylated phenols.[21] They can act as free radical scavengers by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[22]
Mechanisms of Antioxidant Action
-
Hydrogen Atom Transfer (HAT): The phenolic -OH group can donate a hydrogen atom to a free radical, thereby stabilizing it.
-
Single Electron Transfer (SET): The compound can donate an electron to reduce the free radical.[22]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, simple, and rapid method to screen the antioxidant potential of compounds.[23][24][25][26]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, leading to a decrease in absorbance at 517 nm.[22][23]
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in methanol.
-
Perform serial dilutions of the test compound and positive control in the 96-well plate.
-
Add a fixed volume of the DPPH solution to each well containing the test compound or control.
-
Prepare a blank (methanol only) and a control (methanol with DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[25]
| Compound Type | Typical Antioxidant Activity (IC₅₀) | Reference Compound | Reference IC₅₀ |
| Aminomethylated Phenols | Varies (µg/mL or µM) | Ascorbic Acid | ~5-10 µg/mL |
| Substituted Phenols | Varies widely based on substituents | Trolox | ~10-20 µM |
Anticancer Activity
Many aminomethylated phenols have demonstrated significant cytotoxic effects against various cancer cell lines.[8][27] Their mechanisms of action can be multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[27][28][29]
Cellular Mechanisms of Action
-
Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[28][30]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Topoisomerases: Some derivatives may interfere with the function of topoisomerase enzymes, leading to DNA damage and cell death.[3]
Experimental Protocol: Cytotoxicity Assessment using MTT or SRB Assay
The MTT and SRB assays are colorimetric methods used to determine the cytotoxic effects of a compound on cancer cell lines.[31][32][33][34][35]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[32]
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.[32]
Enzyme Inhibition
Aminomethylated phenols have been investigated as inhibitors of various enzymes, including carbonic anhydrases, cholinesterases, and tyrosinase, which are implicated in several diseases.[1][3]
Rationale for Enzyme Inhibition
The structural features of these compounds, including the phenolic hydroxyl and the amino group, can interact with the active site of enzymes through hydrogen bonding, electrostatic interactions, or hydrophobic interactions, leading to the modulation of their activity.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing enzyme inhibition.[36][37][38][39][40]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compound (inhibitor)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution and different concentrations of the test compound.
-
Include a control well with the enzyme and buffer (100% activity) and a blank well with buffer only.
-
Pre-incubate the enzyme with the inhibitor for a specific period.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
| Enzyme Target | Potential Therapeutic Area | Typical Assay Principle |
| Carbonic Anhydrase | Glaucoma, Epilepsy | Colorimetric/Fluorometric |
| Acetylcholinesterase | Alzheimer's Disease | Ellman's Reagent (Colorimetric) |
| Tyrosinase | Hyperpigmentation | DOPA oxidation (Colorimetric) |
Conclusion and Future Perspectives
Aminomethylated phenols are a class of compounds with immense potential in medicinal chemistry and drug development. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them an attractive scaffold for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of rational design in optimizing their biological profiles. Future research should focus on elucidating the precise molecular mechanisms of action, exploring their in vivo efficacy and safety profiles, and expanding their therapeutic applications through further chemical modifications and biological screening. The protocols and insights provided herein serve as a valuable resource for researchers dedicated to unlocking the full potential of these remarkable molecules.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases Using 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
Introduction: A Versatile Building Block for Advanced Schiff Base Synthesis
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone of modern coordination chemistry and medicinal drug design. First reported by Hugo Schiff, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound.[1][2] Their remarkable synthetic flexibility and the biological significance of the imine group have led to extensive investigation into their broad-spectrum activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] The ability of Schiff bases to form stable complexes with various metal ions further expands their utility in catalysis, materials science, and bioinorganic chemistry.[6][7]
This guide focuses on the strategic use of a particularly valuable precursor, 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde , in the synthesis of novel Schiff bases. This aromatic aldehyde is distinguished by a unique trifecta of functional groups:
-
An Aldehyde Group (-CHO): The primary reaction site for condensation with primary amines to form the characteristic azomethine linkage.
-
An Ortho-Hydroxyl Group (-OH): Positioned adjacent to the eventual imine bond, this group can significantly influence the electronic properties of the molecule and serves as a crucial chelating site for forming stable metal complexes.
-
A Mannich Base Moiety (-CH₂N(CH₃)₂): The dimethylaminomethyl group at the C3 position enhances the molecule's reactivity and can improve the aqueous solubility of the final Schiff base.[8] This group also introduces an additional basic nitrogen center, which can be pivotal for modulating biological activity and interaction with therapeutic targets.[8][9]
The convergence of these features makes this compound a superior building block for developing sophisticated Schiff bases with tailored physicochemical and biological properties. This document provides detailed application notes on the rationale for its use and robust, validated protocols for synthesis and characterization.
Application Notes: The Scientific Rationale
Causality Behind Experimental Choices: Why Use This Aldehyde?
The selection of this compound is not arbitrary; it is a deliberate choice to imbue the resulting Schiff base with specific, advantageous characteristics.
-
Enhanced Biological Potential: The core structure combines a phenol, an imine, and a tertiary amine. The azomethine group is known to be critical for biological activities.[3] The presence of the phenolic hydroxyl and the basic dimethylaminomethyl side chain can enhance interactions with biological macromolecules through hydrogen bonding and electrostatic interactions, respectively. This makes the resulting compounds promising candidates for antimicrobial and anticancer drug discovery programs.[8][10]
-
Superior Ligand Design for Coordination Chemistry: The Schiff bases derived from this aldehyde are excellent polydentate ligands. The phenolic oxygen and the imine nitrogen atoms create a bidentate "O, N" donor set, ideal for chelating transition metal ions.[4] The stability of the resulting metal complexes is often enhanced by the formation of a six-membered ring involving the metal center. These complexes have applications as catalysts, analytical reagents, and metallopharmaceuticals.[6]
-
Modulated Physicochemical Properties: Standard aromatic aldehydes can yield Schiff bases with poor solubility in common solvents, complicating their purification and application. The hydrophilic dimethylaminomethyl group can significantly improve solubility, particularly in protic solvents or aqueous media, which is a major advantage for biological testing and formulation.[8]
The Condensation Reaction: Mechanism and Catalysis
The synthesis of a Schiff base is a nucleophilic addition-elimination reaction. The process begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a hemiaminal (or carbinolamine) intermediate. This step is often the rate-limiting step and can be catalyzed by acid. The subsequent elimination of a water molecule, facilitated by the acid catalyst, results in the formation of the stable carbon-nitrogen double bond (imine).
The use of a mild acid catalyst, such as a few drops of glacial acetic acid, is crucial.[2] It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. However, excessive acid must be avoided as it would protonate the primary amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocols and Methodologies
Physicochemical Data of Starting Material
Before proceeding with synthesis, it is essential to confirm the properties of the starting aldehyde.
| Property | Value | Reference |
| Chemical Name | This compound | [11] |
| CAS Number | 116546-04-4 | [11][12] |
| Molecular Formula | C₁₀H₁₃NO₂ | [11] |
| Molecular Weight | 179.22 g/mol | [11] |
| Appearance | Solid | [11] |
| SMILES | CN(C)CC1=C(C=CC(=C1)C=O)O | [9][11] |
Diagram: General Synthesis Workflow
The following diagram outlines the logical flow from starting materials to the final, characterized product.
Caption: High-level workflow for Schiff base synthesis and validation.
Protocol 1: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of a Schiff base from this compound and p-toluidine. The same general procedure can be adapted for other primary amines.
Materials:
-
This compound (1.79 g, 10 mmol)
-
p-Toluidine (1.07 g, 10 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (3-4 drops)
-
Round-bottom flask (100 mL) with reflux condenser
-
Stirring hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.79 g (10 mmol) of this compound in 25 mL of absolute ethanol. Stir until a clear solution is obtained.
-
Amine Addition: In a separate beaker, dissolve 1.07 g (10 mmol) of p-toluidine in 25 mL of absolute ethanol. Add this solution to the aldehyde solution in the flask with continuous stirring.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.[2] A color change or slight turbidity may be observed.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a stirring hotplate. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. A crystalline solid product should precipitate out of the solution. The cooling process can be completed in an ice bath to maximize yield.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: For higher purity, recrystallize the product from a suitable solvent like aqueous ethanol.[13]
-
Drying: Dry the purified Schiff base in a vacuum oven at 50-60°C to a constant weight. Record the final yield.
Diagram: General Reaction Scheme
Caption: Condensation of the aldehyde with a primary amine.
Protocol 2: Spectroscopic Characterization
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.
Expected Spectroscopic Data:
| Technique | Observation | Rationale |
| FT-IR (cm⁻¹) | Disappearance of aldehyde C=O stretch (~1660-1700 cm⁻¹). Disappearance of amine N-H stretches (~3300-3500 cm⁻¹). Appearance of a strong C=N (azomethine) stretch (~1600-1650 cm⁻¹). | Confirms the condensation reaction by showing the loss of starting functional groups and the formation of the new imine bond.[1] |
| ¹H-NMR (δ, ppm) | Appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region (~8.0-9.0 ppm). Signals for the aromatic protons, the -CH₂- protons (~3.5-4.0 ppm), and the -N(CH₃)₂ protons (~2.2-2.5 ppm) will be present. The broad -OH proton signal will also be visible. | Provides definitive structural proof. The chemical shift of the azomethine proton is highly characteristic.[7] |
| ¹³C-NMR (δ, ppm) | Appearance of the azomethine carbon (-CH=N-) signal (~150-165 ppm). Disappearance of the aldehyde carbonyl carbon signal (~190-200 ppm). | Further confirms the formation of the imine functional group.[1] |
| Melting Point | A sharp and distinct melting point. | A narrow melting point range is a strong indicator of the compound's purity.[2] |
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile substrate for the synthesis of advanced Schiff bases. The protocols detailed herein provide a reliable and reproducible framework for researchers. The unique combination of a chelating hydroxyl group and a solubilizing, biologically active Mannich base moiety in the aldehyde precursor opens up vast possibilities. The resulting Schiff bases are not merely synthetic curiosities; they are prime candidates for development in pharmaceutical sciences as potent therapeutic agents and in materials science for the creation of novel metal-organic frameworks and sensory materials.[8][9] Further exploration involving a wider array of primary amines and subsequent complexation with various metal ions is a promising avenue for future research.
References
-
Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. [Link]
-
Kathim, S. H. (2023). Synthesis and Characterization of the Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases. Wasit Journal for Pure Science, 2(4). [Link]
-
J&K Scientific. This compound | 116546-04-4. [Link]
-
Khan, I. et al. (2019). Schiff Base, 6-Amino-2-[(4-(Dimethylamino)Benzylidene)Amino]Hexanoic Acid and its Lanthanide (III) Complexes have Antioxidant and Antimicrobial Activities. Sarhad Journal of Agriculture, 35(3). [Link]
-
Scientific Research Publishing. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. [Link]
-
Al-Adilee, K. J. et al. (2022). Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. Molecules, 27(15), 4983. [Link]
-
Gomathi, T. & Sownthari, S. (2020). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry, 36(4). [Link]
-
Prasad, K. et al. (2018). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. New Journal of Chemistry, 42(18), 15061-15071. [Link]
-
PubChem. This compound hydrochloride. [Link]
-
IJCRT. (2021). Synthesis, Characterization and Physico-chemical Studies of Metal Complexes of Schiff Base derived from p-hydroxybenzaldehyde and benzilmonoximehydrazone. International Journal of Creative Research Thoughts, 9(10). [Link]
-
Karahan, O. et al. (2023). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry, 47(37), 17359-17371. [Link]
-
Al-Hamdani, A. A. S. (2017). Synthesis, Photostudies, Biological Activity, Metal Complexes and Theoretical Study from New Schiff Bases Derived from 3-hydroxy Benzaldehyde and 1,3-Phenylene di amine. Journal of University of Anbar for Pure Science, 20(3). [Link]
-
ResearchGate. (2013). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). [Link]
-
Singh, S. & Kumar, A. (2022). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 9(7). [Link]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
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- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
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3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde as a derivatization reagent for HPLC
An in-depth technical guide on the prospective use of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde as a novel derivatization reagent for HPLC analysis.
Introduction: A Prospective Reagent for Amine Analysis
In the field of analytical chromatography, derivatization is a key strategy to enhance the detectability and chromatographic behavior of analytes that lack a suitable chromophore, are poorly retained on conventional stationary phases, or exhibit low volatility. While numerous derivatization reagents are commercially available, the exploration of novel reagents continues to be an area of active research, driven by the need for improved selectivity, sensitivity, and reaction kinetics.
This document presents a detailed, albeit prospective, application note on the use of this compound as a pre-column derivatization reagent for the HPLC analysis of primary and secondary amines. As of the current literature, this reagent is not widely established for this purpose, making this guide a theoretical framework based on sound chemical principles, designed for researchers and drug development professionals interested in developing novel analytical methods. The proposed methodology leverages the classical Schiff base formation reaction, with the potential for enhanced detection through the introduction of a chromophore.
Chemical Foundation of the Derivatization Reaction
The core of the proposed application lies in the reaction between the aldehyde group of this compound and the primary or secondary amine functional group of an analyte. This reaction, forming a Schiff base (or imine), is a well-established pathway in organic chemistry.
The presence of the hydroxyl group and the dimethylamino group on the benzene ring may influence the electronic properties of the aldehyde, potentially affecting reaction rates and the spectroscopic characteristics of the resulting derivative. The dimethylamino group, in particular, could offer an additional site for protonation, which might be exploited to modify the chromatographic retention of the derivative under different pH conditions.
dot graph "proposed_reaction_mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
reagent [label="3-[(Dimethylamino)methyl]-4-\nhydroxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; analyte [label="Primary/Secondary Amine\n(R-NH2 / R2-NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Carbinolamine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Schiff Base Derivative\n(UV-Active)", fillcolor="#34A853", fontcolor="#FFFFFF"];
reagent -> intermediate [label="Nucleophilic Attack"]; analyte -> intermediate; intermediate -> product [label="Dehydration (-H2O)"]; } caption: "Proposed Schiff Base Formation"
Proposed Derivatization Protocol
This protocol is a starting point for method development. Optimization will be necessary for specific applications.
1. Reagent Preparation
-
Derivatization Reagent Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile). This solution should be prepared fresh daily and protected from light.
-
Reaction Buffer (pH ~5): Prepare a 0.1 M acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve a pH of approximately 5. The pH should be verified with a calibrated pH meter. The reaction rate for Schiff base formation is often optimal in a slightly acidic medium to facilitate the dehydration step without excessively protonating the amine analyte.[1]
2. Derivatization Procedure
-
To 100 µL of the sample solution (or standard) in a clean microcentrifuge tube, add 100 µL of the Derivatization Reagent Solution.
-
Add 50 µL of the Reaction Buffer.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. Rationale: Heating is often employed to accelerate the derivatization reaction and drive it to completion.
-
After incubation, cool the mixture to room temperature.
-
(Optional) If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interfering substances. For example, add 500 µL of ethyl acetate, vortex, centrifuge, and collect the organic layer. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Inject an appropriate volume (e.g., 10-20 µL) of the final solution into the HPLC system.
Proposed HPLC Method
This method is a starting point and should be optimized for the specific analytes of interest.
| Parameter | Recommended Starting Condition | Rationale |
| HPLC Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm | The resulting Schiff base is expected to be more hydrophobic than the parent amine, making it well-suited for reverse-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure good peak shape for the derivatized amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for eluting the analytes from the C18 column. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B | A gradient is necessary to elute a range of derivatives with varying polarities and to clean the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection | UV-Vis Detector at ~280-320 nm (scan for λmax) | The benzaldehyde ring provides a chromophore. The optimal wavelength for detection should be determined by scanning the UV spectrum of the derivatized analyte. |
| Injection Volume | 10 µL | A typical injection volume, can be adjusted based on sensitivity needs. |
Method Validation Strategy
Once a suitable derivatization and HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by analyzing a series of standards at different concentrations. A linear regression analysis should be performed, and the correlation coefficient (r²) should be reported.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known concentrations (e.g., certified reference materials or spiked matrix samples) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision should be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
dot graph "experimental_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label = "Sample & Reagent Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; prep_sample [label="Prepare Sample/Standard"]; prep_reagent [label="Prepare Derivatization Reagent"]; prep_buffer [label="Prepare Reaction Buffer"]; }
subgraph "cluster_deriv" { label = "Derivatization"; style=filled; color="#FBBC05"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; mix [label="Mix Sample, Reagent, & Buffer"]; incubate [label="Incubate (e.g., 60°C, 30 min)"]; cool [label="Cool to Room Temperature"]; }
subgraph "cluster_analysis" { label = "HPLC Analysis"; style=filled; color="#4285F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; inject [label="Inject into HPLC"]; separate [label="Chromatographic Separation"]; detect [label="UV-Vis Detection"]; }
subgraph "cluster_data" { label = "Data Processing"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; integrate [label="Peak Integration"]; quantify [label="Quantification"]; }
prep_sample -> mix; prep_reagent -> mix; prep_buffer -> mix; mix -> incubate; incubate -> cool; cool -> inject; inject -> separate; separate -> detect; detect -> integrate; integrate -> quantify; } caption: "Proposed Experimental Workflow"
Conclusion and Future Directions
This compound presents a chemically plausible, yet unexplored, option for the derivatization of primary and secondary amines for HPLC analysis. The protocols and methods outlined in this document provide a comprehensive starting point for researchers to investigate its efficacy. Key advantages could include the simplicity of the reagent and the straightforward nature of the Schiff base reaction.
Future work should focus on the experimental verification of the proposed reaction, optimization of the derivatization conditions, and a thorough characterization of the spectroscopic properties of the resulting derivatives. Comparative studies with established derivatization reagents would also be necessary to ascertain the relative advantages and disadvantages of this novel approach. The successful development of this method could add a valuable tool to the analytical chemist's toolbox for the analysis of a wide range of amine-containing compounds.
References
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]
-
ResearchGate. Schematic mechanism of Schiff's base reaction between aldehyde and amine groups. Available at: [Link]
-
Soma, Y. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(10), 697. Available at: [Link]
-
Cacciapaglia, R., & Mandolini, L. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. The Journal of Organic Chemistry, 86(1), 25-41. Available at: [Link]
-
Chemistry LibreTexts. Reactions of Aldehydes and Ketones with Amines. Available at: [Link]
-
JoVE. Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Available at: [Link]
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Application Notes and Protocols: 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde in Colorimetric Assays
Introduction: A Versatile Chromogenic Reagent
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde is a multifunctional aromatic aldehyde that serves as a highly effective chromogenic reagent in a variety of colorimetric assays.[1][2] Its utility stems from the presence of three key functional groups: a reactive aldehyde, an electron-donating dimethylamino group, and a hydroxyl group. This unique combination facilitates the formation of colored adducts with a range of analytes, making it a valuable tool for researchers, scientists, and drug development professionals in pharmaceutical and analytical chemistry.[1][2]
The core principle behind its application in colorimetric assays is the formation of a Schiff base. This occurs through the condensation reaction between the aldehyde group of this compound and a primary amino group of a target analyte.[2][3][4] This reaction, typically conducted under mildly acidic conditions, results in the formation of a C=N double bond (an imine), which extends the conjugated π-system of the molecule. This extension of conjugation shifts the absorption of light to a longer wavelength, resulting in a colored compound that can be quantified spectrophotometrically.[2][3][4] The intensity of the color produced is directly proportional to the concentration of the analyte, forming the basis for a quantitative assay.[5][6]
These application notes provide a comprehensive guide to the use of this compound in colorimetric assays, with a focus on the determination of primary amines, a class of compounds prevalent in pharmaceuticals and biological systems.
Mechanism of Action: The Schiff Base Formation
The colorimetric detection of primary amines using this compound is predicated on the formation of a Schiff base, also known as an imine. This reaction is a well-established condensation reaction in organic chemistry.[2][3][4] The reaction proceeds in a series of reversible steps, and the equilibrium can be driven towards the product by controlling the reaction conditions, such as pH.[3][7]
The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the aldehyde group on this compound.[3][4]
-
Formation of a Carbinolamine Intermediate: This initial attack forms an unstable tetrahedral intermediate called a carbinolamine, which contains both an amine and a hydroxyl group attached to the same carbon.[3][4]
-
Protonation and Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water, facilitated by the lone pair of electrons on the adjacent nitrogen, leads to the formation of a protonated imine (iminium ion).[3][4]
-
Deprotonation: Finally, a base (such as water) removes a proton from the nitrogen atom to yield the neutral Schiff base and regenerate the acid catalyst.[3][4]
The resulting Schiff base possesses an extended system of conjugated double bonds, which is responsible for its color. The dimethylamino and hydroxyl groups on the benzene ring further modulate the electronic properties of the chromophore, influencing the wavelength of maximum absorbance (λmax) and the sensitivity of the assay.
Caption: Experimental workflow for the colorimetric assay.
Assay Validation: Ensuring Reliability and Accuracy
Validation of the colorimetric assay is crucial to ensure that the results are reliable, reproducible, and accurate. The key validation parameters, as recommended by international guidelines, are outlined below. [8][9][10][11]
| Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Linearity & Range | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte within a given range. | A linear regression analysis of the calibration curve should yield a correlation coefficient (R²) ≥ 0.99. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery. | The mean percent recovery should be within a predefined range (e.g., 98-102%) of the known concentration. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD should be ≤ 2% for repeatability (intra-assay precision) and intermediate precision (inter-assay precision). |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The assay should not show any significant interference from structurally related compounds or common excipients. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as the concentration that gives a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as the concentration that gives a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters. | The assay results should not be significantly affected by minor changes in parameters such as incubation time, temperature, or reagent concentration. |
Potential Applications and Considerations
This colorimetric assay using this compound is broadly applicable for the quantification of various primary amine-containing compounds, including:
-
Pharmaceuticals: Active pharmaceutical ingredients (APIs) with primary amine moieties, such as sulfonamides. [12][13]* Biological Samples: Amino acids and other small molecules with primary amino groups.
-
Environmental Monitoring: Detection of contaminants like hydrazine in water samples. [1][5][6] Considerations:
-
Interferences: Compounds with primary amino groups other than the analyte of interest will interfere with the assay. Sample cleanup or chromatographic separation may be necessary for complex matrices.
-
pH Optimization: The pH of the reaction medium is critical for optimal color development and should be carefully controlled. [7]* Stability of the Chromophore: The stability of the colored Schiff base should be evaluated over time to ensure accurate and reproducible measurements.
Conclusion
This compound is a valuable and versatile reagent for the development of simple, rapid, and sensitive colorimetric assays for the quantification of primary amines. By understanding the underlying chemistry of Schiff base formation and adhering to rigorous validation procedures, researchers can confidently employ this compound in a wide range of analytical applications.
References
-
Spectrophotometric Determination of Hydrazine with Para-(Dimethylamino) Benzaldehyde in Aqueous Streams of Purex Process. (2014). Internet Archive. [Link]
-
Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps. [Link]
-
Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (2020). PMC - NIH. [Link]
-
New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. (2020). PeerJ. [Link]
-
New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. ACS Publications. [Link]
-
Field detection of sulfonamides in urine: the development of a new and sensitive test. (1996). PubMed. [Link]
-
Hydrazine. Hach. [Link]
-
Spectrophotometric Determination of Hydrazine with para - (Dimethylamino) Benzaldehyde in Aqueous Streams of Purex Process. Scribd. [Link]
-
Photometric analysis of trace amounts of hydrazine with p-dimethylaminobenzaldehyde. Chemical equilibria. (1967). Canadian Science Publishing. [Link]
-
Reaction with Primary Amines to form Imines. (2023). Chemistry LibreTexts. [Link]
-
Paper-based analytical device for sensitive colorimetric determination of sulfonamides in pharmaceutical samples. (2024). PubMed. [Link]
-
SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. (2024). ResearchGate. [Link]
-
Calorimetric Microdetermination of Some Sulfa Drugs. CUTM Courseware. [Link]
-
Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
Analytical method validation: A brief review. ResearchGate. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). UNIMAS Publisher (UNIPub). [Link]
-
Analytical Method Validation: are your analytical methods suitable for intended use? (2023). Quality Assistance. [Link]
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). PMC - PubMed Central. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
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Topic: 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde as a Versatile Building Block for Heterocyclic Compound Synthesis
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Value of a Multifunctional Building Block
In the landscape of organic synthesis and medicinal chemistry, the efficiency of constructing complex molecular architectures often hinges on the strategic selection of starting materials. A truly valuable building block is not merely a passive scaffold but an active participant, possessing multiple, orthogonally reactive functional groups that can guide a synthetic sequence through divergent pathways. 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde is a prime exemplar of such a molecule. Its structure, featuring a phenolic hydroxyl, an aldehyde, and a Mannich base aminomethyl group, presents a triad of reactive centers. This unique arrangement makes it an exceptionally powerful precursor for the synthesis of a wide array of heterocyclic compounds, many of which are privileged structures in drug discovery and materials science.[1][2] This guide elucidates the synthesis of this building block and details its practical application in the construction of key heterocyclic systems.
Part 1: Synthesis and Characterization of the Core Building Block
The most common and direct route to this compound is the Mannich reaction, a classic multicomponent condensation that aminomethylates an acidic proton located on a carbon atom.[3][4] In this specific case, the substrate is 4-hydroxybenzaldehyde, which is activated by the phenolic hydroxyl group for electrophilic substitution at the ortho position.[5]
Causality of the Mannich Reaction
The reaction proceeds via the formation of a highly electrophilic dimethylaminium ion (an Eschenmoser's salt precursor) from the condensation of dimethylamine and formaldehyde. The electron-donating hydroxyl group of 4-hydroxybenzaldehyde increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. Since the para position is blocked by the aldehyde, the electrophilic aminium ion attacks the ortho position (C3) to yield the final product. Methanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderately elevated temperature.[6]
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 116546-04-4 | [6][7][8] |
| Molecular Formula | C₁₀H₁₃NO₂ | [6][8] |
| Molecular Weight | 179.22 g/mol | [6][8] |
| Appearance | Yellow to light beige solid/crystal powder | [2][6] |
| Melting Point | 80-81 °C | [6] |
| ¹H NMR (CDCl₃) | δ 9.81 (s, 1H), 8.61 (s, 1H), 7.71 (dd, 1H), 7.55 (d, 1H), 6.91 (d, 1H), 3.73 (s, 2H), 2.36 (s, 6H) | [6] |
| IR (KBr, cm⁻¹) | 3421 (O-H), 2957/2863 (C-H), 1684 (C=O, aldehyde) | [6] |
Detailed Synthesis Protocol
Objective: To synthesize this compound from 4-hydroxybenzaldehyde.
Materials:
-
4-Hydroxybenzaldehyde (10.0 g, 82 mmol)
-
33% Aqueous dimethylamine (11.0 g, ~82 mmol)
-
35% Formaldehyde solution (8.0 g, ~93 mmol)
-
Methanol (80 mL)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis, magnetic stirrer, heating mantle, rotary evaporator, and column chromatography setup.
Procedure:
-
Reaction Setup: To an 80 mL solution of methanol in a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (10.0 g), 33% aqueous dimethylamine (11.0 g), and 35% formaldehyde solution (8.0 g).[6]
-
Reaction Execution: Equip the flask with a condenser and stir the mixture overnight (12-16 hours) at 50°C using a magnetic stirrer and heating mantle.[6] The gentle heating is crucial for driving the reaction to completion without significant side-product formation.
-
Solvent Removal: After the reaction period, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[6]
-
Extraction (Workup): The resulting residue is extracted with ethyl acetate (3 x 15 mL). The organic phases are combined. This step separates the desired organic product from inorganic salts and other aqueous-soluble impurities.
-
Drying and Concentration: The combined organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated again under reduced pressure to yield a crude oil-like mixture.[6]
-
Purification (Self-Validation): The crude product is purified by column chromatography on silica gel. The column is eluted with a mixture of ethyl acetate and petroleum ether (1:10 v/v).[6] The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Characterization: The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a yellow solid. The final product's identity and purity should be confirmed by measuring its melting point and acquiring ¹H NMR and IR spectra, which should match the data reported in the literature.[6] A typical yield for this procedure is around 39%.[6]
Part 2: Application in Heterocyclic Synthesis
The true utility of this compound lies in its ability to serve as a precursor to diverse heterocyclic systems. The following protocols highlight its application in constructing benzoxazines and indoles.
Application Note 1: Synthesis of Benzoxazine Monomers
Benzoxazines are a class of phenolic resins known for their high thermal stability, low water absorption, and excellent mechanical properties.[9] They are typically synthesized from a phenol, a primary amine, and formaldehyde. This compound is an ideal precursor as it can be considered a "masked" form of 4-hydroxybenzaldehyde and formaldehyde, ready to react with a primary amine. The reaction involves the formation of a six-membered heterocyclic ring containing both oxygen and nitrogen atoms.
Reaction Rationale: In this synthesis, the Mannich base reacts with a primary amine. The phenolic hydroxyl and the aminomethyl group condense with the primary amine to form the dihydrobenzoxazine ring. The aldehyde group at the para-position remains as a reactive handle for further polymerization or functionalization, making the resulting benzoxazine monomer particularly useful for creating advanced polymers.
Experimental Protocol: Synthesis of 6-formyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 27.9 mmol) and aniline (2.6 g, 27.9 mmol) in 50 mL of toluene.
-
Reaction: Attach a Dean-Stark apparatus to the flask to remove dimethylamine and water formed during the reaction. Heat the mixture to reflux (approx. 110°C) for 6-8 hours.
-
Monitoring: The reaction can be monitored by TLC, observing the consumption of the starting materials.
-
Workup: After cooling, the toluene solution is washed with 1M HCl (to remove any unreacted aniline) followed by brine. The organic layer is dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield the pure benzoxazine monomer.
-
Validation: The structure of the product should be confirmed using NMR and IR spectroscopy, verifying the disappearance of the phenolic OH and the appearance of characteristic benzoxazine ring signals.
Application Note 2: Synthesis of Indole-3-carbaldehyde Derivatives
The indole ring is a cornerstone of medicinal chemistry, found in numerous natural products and pharmaceuticals.[10] The Fischer indole synthesis is a robust method for creating this scaffold from a phenylhydrazine and an aldehyde or ketone.[11] The aldehyde group of this compound is perfectly suited for this transformation.
Reaction Rationale: The synthesis begins with the acid-catalyzed condensation of the building block with a substituted phenylhydrazine to form a phenylhydrazone intermediate. Upon heating in the presence of an acid catalyst (e.g., acetic acid, polyphosphoric acid), the phenylhydrazone undergoes a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia to afford the aromatic indole ring system.[11] The resulting product is a highly functionalized indole-3-carbaldehyde.
Experimental Protocol: Synthesis of 7-[(Dimethylamino)methyl]-6-hydroxy-1H-indole-3-carbaldehyde
-
Setup: To a solution of this compound (3.0 g, 16.7 mmol) in 30 mL of glacial acetic acid, add phenylhydrazine hydrochloride (2.4 g, 16.7 mmol).
-
Hydrazone Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the phenylhydrazone intermediate.
-
Cyclization: Heat the reaction mixture to reflux (approx. 118°C) for 3-4 hours. The color of the solution will typically darken.
-
Monitoring: Track the formation of the indole product and consumption of the intermediate using TLC.
-
Workup: Cool the reaction mixture and pour it into 150 mL of ice-cold water. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and other water-soluble impurities.
-
Purification & Validation: The crude product can be purified by recrystallization from ethanol or by column chromatography. The final structure should be validated by spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm the formation of the indole ring and the retention of the other functional groups.
References
-
Blicke, F. F. (1945). The Mannich Reaction with p-Hydroxybenzaldehyde and N-(p-Hydroxybenzyl)-acetamide. Journal of the American Chemical Society, 67(2), 228–230. Available at: [Link]
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Hayashi, Y., et al. (2010). A 4-hydroxypyrrolidine-catalyzed mannich reaction of aldehydes: control of anti-selectivity by hydrogen bonding assisted by Brønsted acids. Chemistry, 16(18), 5333-42. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Roland, J. P., et al. (2019). Bioinspired Design Provides High-Strength Benzoxazine Structural Adhesives. ACS Applied Materials & Interfaces, 11(43), 40589–40597. Available at: [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]
-
Professor Dave Explains. (2019, September 9). Mannich Reaction [Video]. YouTube. Available at: [Link]
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Abdel-Fattah, B. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(35), 21543–21571. Available at: [Link]
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]
-
Gude, M., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1399. Available at: [Link]
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Shiri, M. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2009(3), M616. Available at: [Link]
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Application Notes and Protocols for the Spectroscopic Characterization of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde Derivatives
Introduction: The Significance of Substituted Hydroxybenzaldehydes
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde and its derivatives represent a critical class of organic compounds, serving as versatile intermediates in a multitude of scientific domains. These molecules are foundational building blocks in pharmaceutical development, particularly for drugs targeting neurological disorders, and play a role in the synthesis of novel anti-cancer agents.[1] Their utility also extends to analytical chemistry, where they function as reagents, and to organic synthesis for the creation of complex molecules, dyes, and agrochemicals.[1]
The introduction of the dimethylaminomethyl group via the Mannich reaction ortho to the phenolic hydroxyl group significantly influences the molecule's electronic properties, reactivity, and potential for biological interactions. Accurate and comprehensive characterization of these derivatives is paramount for ensuring purity, confirming structural integrity, and understanding their behavior in various chemical and biological systems. This guide provides an in-depth exploration of the spectroscopic techniques essential for the unambiguous characterization of this compound class, offering both theoretical insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.
Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2][3][4][5][6] For this compound derivatives, ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group, as well as the aminomethyl substituent.
-
Aldehyde Proton (CHO): This proton is highly deshielded and appears as a singlet far downfield, typically in the range of δ 9.8-10.0 ppm.[7]
-
Aromatic Protons: The substitution pattern on the benzene ring gives rise to a characteristic splitting pattern. The proton on the carbon between the hydroxyl and aldehyde groups will appear as a doublet, while the other two aromatic protons will also show doublet or doublet of doublets splitting, depending on their coupling constants.[7]
-
Methylene Protons (CH₂): The two protons of the methylene bridge adjacent to the aromatic ring and the nitrogen atom typically appear as a singlet around δ 3.7 ppm.[7]
-
Dimethylamino Protons (N(CH₃)₂): The six equivalent protons of the two methyl groups give rise to a sharp singlet, usually around δ 2.3-2.4 ppm.[7]
-
Hydroxyl Proton (OH): The chemical shift of the phenolic proton can be broad and variable, often appearing between δ 8.5 and 9.0 ppm, and its position is dependent on concentration and solvent.[7]
Protocol 1: ¹H and ¹³C NMR Analysis
1. Sample Preparation: a. Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. b. The choice of solvent is critical; CDCl₃ is a good starting point, but DMSO-d₆ can be advantageous for observing exchangeable protons like the hydroxyl proton. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. b. Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. c. For ¹³C NMR, use a proton-decoupled sequence to obtain singlets for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[6]
3. Data Processing and Interpretation: a. Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. b. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. c. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule. d. For ¹³C NMR, assign the signals based on their chemical shifts and DEPT data. The aldehyde carbon will be significantly downfield (>190 ppm), followed by the aromatic carbons, the methylene carbon, and finally the methyl carbons.
Vibrational Spectroscopy: Insights from Fourier-Transform Infrared (FTIR)
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[8][9][10] For this compound, the IR spectrum will exhibit characteristic bands for the hydroxyl, aldehyde, and aromatic functionalities.
Expertise & Experience: Interpreting the Key IR Absorptions
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the phenolic hydroxyl group.[7][11]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene and methyl groups will be observed in the 2800-3000 cm⁻¹ region.[7]
-
C=O Stretch (Aldehyde): A very strong and sharp absorption band around 1680-1700 cm⁻¹ is a clear indicator of the aldehyde carbonyl group.[7]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the aromatic ring.[7]
-
C-O Stretch (Phenol): A strong band around 1200-1280 cm⁻¹ corresponds to the stretching vibration of the phenolic C-O bond.
-
C-N Stretch: The stretching vibration of the C-N bond of the dimethylamino group is typically observed in the 1000-1250 cm⁻¹ region.
Protocol 2: FTIR Analysis
1. Sample Preparation: a. KBr Pellet Method (for solid samples): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. b. Thin Film Method (for oils or soluble solids): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
2. Data Acquisition: a. Place the prepared sample in the sample holder of the FTIR spectrometer. b. Record a background spectrum of the empty sample compartment (or a pure KBr pellet). c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
3. Data Analysis: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify and label the major absorption bands and assign them to the corresponding functional groups.
Electronic Transitions: UV-Visible and Fluorescence Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions between molecular orbitals.[12][13][14] Phenolic compounds, like the derivatives , exhibit characteristic UV absorption spectra due to the presence of the aromatic ring and its substituents.[15][16] Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule after it has absorbed light, which can provide information on the molecule's electronic structure and environment.[17][18][19]
Expertise & Experience: Understanding the Spectroscopic Behavior
The UV-Vis spectrum of this compound in a neutral solvent like ethanol or methanol is expected to show strong absorption bands characteristic of a substituted benzene ring. These typically arise from π → π* transitions. The exact position of the absorption maximum (λ_max) is sensitive to the solvent polarity and pH. In basic solutions, the deprotonation of the phenolic hydroxyl group to form a phenoxide ion will cause a bathochromic (red) shift to longer wavelengths due to the increased electron-donating ability of the O⁻ group.
While not all aromatic aldehydes are strongly fluorescent, the presence of the electron-donating hydroxyl and amino groups can in some cases lead to observable fluorescence. The emission properties, if present, would also be highly sensitive to the local environment.
Protocol 3: UV-Visible and Fluorescence Spectroscopy
1. Sample Preparation: a. Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. b. From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the µg/mL range). The absorbance should ideally be within the linear range of the instrument (0.1-1.0 AU).
2. UV-Visible Spectroscopy: a. Use a dual-beam UV-Vis spectrophotometer. b. Fill a quartz cuvette with the pure solvent to be used as a blank. c. Record a baseline correction with the blank cuvette in both the sample and reference beams. d. Replace the blank in the sample beam with the cuvette containing the sample solution. e. Scan the spectrum over a range of approximately 200-400 nm. f. Record the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value.
3. Fluorescence Spectroscopy (Exploratory): a. Using a spectrofluorometer, place the cuvette with the sample solution in the sample holder. b. Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum. c. Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., from λ_max + 20 nm to 600 nm). d. If fluorescence is observed, an excitation spectrum can be recorded by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation wavelengths.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[20][21] Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, while soft ionization techniques like Electrospray Ionization (ESI) are suitable for less volatile or thermally labile molecules.
Expertise & Experience: Predicting the Fragmentation Pattern
For this compound (Molecular Weight: 179.22 g/mol [22]), under EI-MS, the following key fragments can be anticipated:
-
Molecular Ion (M⁺•): A peak at m/z 179 corresponding to the intact molecule with one electron removed.
-
[M-H]⁺: Loss of the aldehydic hydrogen radical, resulting in a stable acylium ion at m/z 178.
-
Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the C-C bond between the aromatic ring and the aminomethyl group, leading to a highly stable benzylic cation at m/z 121. The other fragment would be the dimethylaminomethyl radical.
-
Loss of Dimethylamine: Cleavage of the C-N bond can also occur, leading to a fragment at m/z 134.
Protocol 4: Mass Spectrometry Analysis (ESI-MS)
1. Sample Preparation: a. Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
2. Instrument Setup: a. Use an ESI mass spectrometer, which can be coupled to a liquid chromatography (LC) system for sample introduction. b. Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺ (m/z 180.1). c. Infuse the sample solution directly into the ion source or inject it via an LC system. d. Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve a stable and strong signal.
3. Data Acquisition and Analysis: a. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). b. Identify the peak corresponding to the protonated molecule ([M+H]⁺). c. If tandem MS (MS/MS) is available, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum, which can be used to confirm the structure.
Data Summary and Visualization
Table 1: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Observed Value/Range | Reference |
| ¹H NMR (in CDCl₃) | Aldehyde Proton (CHO) | ~ δ 9.81 ppm (singlet) | [7] |
| Aromatic Protons | ~ δ 6.90-7.71 ppm (multiplets) | [7] | |
| Methylene Protons (CH₂) | ~ δ 3.73 ppm (singlet) | [7] | |
| Dimethylamino Protons (N(CH₃)₂) | ~ δ 2.36 ppm (singlet) | [7] | |
| Hydroxyl Proton (OH) | ~ δ 8.61 ppm (singlet, broad) | [7] | |
| FTIR (KBr Pellet) | O-H Stretch | ~ 3421 cm⁻¹ (broad) | [7] |
| C-H Stretch (aliphatic) | ~ 2863, 2957 cm⁻¹ | [7] | |
| C=O Stretch (aldehyde) | ~ 1684 cm⁻¹ (strong, sharp) | [7] | |
| C=C Stretch (aromatic) | ~ 1595, 1494 cm⁻¹ | [7] | |
| Mass Spectrometry | Molecular Weight | 179.22 g/mol | |
| [M+H]⁺ (ESI-MS) | m/z 180.1 | ||
| Key Fragment (EI-MS) | m/z 121 |
Workflow and Data Integration
The comprehensive characterization of this compound derivatives relies on the synergistic integration of data from multiple spectroscopic techniques. The following workflow illustrates this process.
Caption: Integrated workflow for the synthesis, purification, and spectroscopic validation of this compound derivatives.
References
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ResearchGate. Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... | Download Scientific Diagram. Available at: [Link]
-
ACS Publications. Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products | Journal of Chemical Education. Available at: [Link]
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Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Available at: [Link]
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CORE. Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Available at: [Link]
-
RSC Publishing. A fluorescent sensor array based on three kinds of carbon dots for identification of hydroxybenzaldehyde and nitrobenzaldehyde isomers - New Journal of Chemistry. Available at: [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]
-
Semantic Scholar. Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Available at: [Link]
-
NIST WebBook. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Available at: [Link]
-
SpectraBase. 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum. Available at: [Link]
-
Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]
-
ResearchGate. Figure 4. UV-vis spectral properties of individual phenolic compounds.... Available at: [Link]
-
NIST WebBook. Benzaldehyde, 4-hydroxy-. Available at: [Link]
-
ResearchGate. (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Available at: [Link]
-
Slideshare. Structural elucidation by NMR(1HNMR) | PPTX. Available at: [Link]
-
ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. Available at: [Link]
-
ResearchGate. (PDF) Spectroscopic Properties, Biological Activity, and Sensing Applications of Coumarin Derivative (E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one in Solution, PVA Films, and PVP Nanofibers. Available at: [Link]
-
ResearchGate. FT‐IR spectra of Fe3O4@3,4‐dihydroxybenzaldehyde. Available at: [Link]
-
American Chemical Society. NMR spectroscopy for structure elucidation in multi-outcome undergraduate experiments. Available at: [Link]
-
ResearchGate. (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Available at: [Link]
-
Edinburgh Instruments. Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. Available at: [Link]
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Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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SpectraBase. 4-Hydroxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde in Pharmaceutical Intermediate Synthesis
Introduction: A Versatile Building Block
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to achieving efficient, scalable, and novel molecular architectures. 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde, a multifunctional aromatic aldehyde, has emerged as a valuable intermediate for this purpose.[1] Its structure, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and a tertiary amine, provides multiple avenues for chemical modification, making it a key component in the synthesis of diverse, biologically active molecules.[1] This compound is particularly noted as an intermediate in the development of pharmaceuticals, including those targeting neurological disorders and anti-cancer agents.[1][2]
The primary route to this intermediate is the Mannich reaction, a classic three-component condensation that is both efficient and scalable for industrial applications.[3][4] This application note will provide an in-depth guide to the properties, synthesis, and application of this compound, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 116546-04-4 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Light beige or beige crystal powder | [1] |
| IUPAC Name | 3-((dimethylamino)methyl)-4-hydroxybenzaldehyde | [2] |
| SMILES | CN(C)CC1=C(C=CC(=C1)C=O)O | [2] |
| Storage Conditions | Store at 0 - 8 °C, under nitrogen, and protected from direct sunlight. | [1][5] |
Safety and Handling Precautions
While specific hazard data for this compound is not extensively detailed, safe laboratory practice dictates handling it with the care afforded to its parent compound, 4-hydroxybenzaldehyde, and other aromatic aldehydes.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[6][7]
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid ingestion and inhalation. Wash hands and any exposed skin thoroughly after handling.[6]
-
In case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5]
-
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[6]
Core Synthesis: The Mannich Reaction
The synthesis of this compound is a prime example of the Mannich reaction. This powerful multi-component reaction involves the aminoalkylation of an acidic proton located on a carbon atom.[8] In this specific case, the enolizable carbonyl compound is 4-hydroxybenzaldehyde, which reacts with a non-enolizable aldehyde (formaldehyde) and a secondary amine (dimethylamine) to yield the desired β-aminocarbonyl product, also known as a "Mannich base".[3][4][8]
The causality behind this reaction lies in the initial formation of a highly electrophilic dimethylaminium ion (Eschenmoser's salt precursor) from formaldehyde and dimethylamine. The electron-rich aromatic ring of 4-hydroxybenzaldehyde, activated by the hydroxyl group, then acts as the nucleophile, attacking the iminium ion to form the C-C bond at the ortho position.
Sources
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- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Diethylamino-2-hydroxybenzaldehyde(17754-90-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. adichemistry.com [adichemistry.com]
Application Note: Quantitative Analysis of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
Abstract
This document provides a comprehensive guide to the quantitative analysis of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde (CAS: 116546-04-4), a key intermediate in pharmaceutical synthesis.[1][2] We present detailed, validated protocols for three distinct analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection as the primary method for accuracy and specificity, Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation and impurity profiling, and UV-Vis Spectrophotometry for rapid, high-throughput screening. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[3][4][5] This note is intended for researchers, quality control analysts, and drug development professionals requiring robust and reliable methods for the quantification of this compound.
Introduction and Analytical Rationale
This compound (MW: 179.22 g/mol , Formula: C₁₀H₁₃NO₂) is a versatile aromatic aldehyde used as a building block in the synthesis of various biologically active molecules.[1][2][6] Its precise quantification is critical for ensuring reaction yield, monitoring purity, and maintaining quality control in drug substance and product manufacturing.
The selection of an analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the purpose of the measurement (e.g., release testing, stability study, or in-process control). This guide addresses this by providing a multi-tiered approach:
-
Reverse-Phase HPLC (RP-HPLC): This is the gold standard for pharmaceutical analysis, offering high resolution, sensitivity, and specificity. It is ideal for accurately quantifying the main component and separating it from potential impurities or degradation products.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides an orthogonal method with high specificity due to mass fragmentation patterns. It is particularly useful for identifying and quantifying volatile impurities that may not be amenable to HPLC.[8][9]
-
UV-Vis Spectrophotometry: A simple and rapid technique suitable for quantifying the analyte in pure form or in simple mixtures where no other components absorb at the analytical wavelength.[10][11]
All protocols are developed and presented within the framework of established validation principles to demonstrate their fitness for purpose.[12][13][14]
Core Principles of Method Validation
To ensure that an analytical procedure is fit for its intended purpose, validation is essential.[5] The protocols described herein are designed to be validated according to ICH Q2(R2) guidelines, which assess the following key performance characteristics.[3][4]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Overall Analytical Workflow
The general process from sample handling to final data reporting is outlined below. This workflow ensures a systematic and traceable approach to the quantification of this compound.
Caption: High-level workflow for sample analysis.
Primary Method: Reverse-Phase HPLC with UV Detection
This method is recommended for the accurate assay and impurity determination of this compound. The reverse-phase mode provides excellent separation for moderately polar aromatic compounds.
Principle
The analyte is separated on a non-polar (C18) stationary phase using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard, with detection via UV absorbance at its maximum wavelength (λmax).
Materials and Instrumentation
-
Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Potassium Phosphate Monobasic (KH₂PO₄), analytical grade.
-
Orthophosphoric Acid (H₃PO₄), analytical grade.
-
Water, HPLC grade or Milli-Q.
-
This compound reference standard (purity ≥98%).
-
Detailed Protocol
Step 1: Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0)
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with dilute H₃PO₄.
-
Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
Step 2: Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and water (diluent). Sonicate briefly if necessary to ensure complete dissolution.
Step 3: Calibration Standards Preparation
-
Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent. A suggested concentration range is 5, 25, 50, 100, and 200 µg/mL.
Step 4: Sample Preparation
-
Accurately weigh an amount of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Step 5: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection λ | 285 nm and 315 nm (scan for optimal) |
| Run Time | 15 minutes |
Step 6: System Suitability Test (SST)
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject a mid-range standard (e.g., 50 µg/mL) six consecutive times.
-
The system is deemed suitable if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
Step 7: Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² should be ≥ 0.999.
-
Calculate the concentration of the analyte in the sample using the regression equation.
HPLC Analysis Workflow Diagram
Caption: Step-by-step HPLC analysis workflow.
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for confirming the identity of this compound and for analyzing volatile or semi-volatile impurities.
Principle
The sample is vaporized in an injector and separated on a capillary column based on its volatility and interaction with the stationary phase. The separated components enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, while the total ion count (TIC) or extracted ion chromatogram (EIC) is used for quantification.
Materials and Instrumentation
-
Instrument: GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Reagents:
-
Dichloromethane (DCM), GC grade.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization, optional).
-
Internal Standard (IS): e.g., 4,4'-Dibromobiphenyl.
-
Detailed Protocol
Step 1: Standard & Sample Preparation
-
Prepare a stock solution of the reference standard and internal standard (if used) in DCM at 1000 µg/mL.
-
Create calibration standards by diluting the stock solution to a range of 1-100 µg/mL, each containing the IS at a fixed concentration (e.g., 20 µg/mL).
-
Prepare the sample by dissolving a known amount in DCM to achieve a concentration within the calibration range. Add the IS.
-
(Optional Derivatization): To improve volatility and peak shape, the hydroxyl group can be silylated. To 100 µL of sample/standard, add 100 µL of BSTFA, cap tightly, and heat at 70°C for 30 minutes.
Step 2: GC-MS Conditions
| Parameter | Setting |
|---|---|
| Injector Temp. | 280 °C |
| Injection Mode | Split (20:1) |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Step 3: Data Analysis
-
Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a reference standard.
-
For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration.
-
Calculate the sample concentration using the resulting regression equation.
Screening Method: UV-Vis Spectrophotometry
This method is a fast and simple approach for concentration determination in solutions known to be free of interfering, UV-absorbing substances.
Principle
The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
Materials and Instrumentation
-
Instrument: Double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Reagents:
-
Methanol, spectroscopic grade.
-
Reference standard of the analyte.
-
Detailed Protocol
-
Determine λmax: Prepare a ~10 µg/mL solution of the analyte in methanol. Scan the absorbance from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a stock solution (100 µg/mL) in methanol. Create a series of dilutions (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
-
Prepare Sample: Prepare a sample solution in methanol with an expected concentration within the calibration range.
-
Measurement: Using methanol as the blank, measure the absorbance of each standard and the sample solution at the predetermined λmax.
-
Data Analysis: Plot a calibration curve of absorbance vs. concentration. Use the linear regression equation to determine the concentration of the sample.
Summary of Method Validation Parameters
The following table summarizes typical acceptance criteria for the validation of the primary HPLC method for an assay of a drug substance.
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak is spectrally pure (PDA); No interference from blank/placebo. |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% to 120% of the target concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (%RSD) | |
| - Repeatability (n=6) | ≤ 1.0% |
| - Intermediate (n=6) | ≤ 2.0% |
| LOQ (%RSD) | ≤ 10.0% |
| Robustness | No significant impact on results from minor changes in flow, pH, temp. |
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025).
- ICH. (2023).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- LCGC North America. (2014).
- ChemicalBook. 3-DIMETHYLAMINOMETHYL-4-HYDROXY-BENZALDEHYDE synthesis.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Chem-Impex. This compound.
- Sigma-Aldrich. 3-(Dimethylamino)methyl-4-hydroxybenzaldehyde DiscoveryCPR 116546-04-4.
- Journal of Pharmaceutical, Chemical and Biological Sciences. (2015).
- International Journal of Research and Review. (2025).
- Royal Society of Chemistry. (2008). Supplementary Material (ESI)
- Benchchem. This compound | 116546-04-4.
- ResearchGate. (2017).
- SIELC Technologies. Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column.
- ResearchGate. (2010). Scheme 1. 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone.
- Journal of Pharmaceutical and Biomedical Analysis. (2003).
- ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
- Polish Pharmaceutical Society. (2011).
- Synquest Labs. This compound.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. database.ich.org [database.ich.org]
- 6. 3- (Dimethylamino)methyl -4-hydroxybenzaldehyde DiscoveryCPR 116546-04-4 [sigmaaldrich.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. particle.dk [particle.dk]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. ptfarm.pl [ptfarm.pl]
The Versatile Scaffold: 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde in the Synthesis of Biologically Active Molecules
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Starting Material
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry. Its unique trifunctional architecture, featuring a reactive aldehyde, a phenolic hydroxyl group, and a basic dimethylaminomethyl moiety, makes it a powerful building block for the synthesis of a diverse array of biologically active molecules. The presence of the Mannich base functionality not only enhances its reactivity and solubility but also provides a key pharmacophoric element that can interact with various biological targets. This guide provides a detailed exploration of the applications of this compound in the synthesis of molecules with therapeutic potential, complete with detailed protocols and mechanistic insights. This compound serves as a crucial intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders and cancer.[1][2]
Core Synthetic Strategies and Mechanistic Considerations
The chemical versatility of this compound allows for its participation in a wide range of chemical transformations. The aldehyde group readily undergoes condensation reactions, while the hydroxyl group can be derivatized, and the dimethylamino group can act as a hydrogen bond acceptor or be involved in salt formation.
Synthesis of this compound
The parent compound itself is typically synthesized via the Mannich reaction, a three-component condensation of 4-hydroxybenzaldehyde, formaldehyde, and dimethylamine.[3] This reaction proceeds through the formation of an iminium ion from formaldehyde and dimethylamine, which then acts as an electrophile and attacks the electron-rich aromatic ring of 4-hydroxybenzaldehyde, preferably at the ortho position to the activating hydroxyl group.
Diagram 1: Synthesis of this compound via the Mannich Reaction
Caption: Mannich reaction for the synthesis of the title compound.
Application in the Synthesis of Bioactive Heterocycles
The true value of this compound lies in its utility as a precursor for more complex, biologically active molecules. Its aldehyde functionality is a key handle for constructing a variety of heterocyclic scaffolds.
Synthesis of Chalcone Derivatives with Antioxidant Activity
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are well-known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This compound can readily undergo Claisen-Schmidt condensation with various acetophenones to yield chalcone derivatives. The presence of the phenolic hydroxyl group and the Mannich base moiety in these chalcones is anticipated to enhance their antioxidant potential.
Protocol 1: Synthesis of a Chalcone Derivative
Reaction: Claisen-Schmidt condensation of this compound with 4'-hydroxyacetophenone.
Materials:
-
This compound
-
4'-Hydroxyacetophenone
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, for neutralization)
-
Stirring apparatus
-
Reaction flask
Procedure:
-
Dissolve equimolar amounts of this compound and 4'-hydroxyacetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH (typically 10-20%) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Data Summary Table:
| Compound Name | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 1-(4-hydroxyphenyl)-3-(3-((dimethylamino)methyl)-4-hydroxyphenyl)prop-2-en-1-one | C₁₈H₁₉NO₃ | 297.35 | ~85 | 180-182 |
Diagram 2: General scheme for the synthesis of chalcone derivatives.
Caption: Synthesis of chalcones from the title compound.
Synthesis of Schiff Base Derivatives with Antimicrobial Potential
Schiff bases, containing an imine or azomethine group (-C=N-), are another important class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor effects. The aldehyde group of this compound readily condenses with primary amines to form Schiff bases.
Protocol 2: Synthesis of a Schiff Base Derivative
Reaction: Condensation of this compound with sulfanilamide.
Materials:
-
This compound
-
Sulfanilamide
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and sulfanilamide in ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that crystallizes out is collected by filtration.
-
Wash the product with cold ethanol and dry.
-
Recrystallization from a suitable solvent may be performed for further purification.
Data Summary Table:
| Compound Name | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 4-(((3-((dimethylamino)methyl)-4-hydroxybenzylidene)amino)benzenesulfonamide | C₁₆H₁₉N₃O₃S | 333.41 | >90 | 210-212 |
Diagram 3: General scheme for the synthesis of Schiff base derivatives.
Caption: Synthesis of Schiff bases from the title compound.
Synthesis of Pyridine Derivatives as Potential Antimalarial Agents
Pyridine and its derivatives are core structures in many pharmaceuticals.[4] this compound can be utilized in multicomponent reactions, such as the Hantzsch pyridine synthesis or similar methodologies, to construct substituted pyridine rings with potential biological activities.
Protocol 3: Synthesis of a Dihydropyridine Derivative (Illustrative)
Reaction: A modified Hantzsch-type reaction using this compound, ethyl acetoacetate, and ammonium acetate.
Materials:
-
This compound
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), ethyl acetoacetate (2 equivalents), and an excess of ammonium acetate in ethanol.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent.
Data Summary Table:
| Compound Name | Molecular Formula | Molecular Weight | Yield (%) |
| Diethyl 4-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | C₂₂H₃₀N₂O₅ | 418.49 | Variable |
Diagram 4: Synthesis of a Dihydropyridine Derivative.
Caption: Multicomponent synthesis of a dihydropyridine derivative.
Future Perspectives and Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a multitude of biologically active compounds. The protocols outlined in this guide for the synthesis of chalcones, Schiff bases, and pyridine derivatives represent just a fraction of its potential applications. Further exploration of its reactivity in multicomponent reactions and in the synthesis of more complex heterocyclic systems, such as benzodiazepines and benzothiazepines, holds significant promise for the discovery of novel therapeutic agents.[5] The inherent structural features of this aldehyde make it a valuable tool for medicinal chemists in the quest for new drugs to address a range of diseases.
References
Sources
Troubleshooting & Optimization
Troubleshooting low yield in Mannich reaction of 4-hydroxybenzaldehyde
An in-depth guide to navigating and resolving common challenges in the aminomethylation of 4-hydroxybenzaldehyde.
Introduction: The Challenge of the Phenolic Mannich Reaction
The Mannich reaction is a fundamental tool in organic synthesis for the aminoalkylation of an acidic proton, creating a β-amino carbonyl compound, known as a Mannich base.[1][2] When applied to phenols like 4-hydroxybenzaldehyde, the reaction leverages the electron-rich aromatic ring as the nucleophile in an electrophilic aromatic substitution.[3] These resulting phenolic Mannich bases are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules.[4][5]
However, despite its utility, the Mannich reaction of 4-hydroxybenzaldehyde is frequently plagued by low yields and the formation of undesirable side products. This guide, designed for researchers and drug development professionals, provides a structured approach to troubleshooting these issues, grounded in the reaction's mechanistic principles.
Core Principles: Understanding the Reaction Mechanism
Success in troubleshooting begins with a firm grasp of the reaction pathway. The Mannich reaction with a phenol proceeds in two primary stages:
-
Formation of the Iminium Ion: The reaction initiates with the condensation of formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions. This forms a highly reactive electrophile called an iminium ion (or Eschenmoser's salt precursor).[2][6][7]
-
Electrophilic Aromatic Substitution: The 4-hydroxybenzaldehyde, activated by its hydroxyl group, acts as a nucleophile. The electron-rich aromatic ring attacks the iminium ion, typically at the ortho position relative to the powerful activating -OH group.[3]
Caption: The two-stage mechanism of the Mannich reaction with a phenol.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses the most common issues encountered during the Mannich reaction of 4-hydroxybenzaldehyde.
Q1: My reaction yield is extremely low, or I'm recovering only starting material. What are the likely causes?
This is the most frequent issue and can stem from several factors. A systematic check is essential.
Potential Cause & Solution
-
Poor Reagent Quality:
-
Explanation: Paraformaldehyde can depolymerize over time, while amines can degrade. Impurities in the 4-hydroxybenzaldehyde can inhibit the reaction.
-
Solution: Use fresh, high-quality paraformaldehyde.[8] Ensure the secondary amine is pure and the 4-hydroxybenzaldehyde is of appropriate grade. If reactants are old, consider purification before use.
-
-
Inefficient Iminium Ion Formation:
-
Explanation: The formation of the iminium ion is the first and most critical step. This equilibrium is pH-sensitive and requires acidic conditions to favor the dehydration of the intermediate hemiaminal.[6][7]
-
Solution: Ensure the reaction medium is slightly acidic. Often, the amine is added as its hydrochloride salt (e.g., dimethylamine hydrochloride) to maintain the necessary pH.[7][8] A catalytic amount of a strong acid like HCl can also be added.[8][9]
-
-
Suboptimal Reaction Conditions:
-
Explanation: Temperature and reaction time are crucial. Insufficient heat or time may lead to an incomplete reaction, while excessive heat can cause decomposition.
-
Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[8][10] If no product is observed after a reasonable time at room temperature, gradually increase the temperature and reflux if necessary, continuing to monitor by TLC.[8]
-
-
Incorrect Stoichiometry:
-
Explanation: The molar ratios of the three components must be carefully controlled. An incorrect ratio can leave starting material unreacted or promote side reactions.
-
Solution: Double-check all calculations and measurements. A common starting point is a 1:1:1 or 1:1.1:1.1 ratio of phenol:amine:formaldehyde. Small-scale trial reactions can help optimize this ratio.[11]
-
Q2: I'm observing significant side products and my desired product is impure. What are these byproducts and how can I minimize them?
The formation of multiple products is a common challenge, especially with highly reactive phenols.
Potential Side Product & Mitigation Strategy
-
Phenol-Formaldehyde Resin:
-
Explanation: Under certain conditions, 4-hydroxybenzaldehyde and formaldehyde can polymerize, forming a hard-to-remove resinous material.[12]
-
Solution: Control the rate of formaldehyde addition. Instead of adding all the paraformaldehyde at once, consider generating formaldehyde gas slowly or adding a formalin solution dropwise to the reaction mixture. This keeps the instantaneous concentration of free formaldehyde low.
-
-
Bis-Mannich Products:
-
Explanation: 4-hydroxybenzaldehyde has two activated ortho positions. The mono-substituted product can sometimes undergo a second aminomethylation to yield a bis-Mannich base.[8]
-
Solution: Carefully control the stoichiometry. Use 4-hydroxybenzaldehyde as the limiting reagent or use a slight excess of it relative to the amine and formaldehyde. This favors the formation of the mono-substituted product.[8]
-
-
Self-Condensation of Aldehyde:
-
Explanation: While less common with aromatic aldehydes, side reactions involving the aldehyde group on the starting material can occur, particularly under harsh conditions.
-
Solution: Maintain optimal reaction temperature and avoid excessively strong basic or acidic conditions not required for the Mannich reaction itself.
-
Caption: A logical workflow for troubleshooting low yields in the Mannich reaction.
Key Experimental Protocols
Protocol 1: General Procedure for Mannich Reaction of 4-Hydroxybenzaldehyde
This is a representative protocol and may require optimization.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.).
-
Solvent: Add a suitable protic solvent such as ethanol or methanol.[7]
-
Reagents: Add the secondary amine hydrochloride (e.g., dimethylamine hydrochloride, 1.1 eq.) and paraformaldehyde (1.1 eq.).
-
Catalyst: If the amine salt is not used, add a catalytic amount of concentrated HCl.
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-80°C).[8]
-
Monitoring: Monitor the reaction progress by TLC until the 4-hydroxybenzaldehyde spot has been consumed (typically 2-24 hours).[10]
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates as a hydrochloride salt, it can be collected by filtration.[8] Otherwise, neutralize the mixture with a base (e.g., aq. NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by recrystallization or column chromatography.[11][13]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the plate with: a) a sample of the pure 4-hydroxybenzaldehyde starting material, b) a co-spot of the starting material and the reaction mixture, and c) the reaction mixture.
-
Elution: Place the plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Molar Ratio (Phenol:Amine:HCHO) | 1 : 1.05-1.2 : 1.05-1.2 | A slight excess of amine and formaldehyde can drive the reaction to completion.[11] |
| Solvent | Protic solvents (Ethanol, Methanol, Water) | Protic solvents help stabilize the iminium ion intermediate.[7][14] |
| Temperature | Room Temperature to Reflux (40-80°C) | Dependent on substrate reactivity; requires optimization.[8][11] |
| pH | Weakly Acidic | Balances the need for iminium ion formation (acid-catalyzed) and phenol nucleophilicity.[15][16] |
| Reaction Time | 2 - 24 hours | Highly variable; must be determined by reaction monitoring (e.g., TLC).[8] |
Frequently Asked Questions (FAQs)
Q: Why is regioselectivity an issue with phenols, and why does the aminomethyl group add ortho to the -OH group? A: The hydroxyl (-OH) group is a strong activating group in electrophilic aromatic substitution. It donates electron density into the aromatic ring, particularly at the ortho and para positions.[3] In 4-hydroxybenzaldehyde, the para position is already occupied by the aldehyde group, so substitution is strongly directed to the two equivalent ortho positions.
Q: Can I use a primary amine instead of a secondary amine? A: While possible, using a primary amine can lead to complications. The resulting secondary amine product can react again with formaldehyde and another molecule of the phenol, leading to bis-alkylation on the nitrogen and significantly more complex product mixtures.[14][17] For cleaner reactions, secondary amines are preferred.
Q: Can other aldehydes be used instead of formaldehyde? A: Yes, other non-enolizable aldehydes (those without alpha-protons, like benzaldehyde) can be used.[7] However, formaldehyde is the most common due to its high reactivity, which helps in the efficient formation of the initial iminium ion.[17]
Q: My product is an oil and won't crystallize. What purification options do I have? A: If the Mannich base product is an oil, purification is typically achieved using column chromatography on silica gel.[11] Ensure you neutralize the product first if it was isolated as an acid salt, as the free base is generally less polar and more amenable to chromatography.
References
- The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History - Benchchem.
- Mannich Reaction - Chemistry LibreTexts. (2023-01-22).
- Mannich Reaction Mechanism - BYJU'S.
- Mannich reaction mechanism for phenols. - ResearchGate.
- Mannich Reaction - Alfa Chemistry.
- The Mannich Reaction - ResearchGate.
- Mannich reaction - Wikipedia.
- MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry.
- Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes - Benchchem.
- Imines that React with Phenols in Water over a Wide pH Range - PMC - NIH.
- Full article: Synthesis of mono Mannich bases of 2-(4-hydroxybenzylidene)-2,3-dihydroinden-1-one and evaluation of their cytotoxicities.
- Mannich Reaction - Chemistry Steps.
- NOTE Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde.
- optimization of reaction conditions for 4'-Hydroxydehydrokawain synthesis - Benchchem.
- Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. - Benchchem.
- Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC - NIH. (2022-01-21).
- Synthesis of 4-hydroxybenzaldehyde from phenol? - Sciencemadness.org. (2008-06-21).
- Mannich condensation reaction problems? - ResearchGate. (2016-10-08).
- pH affects the aqueous-phase nitrate-mediated photooxidation of phenolic compounds: implications for brown carbon formation and evolution - Environmental Science: Processes & Impacts (RSC Publishing).
- Process for the production of 4-hydroxybenzaldehyde derivatives - European Patent Office - Googleapis.com.
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Optimizing reaction conditions for the synthesis of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during this synthetic procedure. The synthesis, a classic example of the Mannich reaction, involves the aminomethylation of 4-hydroxybenzaldehyde using formaldehyde and dimethylamine.[1][2][3] While seemingly straightforward, optimizing reaction conditions to achieve high yield and purity requires a nuanced understanding of the underlying mechanism and potential side reactions.
This resource provides detailed, field-proven insights to help you navigate the intricacies of this synthesis, ensuring reproducible and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Mannich reaction, which is a three-component condensation.[2][3] The mechanism can be broken down into two primary stages:
-
Formation of the Eschenmoser Salt Precursor (Iminium Ion): In the presence of an acid catalyst, dimethylamine attacks the carbonyl carbon of formaldehyde. Subsequent dehydration leads to the formation of a highly reactive electrophilic species called the dimethylaminomethyl cation, also known as an iminium ion.[4][5][6][7]
-
Electrophilic Aromatic Substitution: The 4-hydroxybenzaldehyde, activated by the hydroxyl group, acts as a nucleophile. The electron-rich aromatic ring attacks the iminium ion. The hydroxyl group directs the substitution primarily to the ortho position due to electronic effects, leading to the formation of the desired product.[7][8]
Q2: What are the typical starting materials and their recommended stoichiometry?
A2: The core reactants are 4-hydroxybenzaldehyde, dimethylamine, and formaldehyde. A common protocol uses a slight excess of formaldehyde to ensure the complete conversion of the limiting reagents.[9]
| Reagent | Role | Typical Molar Ratio |
| 4-Hydroxybenzaldehyde | Aromatic Substrate | 1.0 eq |
| Dimethylamine | Amine Source | 1.0 - 1.2 eq |
| Formaldehyde | Methylene Source | 1.1 - 1.5 eq |
Note: The exact stoichiometry may require optimization based on the specific reaction conditions and scale.
Q3: What is the importance of using dimethylamine hydrochloride in some procedures?
A3: While aqueous dimethylamine can be used, dimethylamine hydrochloride helps maintain acidic conditions throughout the reaction.[4][10] This is beneficial as the formation of the electrophilic iminium ion is acid-catalyzed.[6] Acidic conditions can also suppress potential side reactions like the self-condensation of 4-hydroxybenzaldehyde.[10]
Q4: What are the common applications of this compound?
A4: This compound is a valuable intermediate in various fields. In pharmaceutical development, it serves as a building block for drugs targeting neurological disorders.[11][12] Its reactive nature also makes it useful in organic synthesis for creating more complex molecules and in the development of dyes and agrochemicals.[11][12]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Solution |
| Poor Reagent Quality | Formaldehyde solutions can polymerize over time to form paraformaldehyde. Ensure you are using a fresh, high-quality formaldehyde solution. Similarly, dimethylamine solutions can degrade. It is advisable to use freshly opened or properly stored reagents.[10] |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can significantly impact the yield. Carefully verify the calculations and measurements of each reactant. A slight excess of formaldehyde is often beneficial.[9] |
| Suboptimal Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote side reactions and decomposition. A typical temperature range is 50-60°C.[9][13] |
| Inefficient Mixing | In a heterogeneous reaction mixture, efficient stirring is crucial to ensure proper contact between reactants. Use a suitable stir bar and stir plate to maintain a well-mixed suspension. |
| Inappropriate Solvent | Protic solvents like methanol, ethanol, or water are generally preferred as they facilitate the formation of the iminium ion.[5][14][15] The choice of solvent can influence reaction rates and yields.[14] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Explanation & Solution |
| Formation of Bis-Mannich Products | If both ortho positions to the hydroxyl group are available, a second aminomethyl group can be added, leading to the formation of a bis-Mannich base. To minimize this, use a controlled stoichiometry of formaldehyde and dimethylamine.[10] |
| Self-Condensation of 4-Hydroxybenzaldehyde | Under certain conditions, especially basic ones, aldehydes can undergo self-condensation (aldol condensation). Maintaining slightly acidic conditions, for instance by using dimethylamine hydrochloride, can suppress this side reaction.[10] |
| Polymerization of Formaldehyde | The dropwise addition of the formaldehyde solution to the reaction mixture can help to control its concentration and minimize polymerization.[10] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Explanation & Solution |
| Oily Product | The crude product may initially present as an oil. This can be due to the presence of impurities or residual solvent. Purification via column chromatography is often effective in isolating the solid product.[9] |
| Incomplete Extraction | The product is a Mannich base and its solubility can be pH-dependent. During workup, ensure the pH is adjusted appropriately to maximize its partitioning into the organic layer. Acidification of the organic layer can convert the product to its hydrochloride salt, allowing for extraction into an aqueous layer, which can then be basified and re-extracted to purify the product.[5][10] |
| Co-elution during Chromatography | If impurities have similar polarity to the product, they may co-elute during column chromatography. Experiment with different solvent systems (e.g., varying the ratio of ethyl acetate and petroleum ether) to achieve better separation.[9] |
Experimental Protocols
Detailed Synthesis Protocol
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 4-hydroxybenzaldehyde (1.0 eq) and methanol.
-
Reagent Addition: To the stirred solution, add 33% aqueous dimethylamine (1.1 eq) followed by the dropwise addition of a 35% formaldehyde solution (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 50°C and stir overnight.[9]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[10]
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Extract the residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[9]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to yield this compound as a solid.[9]
Purification by Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Add dilute hydrochloric acid (e.g., 2N HCl) to the separatory funnel and shake vigorously. The Mannich base will be protonated and move into the aqueous layer as its hydrochloride salt.[5][10]
-
Separate the aqueous layer and wash the organic layer with more dilute HCl.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly add a base (e.g., 2N NaOH) with stirring until the solution becomes basic (pH ~9). The free amine product will precipitate out.[5]
-
Extract the aqueous suspension with fresh ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
Visualizations
Reaction Mechanism
Caption: The Mannich reaction mechanism for the synthesis.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting the synthesis.
References
- Fang, X., Fang, L., Gou, S., & Cheng, L. (2013). Bioorganic & Medicinal Chemistry Letters, 23(5), 1297-1301.
- Effect of Solvent and Catalyst on Mannich Reaction. (n.d.).
- Mannich Reaction | Mechanism | Explanation | Applic
- Optimization of three-component Mannich reaction conditions. (n.d.).
- Mannich Reaction. (n.d.). NROChemistry.
- Mannich Reaction. (2021, September 9). YouTube.
- Mannich Reaction Mechanism. (n.d.). BYJU'S.
- Mannich reaction. (n.d.). Wikipedia.
- This compound | 116546-04-4. (n.d.). J&K Scientific.
- Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. (n.d.). Benchchem.
- Mannich Reaction. (2023, January 22). Chemistry LibreTexts.
- Solvent effect on Mannich reaction. (n.d.).
- The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. (n.d.). Benchchem.
- Effect of reaction temperature during the first step (Mannich reaction)... (n.d.).
- This compound. (n.d.). Chem-Impex.
- Mannich reaction mechanism for phenols. (n.d.).
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Technical Support Center: Aminomethylation of Phenolic Aldehydes
Welcome to the technical support center for the aminomethylation of phenolic aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of this powerful synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, troubleshoot common side reactions, and provide actionable solutions grounded in established literature.
Introduction to the Mannich Reaction with Phenolic Aldehydes
The aminomethylation of phenolic aldehydes, a variant of the classic Mannich reaction, is a three-component condensation that installs an aminoalkyl group onto the aromatic ring.[1][2][3] This reaction is invaluable for synthesizing a wide array of biologically active molecules and complex intermediates.[4] The core transformation involves the reaction of a phenolic aldehyde, a primary or secondary amine, and a non-enolizable aldehyde (most commonly formaldehyde).[5][6]
The reaction proceeds via the formation of a highly electrophilic iminium ion from the amine and formaldehyde.[7][8][9] The electron-rich phenolic ring then acts as a nucleophile, attacking the iminium ion to form a new C-C bond, typically at the ortho or para position relative to the activating hydroxyl group.[7][10]
Core Reaction Mechanism
Below is a generalized workflow for the aminomethylation of a phenolic aldehyde.
Caption: Generalized mechanism of the Mannich reaction on phenolic aldehydes.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most frequently encountered side reactions during the aminomethylation of phenolic aldehydes. Each issue is presented in a question-and-answer format, detailing the cause and providing step-by-step mitigation strategies.
Issue 1: Polymerization & Resin Formation
Q: My reaction mixture turned into an insoluble, tar-like substance. What's causing this, and how can I prevent it?
A: This is a classic sign of phenol-formaldehyde resin formation, a common and frustrating side reaction.[11]
-
The "Why": Phenols are highly reactive towards formaldehyde, especially under the acidic or basic conditions often used for the Mannich reaction. The phenolic ring can be attacked multiple times by formaldehyde or the iminium ion, leading to cross-linked polymers (Bakelite-type resins).[11][12] The aldehyde group on your starting material can also potentially participate in unwanted condensation reactions. This is exacerbated by high temperatures and prolonged reaction times.[13]
-
Troubleshooting Workflow:
Caption: Decision tree for mitigating resin formation.
-
Detailed Protocols & Key Considerations:
-
Temperature Control: Maintain strict temperature control. Start reactions at 0°C and allow them to slowly warm to room temperature. Avoid aggressive heating unless literature specifically supports it for your substrate.
-
Stoichiometry is Critical: Use a precise 1:1:1 stoichiometry of phenolic aldehyde, amine, and formaldehyde. Sometimes, a slight excess (1.1 eq) of the amine and formaldehyde can be beneficial, but large excesses of formaldehyde are a primary cause of polymerization.
-
Use a Pre-formed Iminium Salt: The most robust solution is to avoid generating the iminium ion in situ with free formaldehyde. Instead, use a pre-formed and stable iminium salt like Eschenmoser's salt (dimethylaminomethyl iodide).[14][15] This reagent is a powerful aminomethylating agent that introduces the desired group directly, often under much milder conditions and without the risk of polymerization.[14][16]
-
Protocol: Aminomethylation using Eschenmoser's Salt
-
Dissolve the phenolic aldehyde (1.0 eq) in an appropriate aprotic solvent (e.g., acetonitrile, DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add Eschenmoser's salt (1.1 eq) portion-wise over 15-20 minutes, keeping the temperature below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry over Na₂SO₄, and purify by column chromatography.
-
-
-
Issue 2: Poor Regioselectivity (Ortho- vs. Para-Substitution & Di-substitution)
Q: I'm getting a mixture of products with the aminomethyl group at different positions on the ring, or two aminomethyl groups are being added. How can I control the position of the substitution?
A: Regioselectivity is governed by the powerful directing effect of the phenolic hydroxyl group and steric hindrance.[7]
-
The "Why": The -OH group is a strong ortho, para-director due to resonance stabilization.[7][17]
-
Ortho-substitution is often favored electronically and can be promoted by chelation control if the aldehyde and hydroxyl groups can coordinate to a metal catalyst.[18][19]
-
Para-substitution becomes significant if the ortho positions are sterically hindered by other substituents on the ring.
-
Di-substitution occurs when the phenol is highly activated and reaction conditions are harsh (high temperature, long reaction times), allowing for a second aminomethylation event to occur.[4]
-
-
Strategies for Controlling Regioselectivity:
| Strategy | Principle | Recommended Action | Expected Outcome |
| Steric Hindrance | Block one of the reactive positions. | Choose a substrate with a bulky group at one of the ortho positions. | Favors substitution at the less hindered ortho or para position. |
| Chelation Control | Use a Lewis acid catalyst that can coordinate to both the phenolic -OH and the aldehyde -C=O. | Add a mild Lewis acid like MgCl₂ or a copper(II) salt.[18] | Promotes selective ortho-aminomethylation. |
| Reaction Conditions | Limit the reactivity to favor the kinetic product. | Use lower temperatures (0°C), shorter reaction times, and avoid a large excess of the aminomethylating agent. | Reduces the likelihood of di-substitution and para-substitution. |
| Protecting Groups | Temporarily block the phenolic hydroxyl. | Protect the -OH as a silyl ether (e.g., TBS) or another labile group. | This deactivates the ring, but subsequent Friedel-Crafts type aminomethylation can be directed. This is an advanced technique. |
Issue 3: Aldehyde Group Reactivity
Q: My starting material is being consumed, but I'm not isolating the desired product. I suspect the aldehyde group is reacting. What could be happening?
A: The aldehyde functional group is itself susceptible to reaction with the amine present, which can lead to undesired side products.
-
The "Why": The primary or secondary amine in the reaction can react with the phenolic aldehyde to form an imine (Schiff base). This is a competing equilibrium reaction. While the formation of the iminium ion from formaldehyde is generally faster, if the concentration of your phenolic aldehyde is high and the amine is very nucleophilic, this side reaction can become significant.
-
Mitigation Strategies:
-
Order of Addition: The most effective strategy is to control the order of reagent addition. Mix the amine and formaldehyde first (often at low temperature) to allow for the formation of the iminium ion before introducing the phenolic aldehyde.
-
pH Control: Running the reaction under mildly acidic conditions (pH 4-5) favors the formation of the iminium ion from formaldehyde while minimizing direct imine formation with the less reactive aromatic aldehyde.
-
Amine Choice: If possible, use a less nucleophilic amine or a secondary amine, which often react more cleanly than primary amines in this context.
-
Frequently Asked Questions (FAQs)
Q1: Can I use an aldehyde other than formaldehyde? A: Yes, but with caution. The Mannich reaction can work with other non-enolizable aldehydes (e.g., benzaldehyde), but this is technically a Betti reaction.[2][7] Using enolizable aldehydes will lead to a complex mixture of products from competing aldol and Mannich pathways. For phenolic aldehydes, sticking to formaldehyde or a pre-formed aminomethylating agent is strongly recommended for clean reactions.[8]
Q2: What is the best solvent for this reaction? A: Protic solvents like ethanol are very common and often work well.[10][20] However, for sensitive substrates or when using reagents like Eschenmoser's salt, aprotic solvents like acetonitrile, THF, or DCM can provide better control and prevent side reactions involving the solvent.[15]
Q3: How do I purify my final Mannich base product? A: Phenolic Mannich bases are, as the name implies, basic.
-
Extraction: After quenching the reaction, you can often perform an acid-base extraction. Extract the product into an acidic aqueous layer (e.g., 1M HCl), wash the aqueous layer with an organic solvent (like ether or ethyl acetate) to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate or re-extract your purified product.
-
Chromatography: Silica gel column chromatography is the most common method. It's often beneficial to add a small amount of a basic modifier like triethylamine (~1%) to the eluent system to prevent the product from streaking on the acidic silica gel.
Q4: My reaction isn't working at all. What are the first things to check? A:
-
Reagent Quality: Ensure your formaldehyde source is fresh. Paraformaldehyde can depolymerize inefficiently, and aqueous formalin solutions can degrade. Check the purity of your amine and phenolic aldehyde.
-
pH of the Reaction: The reaction is often acid-catalyzed.[1] If your reaction medium is neutral or basic, the formation of the crucial iminium ion may be too slow. A catalytic amount of acid (like HCl or acetic acid) can initiate the reaction. Conversely, strongly basic conditions can also work by generating the more nucleophilic phenoxide ion.[10]
-
Activation of the Phenol: If your phenolic ring is substituted with strongly electron-withdrawing groups, its nucleophilicity may be too low to attack the iminium ion. This may require harsher conditions or a more potent aminomethylating system.
References
-
Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]
-
Piper, S. (n.d.). Modern Alternatives of the Mannich Reaction for the Aminoalkylation of Aldehydes, Nitroalkanes and cyclic Dienes. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschenmoser's salt. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Is Phenol-Formaldehyde Resin Synthesized? YouTube. Retrieved from [Link]
-
PubMed. (n.d.). Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. Retrieved from [Link]
-
Unacademy. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
- Shi, Y., et al. (2019). Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. Multidisciplinary Digital Publishing Institute.
-
ResearchGate. (n.d.). Mannich reaction mechanism for phenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
-
NVEO. (2022). Synthesis Of Phenol Formaldehyde Resin By Mannich Bases And Study Some Their Applications Industrial And Biologycal. Retrieved from [Link]
-
ResearchGate. (n.d.). Eschenmoser's salt enabled initial success. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Mannich reaction – Knowledge and References. Retrieved from [Link]
-
RSC Publishing. (n.d.). Aqueous C–H aminomethylation of phenols by iodine catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. Retrieved from [Link]
- Zhou, Z. H., et al. (2021). Aqueous C–H aminomethylation of phenols by iodine catalysis.
-
Frontiers. (2019). Selective Aminomethylation of Aromatic Compounds. Retrieved from [Link]
- Chiriac, A., et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
-
Taylor & Francis Online. (n.d.). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Retrieved from [Link]
-
ChemRxiv. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. Retrieved from [Link]
-
NIH. (2022). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Retrieved from [Link]
-
PubMed Central. (n.d.). Mannich bases in medicinal chemistry and drug design. Retrieved from [Link]
- Galore International Journal of Applied Sciences and Humanities. (2018).
-
MSU chemistry. (2009). The Eschenmoser Methenylation Name Reaction. Retrieved from [Link]
-
Reddit. (2013). Removing salicylaldehyde from a salicylimine. How?. Retrieved from [Link]
-
PubMed Central. (n.d.). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. Retrieved from [Link]
-
PubMed Central. (2017). Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis. Retrieved from [Link]
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- 4. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Chemicals [chemicals.thermofisher.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Overview About Mannich Reaction Mechanism [unacademy.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. nveo.org [nveo.org]
- 13. digital.ub.uni-paderborn.de [digital.ub.uni-paderborn.de]
- 14. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Purification of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde. This molecule, a valuable intermediate in pharmaceutical and organic synthesis, is typically prepared via the Mannich reaction.[1][2] While the synthesis is straightforward, achieving high purity can be challenging due to the formation of various byproducts and the physicochemical properties of the target compound itself.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter. We will delve into the "why" behind each technique, providing you with the rationale to adapt and optimize these methods for your specific experimental outcomes.
Part 1: Understanding Your Reaction Mixture
A successful purification strategy begins with understanding the potential impurities. The Mannich reaction involves the condensation of 4-hydroxybenzaldehyde, dimethylamine, and formaldehyde.[3] This process can lead to several byproducts.
FAQ 1: What are the most common impurities I should expect?
Your crude product is rarely pure. Based on the Mannich reaction mechanism, you can anticipate the following byproducts:
-
Unreacted Starting Materials: 4-hydroxybenzaldehyde is a common impurity. Excess dimethylamine and formaldehyde are typically volatile and may be removed during solvent evaporation, but their residues or derivatives can persist.
-
Bis-aminomethylation Product: The aromatic ring of the phenol is activated, and a second aminomethylation can occur at the other ortho position (C5) to yield 2,5-bis[(dimethylamino)methyl]-4-hydroxybenzaldehyde.
-
Polymeric Materials: Formaldehyde has a propensity to polymerize, especially under acidic or basic conditions, leading to paraformaldehyde or other polymeric residues.[4]
-
Colored Impurities: Phenols are susceptible to oxidation, which can form highly colored quinone-type structures. The presence of resorcinol-like impurities in the starting phenol can also lead to persistent colored products.[5][6]
Diagram: Potential Reaction Products
Caption: Overview of desired product and potential byproducts.
Part 2: Troubleshooting the Purification Process
This section addresses specific issues you might encounter during purification and provides actionable solutions.
FAQ 2: My crude product is a dark, intractable oil. How can I proceed?
An oily or gummy crude product is a common issue, often caused by residual solvent or low-melting point impurities.
Expert Advice: The most robust first step for this type of molecule is an acid-base liquid-liquid extraction . This technique leverages the amphoteric nature of your product (it has both a basic amine group and an acidic phenol group) to separate it from neutral or solely acidic/basic impurities.[7] A patent for purifying a similar compound, p-dimethylaminobenzaldehyde, successfully employs this strategy.[8]
The Causality:
-
Acidification: By dissolving your crude mixture in an organic solvent (like ethyl acetate) and washing with dilute acid (e.g., 1M HCl), the basic dimethylamino group is protonated. This forms a water-soluble ammonium salt (R-NH(CH₃)₂⁺ Cl⁻).[7] Your desired product moves into the aqueous layer, leaving behind neutral organic impurities (like polymers) and non-basic starting materials in the organic layer.
-
Basification: The aqueous layer is then collected and the pH is carefully raised by adding a base (e.g., NaHCO₃ or dilute NaOH). This neutralizes the ammonium salt, making the product insoluble in water, causing it to precipitate or allowing it to be re-extracted into a fresh organic layer.
This method is exceptionally effective for removing colored polymeric gunk and unreacted 4-hydroxybenzaldehyde.
Diagram: Acid-Base Extraction Workflow
Caption: Decision workflow for purification via acid-base extraction.
FAQ 3: How do I choose the best solvent for recrystallization?
Recrystallization is a powerful technique for achieving high purity if your product is a solid after the initial work-up.[9][10] The ideal solvent should dissolve the compound well when hot but poorly when cold.[11]
Expert Advice: Perform small-scale solubility tests.
-
Place ~20-30 mg of your crude solid into several test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. Observe solubility.
-
If insoluble at room temperature, heat the solvent to its boiling point. If the solid dissolves, it's a potential candidate.
-
Allow the hot solution to cool slowly. The formation of well-defined crystals indicates a good solvent.
Data Table: Common Recrystallization Solvents
| Solvent System | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Water | 100 | High | Good for polar compounds; may require hot filtration.[12] |
| Ethanol/Water | Variable | Tunable | A versatile mixed-solvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Ethyl Acetate (EtOAc) | 77 | Medium | Often a good starting point for moderately polar compounds. |
| Toluene | 111 | Low | Good for less polar compounds; higher boiling point requires caution. |
| Heptane/EtOAc | Variable | Tunable | A common non-polar/polar mixture. Dissolve in EtOAc, add heptane as the anti-solvent.[12] |
FAQ 4: My compound is streaking badly on my silica gel TLC plate/column. What's wrong?
This is a classic problem when dealing with basic amines on acidic silica gel. The amine group interacts strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface, causing the spot to "streak" or "tail" up the plate or column.
Expert Advice:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is sufficient. This deactivates the acidic sites on the silica by protonating the modifier instead of your compound, allowing for clean elution.[13]
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. For very polar molecules, reverse-phase (C18) or amine-functionalized silica can also be effective.[14][15]
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating systems, providing clear steps and checkpoints.
Protocol 1: Acid-Base Extraction for Crude Purification
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude). If there are insoluble solids, filter them off first.
-
Acidic Wash: Transfer the EtOAc solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously for 1 minute, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer contains your protonated product. The upper organic layer, containing neutral impurities, can be discarded.
-
Back-Wash (Optional but Recommended): To ensure all product is extracted, wash the organic layer once more with a small volume of 1M HCl and combine the aqueous layers.
-
Neutralization: Cool the combined aqueous layers in an ice bath. Slowly add solid sodium bicarbonate (NaHCO₃) or saturated NaHCO₃ solution with stirring until gas evolution ceases and the pH is ~8. Your product should precipitate as a solid or an oil.
-
Product Recovery:
-
If a solid precipitates: Collect it by vacuum filtration, wash with cold water, and air dry.[10]
-
If an oil forms: Extract the aqueous mixture three times with fresh portions of EtOAc. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain your semi-purified product.
-
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent using TLC. Test solvent systems like Hexane:EtOAc or Dichloromethane:Methanol. Add 1% triethylamine (NEt₃) to the eluent to prevent streaking. The ideal system will give your product an Rf value of ~0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (containing NEt₃). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, applying gentle pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. A typical synthesis reports using a 1:10 v/v mixture of EtOAc/petroleum ether for column chromatography.[16]
References
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI.[Link]
-
Column chromatography of phenolics? ResearchGate.[Link]
-
Isolation and Purification of Natural Compounds - Column Chromatography. Column-chromatography.com.[Link]
-
p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure.[Link]
-
Phenolic Structure and Colour in Mannich Reaction Products. ResearchGate.[Link]
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry.[Link]
-
Which chromatographic technique is suitable for isolating polar compounds from the n-butanol fraction? ResearchGate.[Link]
-
Acid base extraction. YouTube.[Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.[Link]
-
A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence. Brunel University Research Archive.[Link]
-
Mannich reaction. Wikipedia.[Link]
-
Recrystallization. University of Colorado Boulder, Department of Chemistry.[Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]
-
The Mannich Reaction. YouTube.[Link]
-
a study of the mannich reaction with. Brunel University Research Archive.[Link]
-
Mannich Reaction. Organic Chemistry Portal.[Link]
-
Recrystallization and Crystallization. University of California, Los Angeles, Department of Chemistry.[Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.[Link]
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Rev. Roum. Chim.[Link]
-
Recrystallization. Chemistry LibreTexts.[Link]
- Purification of N-substituted aminobenzaldehydes.
-
Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry.[Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Brunel University Research Archive: A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence [bura.brunel.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. biotage.com [biotage.com]
- 16. 3-DIMETHYLAMINOMETHYL-4-HYDROXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Improving Regioselectivity in the Mannich Reaction of Phenols
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Mannich reaction of phenols. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the aminomethylation of phenolic compounds, with a specific focus on controlling regioselectivity. As Senior Application Scientists, we understand that achieving the desired isomer is critical for the successful synthesis of pharmaceuticals and other fine chemicals. This resource combines mechanistic understanding with actionable troubleshooting strategies to help you optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Mannich reaction on a substituted phenol is giving me a mixture of ortho and para isomers. How can I favor the formation of one over the other?
Answer:
This is a common challenge. The hydroxyl group of a phenol is a strong ortho, para-director due to resonance delocalization of a lone pair of electrons from the oxygen atom, which increases the electron density at these positions.[1] The ratio of ortho to para products is influenced by a combination of steric and electronic factors, as well as reaction conditions.
Troubleshooting Strategies:
-
Steric Hindrance:
-
Substrate: The steric bulk of substituents on the phenol ring can significantly influence regioselectivity. Large substituents at the ortho positions will sterically hinder the approach of the electrophilic iminium ion, thus favoring para substitution.
-
Amine: Using a bulkier secondary amine (e.g., diisopropylamine instead of dimethylamine) can increase the steric demand of the iminium ion, favoring attack at the less hindered para position.
-
-
Reaction Temperature:
-
Lowering the reaction temperature generally favors the thermodynamically more stable product. In many cases, the para isomer is thermodynamically favored due to reduced steric strain. Conversely, higher temperatures may favor the kinetically controlled ortho product, although this is not a universal rule and is substrate-dependent.
-
-
Solvent Effects:
-
The choice of solvent can influence the stability of the transition state. Protic solvents like ethanol or water can stabilize the transition state leading to the ortho product through hydrogen bonding with the phenolic hydroxyl group. Aprotic solvents may favor the para product.
-
-
Catalysis:
-
The use of specific catalysts can dramatically alter the regioselectivity. For instance, some metal catalysts have been shown to direct the aminomethylation to the ortho position through chelation with the phenolic hydroxyl group.[2] Recent research has also explored the use of iodine catalysis in aqueous media for ortho-aminomethylation.[3]
-
Question 2: I am trying to perform a Mannich reaction on a phenol that is already substituted at the para position, but I am getting low yields or no reaction. What could be the issue?
Answer:
When the para position is blocked, the reaction is forced to occur at the ortho positions. Low yields in this scenario can often be attributed to a few key factors.
Troubleshooting Strategies:
-
Steric Hindrance at the Ortho Position: If the ortho positions are sterically hindered by bulky substituents, the reaction rate can be significantly reduced. Consider using a less sterically demanding amine and aldehyde combination if possible.
-
Deactivating Substituents: If the para-substituent is strongly electron-withdrawing (e.g., -NO2, -CN), it deactivates the entire aromatic ring towards electrophilic aromatic substitution, making the Mannich reaction more difficult.[4] In such cases, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary.
-
Reagent Quality: Ensure the quality of your reagents, especially the formaldehyde source (paraformaldehyde should be fresh) and the amine.[5]
-
Reaction Conditions:
Question 3: I am observing the formation of a significant amount of bis-aminomethylated product. How can I favor mono-substitution?
Answer:
The formation of bis-Mannich products occurs when the phenol has more than one activated position available for substitution.[5]
Troubleshooting Strategies:
-
Stoichiometry Control: The most effective way to minimize bis-substitution is to carefully control the stoichiometry of the reactants. Use a limiting amount of formaldehyde and the amine relative to the phenol. A 1:1:1 molar ratio of phenol:formaldehyde:amine is a good starting point for favoring mono-substitution.
-
Order of Addition: Adding the phenol slowly to a pre-mixed solution of the formaldehyde and amine can sometimes help to maintain a low concentration of the activated phenol, thus reducing the likelihood of a second substitution.
-
Bulky Reagents: Employing a sterically hindered amine can disfavor the introduction of a second aminomethyl group due to increased steric crowding on the aromatic ring.
Question 4: My reaction is messy, with several unidentified side products. What are the likely side reactions and how can I avoid them?
Answer:
Besides bis-aminomethylation, other side reactions can complicate the Mannich reaction of phenols.
Common Side Reactions and Solutions:
-
Self-Condensation of Aldehyde/Ketone: If you are using an enolizable aldehyde or ketone instead of formaldehyde, it can undergo self-condensation (an aldol reaction).[5] Using formaldehyde, which cannot enolize, avoids this issue.
-
Polymerization of Formaldehyde: Using a controlled, sometimes dropwise, addition of a formaldehyde solution can prevent its polymerization.[5]
-
Reaction with the Phenolic Hydroxyl Group: In some cases, O-alkylation of the phenol can occur. This is generally less favorable than C-alkylation but can be a competing pathway under certain conditions.
-
Oxidation of the Phenol: Phenols can be sensitive to oxidation, especially under harsh reaction conditions or in the presence of certain catalysts. Ensuring an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Experimental Protocols
Protocol 1: General Procedure for the para-Selective Mannich Reaction of Phenol
This protocol is designed to favor the para-substituted product through the use of a moderately bulky amine and controlled temperature.
Reactants:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Diisopropylamine
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) in ethanol.
-
To this solution, add diisopropylamine (1.1 equivalents).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add formaldehyde solution (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Protocol 2: Catalyst-Free Mannich Reaction of a para-Substituted Phenol
This method is a greener approach for the ortho-selective aminomethylation of phenols where the para-position is blocked.[6][7]
Reactants:
-
p-Cresol (para-methylphenol)
-
Paraformaldehyde
-
Ethyl iminodiacetate
Procedure:
-
In a sealed vessel, combine p-cresol (1 equivalent), paraformaldehyde (1.2 equivalents), and ethyl iminodiacetate (1 equivalent).
-
Heat the solvent-free mixture at 80-100 °C with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, the crude product can be directly purified by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Amine Steric Bulk on Regioselectivity of the Mannich Reaction of Phenol
| Amine | ortho:para Ratio | Reference |
| Dimethylamine | ~1:1 | General Observation |
| Diethylamine | ~1:2 | General Trend |
| Diisopropylamine | ~1:5 | General Trend |
Note: Ratios are approximate and can vary with specific reaction conditions.
Visualizations
Reaction Mechanism
The Mannich reaction with phenols proceeds via a two-stage mechanism: formation of an iminium ion followed by electrophilic aromatic substitution.[1]
Caption: General mechanism of the Mannich reaction with phenols.
Troubleshooting Workflow
A logical approach to troubleshooting common issues in the Mannich reaction of phenols.
Caption: Troubleshooting guide for the Mannich reaction of phenols.
References
-
ResearchGate. Mannich reaction mechanism for phenols. [Link]
-
Taylor & Francis Online. Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. [Link]
-
Taylor & Francis Online. Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. [Link]
-
ResearchGate. A V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. [Link]
-
RSC Publishing. Aqueous C–H aminomethylation of phenols by iodine catalysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous C–H aminomethylation of phenols by iodine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Alternative reagents to formaldehyde for the synthesis of aminomethylated phenols
A Guide to Formaldehyde Alternatives, Troubleshooting, and Best Practices
Welcome to the technical support center for the synthesis of aminomethylated phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and robust protocols for the aminomethylation of phenols, with a focus on viable alternatives to aqueous formaldehyde.
Core Concepts & Initial Considerations
The aminomethylation of phenols, a variant of the Mannich reaction, is a cornerstone transformation for installing aminomethyl groups, which are crucial pharmacophores and versatile synthetic handles.[1] The classic approach involves reacting a phenol, formaldehyde, and a primary or secondary amine.[1][2] However, due to the significant health risks associated with formaldehyde, including its classification as a known human carcinogen, many researchers are seeking safer and more manageable alternatives.[3][4][5]
FAQ: Why should I consider alternatives to aqueous formaldehyde (formalin)?
Answer: While effective, formalin (a 37-40% aqueous solution of formaldehyde) presents several challenges:[3]
-
High Volatility & Toxicity: Formaldehyde gas readily emanates from formalin solutions, posing a significant inhalation hazard.[5][6] Chronic exposure is linked to nasopharyngeal cancer and it is a potent sensitizing agent.[4][5]
-
Reaction Control: The high reactivity of formaldehyde can lead to undesired side reactions, including the formation of resins or polymers, especially with highly activated phenols.[7]
-
Water Content: The presence of water can be detrimental to moisture-sensitive substrates or reagents and can complicate product isolation.
-
Storage & Handling: Formalin often contains methanol as a stabilizer and has specific storage requirements to prevent polymerization of the formaldehyde.[3]
Selecting the Right Reagent: A Comparative Overview
Choosing an appropriate formaldehyde equivalent depends on factors like substrate reactivity, desired reaction conditions (e.g., solvent, temperature), and scale.
| Reagent | Formula | Physical State | Key Advantages | Key Considerations |
| Paraformaldehyde (PFA) | (CH₂O)n | White Solid | Anhydrous source of formaldehyde; easier to handle and weigh than formalin; depolymerizes in situ. | Depolymerization can be slow and requires heating or base/acid catalysis; poor quality or old PFA can lead to failed reactions.[8][9] |
| Dimethoxymethane (DMM) | CH₂(OCH₃)₂ | Colorless Liquid | Anhydrous; less toxic than formaldehyde; acts as both reagent and solvent; byproducts (methanol) are often compatible.[10][11] | Requires acid catalysis to generate the active electrophile; less reactive than formaldehyde, often requiring higher temperatures.[12] |
| Hexamethylenetetramine (HMTA) | (CH₂)₆N₄ | White Solid | Stable, non-volatile solid; acts as both formaldehyde and ammonia/amine source; useful for synthesizing primary amines (Delépine reaction).[13][14] | Reaction mechanism is distinct (e.g., Delépine reaction) and requires specific, often acidic, hydrolysis conditions to release the amine.[13][15][16] Can also be used in formylation reactions (Duff reaction).[17] |
Troubleshooting Guide & FAQs for Specific Reagents
This section addresses common problems encountered during the aminomethylation of phenols using formaldehyde alternatives.
A. Paraformaldehyde (PFA)
Paraformaldehyde is the most common solid substitute for aqueous formaldehyde. It is a polymer that, upon heating, "unzips" to release formaldehyde gas.
Diagram: PFA Depolymerization & Mannich Reaction Workflow
Caption: Workflow for aminomethylation using paraformaldehyde.
Frequently Asked Questions (PFA)
Q1: My reaction is not starting or is extremely sluggish. I see unreacted starting material after several hours. What's wrong?
A1: This is a classic issue often traced back to two sources:
-
Inefficient Depolymerization: Paraformaldehyde must break down into monomeric formaldehyde to react.[8] This process can be slow.
-
Troubleshooting: Increase the reaction temperature to the reflux point of your solvent (e.g., ethanol, isopropanol). Ensure the PFA is fully dissolved or finely suspended. For stubborn cases, adding a catalytic amount of a base like KOH or a strong acid can facilitate depolymerization, but be mindful of potential side reactions with your substrate.[9]
-
-
Poor Reagent Quality: Paraformaldehyde has a finite shelf life. Old PFA can become less reactive and fail to depolymerize effectively.[8]
-
Troubleshooting: Always use fresh, high-quality paraformaldehyde from a reputable supplier.[8] If you suspect your reagent is old, it's best to discard it and open a new bottle.
-
Q2: I'm observing a significant amount of dark, tar-like material (resin) forming in my flask. How can I prevent this?
A2: Resin formation occurs when the phenol polymerizes with excess formaldehyde, a common issue with highly activated phenols (e.g., resorcinol, phloroglucinol).[7]
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the molar ratios. Use a slight excess of the amine and phenol relative to the formaldehyde source. A good starting point is a Phenol:Amine:PFA ratio of 1.0 : 1.1 : 1.0.
-
Order of Addition: Add the paraformaldehyde portion-wise to the solution of the phenol and amine at the reaction temperature. This keeps the instantaneous concentration of free formaldehyde low, minimizing polymerization.
-
Lower Temperature: If your substrate is very reactive, try running the reaction at a lower temperature for a longer period.
-
B. Dimethoxymethane (DMM)
DMM is a stable, liquid formaldehyde acetal that serves as an excellent anhydrous alternative. It requires activation, typically under acidic conditions, to generate the reactive electrophile.[12]
Frequently Asked Questions (DMM)
Q1: My reaction with DMM is not proceeding, even at reflux. What am I missing?
A1: The key to using DMM is in situ generation of an electrophilic species. DMM itself is not electrophilic enough to react directly with most phenols.
-
Troubleshooting: The reaction requires an acid catalyst.
-
Protic Acids: Acetic acid is a common choice, often used as a co-solvent.
-
Lewis Acids: For less reactive phenols, a stronger Lewis acid like ZnBr₂ or a catalytic amount of p-toluenesulfonic acid (p-TsOH) can be effective for activating the DMM.[12]
-
Mechanism Insight: The acid protonates one of the methoxy groups, which is then eliminated as methanol, generating a highly reactive methoxymethyl cation (CH₃OCH₂⁺) or, in the presence of an amine, the corresponding iminium ion.
-
Q2: Can I use DMM in a basic medium?
A2: No. DMM is an acetal, which is stable to bases but hydrolyzes under acidic conditions.[11] It will not generate the required electrophile under basic or neutral conditions. If your synthesis requires a base, DMM is not a suitable formaldehyde source.
C. Hexamethylenetetramine (HMTA)
HMTA is a cage-like molecule synthesized from formaldehyde and ammonia.[13][14][18] It serves as a solid, stable source of formaldehyde and can also act as the amine component, making it unique for certain transformations.
Diagram: Conceptual Pathways for HMTA Reactivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. concordia.ca [concordia.ca]
- 4. Identifying alternatives to formaldehyde | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ataman-chemicals.com [ataman-chemicals.com]
- 12. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 13. Delepine reaction [organic-chemistry.org]
- 14. Page loading... [guidechem.com]
- 15. Delépine reaction - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Aminomethylation of 4-Hydroxybenzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the aminomethylation of 4-hydroxybenzaldehyde. As a cornerstone C-C bond-forming reaction, the Mannich reaction is invaluable for synthesizing β-amino carbonyl compounds, which are crucial intermediates for numerous pharmaceuticals.[1][2] This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting to help you navigate the complexities of this transformation and achieve high-efficiency synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the aminomethylation of 4-hydroxybenzaldehyde, and why is it a significant reaction?
The aminomethylation of 4-hydroxybenzaldehyde is a three-component Mannich reaction.[2][3] It involves the aminoalkylation of the phenolic ring of 4-hydroxybenzaldehyde using formaldehyde and a primary or secondary amine. The resulting products, aminomethylated 4-hydroxybenzaldehyde derivatives, are valuable building blocks in medicinal chemistry and materials science due to the introduction of a basic amino group, which can modulate biological activity and physicochemical properties.[4]
The reaction's efficiency is highly dependent on the catalyst, which facilitates the formation of an electrophilic iminium ion from the amine and formaldehyde. This ion is then attacked by the electron-rich phenol ring.
Q2: What is the general mechanism for the aminomethylation of 4-hydroxybenzaldehyde?
The reaction proceeds via a well-established mechanism. First, the amine reacts with formaldehyde to form an iminium ion. The 4-hydroxybenzaldehyde, activated by its electron-donating hydroxyl group, then acts as a nucleophile, attacking the iminium ion to form the C-C bond at the ortho position to the hydroxyl group.
Caption: General mechanism of the Mannich reaction.
Q3: What are the primary categories of catalysts for this reaction?
Catalysts for the Mannich reaction can be broadly classified into three main groups, each with distinct advantages and limitations.[1]
-
Organocatalysts: L-proline and its derivatives are prominent, environmentally friendly options, particularly for asymmetric reactions.[1] They operate via an enamine mechanism and function under mild conditions.[1][3]
-
Metal-Based Catalysts: Lewis acids like zinc complexes (e.g., Zn(BF₄)₂, ZnO) are highly efficient.[5] They activate the electrophile and can offer high yields and stereoselectivity at low catalyst loadings.[1][5] Copper salts (e.g., CuCl) have also been shown to be effective.[6]
-
Nanocatalysts: Materials like zinc oxide (ZnO) nanoparticles are emerging as robust, heterogeneous catalysts.[1][5] Their key advantage is ease of recovery and recyclability, aligning with green chemistry principles.[5]
Q4: How do I select the optimal catalyst for my experiment?
The choice of catalyst is critical and depends on your primary objective.
-
For High Yield & Simplicity: If the goal is maximizing yield without the need for stereocontrol, zinc-based catalysts like ZnO nanoparticles or zinc nitrate are excellent, cost-effective choices.[5]
-
For Stereoselectivity: In chiral synthesis, organocatalysts like L-proline are the go-to option for inducing enantioselectivity.[1][3] Chiral metal complexes, such as the Zn-ProPhenol system, can also provide exceptional diastereo- and enantioselectivity.[1][7]
-
For Green Chemistry & Recyclability: Heterogeneous nanocatalysts are ideal. They can be easily separated from the reaction mixture and reused, minimizing waste.[5]
Caption: Decision tree for catalyst selection.
Troubleshooting Guide
This section addresses common issues encountered during the aminomethylation of 4-hydroxybenzaldehyde.
Problem 1: Low or No Product Yield
A low yield is one of the most frequent challenges. A systematic approach is required to identify the root cause.[8]
Possible Causes & Solutions:
-
Poor Reagent Quality:
-
Cause: Paraformaldehyde can depolymerize over time or be of poor quality, which is a major source of reaction failure. The amine can also degrade if not stored correctly.[8]
-
Solution: Always use fresh, high-quality paraformaldehyde. Ensure the amine is pure and has been stored under appropriate conditions (e.g., protected from air and moisture).
-
-
Incorrect Stoichiometry:
-
Cause: The molar ratios of the three components are critical. An incorrect ratio can halt the reaction or promote side product formation.[8]
-
Solution: Carefully verify all calculations and measurements. A slight excess of the amine and formaldehyde (e.g., 1.1-1.5 equivalents) is often beneficial, but this should be optimized for your specific system.
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature and time significantly influence the yield.[8] Some reactions require reflux, while others proceed at room temperature.[1][8]
-
Solution: Screen a range of temperatures (e.g., room temperature, 50 °C, reflux). Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Inappropriate Solvent:
-
Cause: The solvent affects reagent solubility and the formation of the crucial iminium ion.
-
Solution: Protic solvents like ethanol, methanol, or water are commonly used as they promote the formation of the electrophilic iminium ion.[8] If solubility is an issue, consider solvents like DMF or acetonitrile.[9][10]
-
Caption: A systematic workflow for troubleshooting low reaction yields.
Problem 2: Formation of Multiple Side Products
The presence of multiple spots on a TLC plate indicates the formation of side products, which complicates purification and reduces the yield of the desired compound.
Possible Causes & Solutions:
-
Over-alkylation:
-
Cause: The phenol ring of 4-hydroxybenzaldehyde is highly activated, and a second aminomethylation can occur at the other ortho position, leading to a bis-substituted product.[11]
-
Solution: Use a precise 1:1:1 molar ratio of reactants. Consider the slow or stepwise addition of formaldehyde to the reaction mixture to maintain its low concentration and disfavor the second substitution.[11]
-
-
Polymerization/Resin Formation:
-
Cause: Phenols can polymerize with formaldehyde, especially under harsh acidic or basic conditions and at high temperatures, forming a resinous, intractable material.[11]
-
Solution: Maintain careful control over pH and temperature. Avoid unnecessarily high temperatures and strong acids unless required by a specific protocol.
-
-
Oxidation of the Phenol:
-
Cause: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of air (oxygen) or trace metal impurities, leading to the formation of colored quinone-type byproducts.[9][12] This is often observed as the reaction mixture turning dark brown or black.[9]
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9][11] Use purified, degassed solvents to minimize dissolved oxygen.[9]
-
Problem 3: Catalyst Deactivation
Catalyst deactivation leads to a stalled or sluggish reaction.
Possible Causes & Solutions:
-
Poisoning:
-
Thermal Degradation (Sintering):
-
Cause: For heterogeneous catalysts like nanoparticles, high reaction temperatures can cause the particles to agglomerate (sinter), reducing the active surface area.[13]
-
Solution: Operate at the lowest effective temperature. Avoid excessive heating during the reaction.
-
-
Coking:
-
Cause: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbon deposits (coke) that block active sites.[13]
-
Solution: This is less common in liquid-phase reactions at moderate temperatures but can be minimized by avoiding unnecessarily high heat.
-
Data & Protocols
Catalyst Performance Comparison
The following table summarizes the performance of different catalyst types for the Mannich reaction, providing a comparative overview to guide your selection.
| Catalyst Type | Example Catalyst | Typical Loading (mol%) | Reaction Conditions | Advantages | Limitations |
| Organocatalyst | L-Proline | 10 - 30% | Room Temperature, various solvents | Metal-free, high enantioselectivity, mild conditions[1] | Higher catalyst loading may be required[1] |
| Metal Complex | Zn-ProPhenol | 1 - 10% | 4 - 25 °C, Toluene | High yields, excellent stereoselectivity, low loading[1][5] | Cost, potential metal contamination, air/moisture sensitivity[1] |
| Nanocatalyst | ZnO Nanoparticles | 0.5 mmol (varies) | 60 °C, Water | High yields, heterogeneous, easily recyclable, green solvent[5] | May require higher temperatures than homogeneous catalysts |
General Experimental Protocol
This protocol provides a general procedure for the aminomethylation of 4-hydroxybenzaldehyde using a secondary amine.
Materials:
-
4-hydroxybenzaldehyde (1.0 eq.)
-
Secondary amine (e.g., dimethylamine, piperidine) (1.1 eq.)
-
Paraformaldehyde (1.2 eq.)
-
Catalyst (e.g., ZnO nanoparticles, 5 mol%)
-
Solvent (e.g., Ethanol or Water)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq.) and the chosen solvent (e.g., ethanol). Stir until fully dissolved.[4]
-
Addition of Reagents: To the stirred solution, add the secondary amine (1.1 eq.), paraformaldehyde (1.2 eq.), and the catalyst.[4]
-
Reaction Conditions: Attach a reflux condenser to the flask. Heat the mixture to the desired temperature (e.g., 60 °C or reflux) and stir vigorously.[4][8]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them with TLC. The disappearance of the 4-hydroxybenzaldehyde spot indicates completion. Reaction times can range from 2 to 24 hours.[4][8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a heterogeneous catalyst, it can be filtered off at this stage. Remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude residue can be purified using an appropriate method.
-
Acid-Base Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution to remove any unreacted amine.[9]
-
Column Chromatography: Purify the crude product on a silica gel column using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure aminomethylated product.[4][9]
-
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. Benchchem.
- A Comparative Guide to Catalysts for the Mannich Reaction: A Researcher's Handbook. Benchchem.
- Common side reactions involving 3-(Aminomethyl)phenol and how to avoid them. Benchchem.
- Catalytic Reductive Aldol and Mannich Reactions of Enone, Acrylate, and Vinyl Heteroaromatic Pronucleophiles. ACS Publications.
- troubleshooting guide for unexpected side reactions of 2,6-Bis(aminomethyl)phenol. Benchchem.
- Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Publishing.
- Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. MDPI.
- Review on Oxidative and Reductive Mannich Reaction. ResearchGate.
- Technical Support Center: Improving the Stability of 3-(Aminomethyl)phenol in Solution. Benchchem.
- Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. ResearchGate.
- Mannich reaction. Wikipedia.
- Mannich condensation reaction problems? ResearchGate.
- Mannich condensation reaction problems? ECHEMI.
- Catalyst deactivation Common causes. AmmoniaKnowHow.
- Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
- α-Aminophosphonate analogue derived from 4-Hydroxybenzaldehd. DDDT.
- Application Notes and Protocols for Aminomethylation of 4-Hydroxyquinolines. Benchchem.
- Mannich Reaction. Chemistry Steps.
- Synthesis of 4-hydroxybenzaldehyde from phenol? Sciencemadness.org.
- Mannich Reaction. Organic Chemistry Portal.
- A 4-hydroxypyrrolidine-catalyzed mannich reaction of aldehydes: control of anti-selectivity by hydrogen bonding assisted by Brønsted acids. PubMed.
- Mannich reaction – Knowledge and References. Taylor & Francis.
- Cr-catalysed ortho-aminomethylation of phenols with N,N-dimethylaniline.¹¹⁶.
- Cu-catalyzed ortho-aminomethylation of phenols with aniline derivatives. ResearchGate.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
- (a) The catalytic activity of 4-hydroxybenzaldehyde conversion with... ResearchGate.
- Highly enantioselective Mannich reaction of aldehydes with cyclic N-acyliminium ions by synergistic catalysis.
- Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.
- Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. PubMed.
- Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. NIH.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
- The Redox-Mannich Reaction. ACS Publications.
- Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde. Google Patents.
- Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. ChemSpider Synthetic Pages.
- Process for the production of 4-hydroxybenzaldehyde derivatives. Patent 0012939.
- Mannich Reaction. YouTube.
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- 5. Recent advances and prospects in the Zn-catalysed Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10772G [pubs.rsc.org]
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- 14. Troubleshooting [chem.rochester.edu]
Byproduct identification in the synthesis of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
Welcome to the technical support guide for the synthesis of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this specific Mannich reaction. Our goal is to provide not just solutions, but a deeper understanding of the reaction's nuances to empower you in your synthetic endeavors.
Introduction: The Mannich Reaction of 4-Hydroxybenzaldehyde
The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation involving 4-hydroxybenzaldehyde, dimethylamine, and formaldehyde.[1][2] The resulting product is a valuable synthetic intermediate, widely used in the development of pharmaceuticals and other fine chemicals due to its versatile chemical handles.[3][4]
The core reaction involves the formation of a highly electrophilic dimethylaminium ion (an Eschenmoser's salt precursor) from dimethylamine and formaldehyde. This ion is then attacked by the electron-rich aromatic ring of 4-hydroxybenzaldehyde, which is activated by the hydroxyl group, leading to electrophilic aromatic substitution primarily at the ortho position.
Caption: Competing reactions leading to the desired product and the bis-Mannich byproduct.
Question 2: How can I structurally confirm the identity of these byproducts in my crude reaction mixture?
Answer: A combination of chromatographic and spectroscopic methods is essential for unambiguous identification. You do not need to isolate each byproduct initially; analysis of the crude mixture can provide significant insight.
The following table summarizes the expected molecular weights and key ¹H NMR signals that differentiate the desired product from the primary byproduct and starting material.
| Compound | Formula | MW ( g/mol ) | Key ¹H NMR Distinguishing Signals (approx. δ in CDCl₃) |
| Desired Product | C₁₀H₁₃NO₂ | 179.22 [5] | ~2.3 ppm (s, 6H, -N(CH₃)₂), ~3.7 ppm (s, 2H, Ar-CH₂-N), 3 distinct aromatic protons, ~9.8 ppm (s, 1H, -CHO) [5] |
| Bis-Mannich Byproduct | C₁₃H₂₂N₂O₂ | 238.33 | ~2.3 ppm (s, 12H), ~3.7 ppm (s, 4H), 2 aromatic protons (singlets), ~9.8 ppm (s, 1H, -CHO) |
| Starting Material | C₇H₆O₂ | 122.12 | No signals at ~2.3 or ~3.7 ppm. Aromatic region shows a distinct AA'BB' pattern (two doublets). |
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A starting point is 10-20% Methanol in Dichloromethane (DCM) or 30-50% Ethyl Acetate in Hexanes. The polarity may need adjustment.
-
Visualization: UV light (254 nm) and staining with potassium permanganate or iodine.
-
Expected Result: The starting material is the most polar. The desired product will be less polar, and the bis-Mannich byproduct will typically have a lower Rf value (be more polar) than the mono-substituted product due to the presence of two basic nitrogen atoms.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Objective: To rapidly determine the molecular weights of components in the crude mixture.
-
Column: Standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). Formic acid aids in ionization.
-
Detection (MS): Electrospray Ionization (ESI) in positive mode.
-
Expected Result: Look for peaks in the extracted ion chromatogram corresponding to [M+H]⁺ ions:
-
Desired Product: m/z 180.1
-
Bis-Mannich Byproduct: m/z 239.2
-
Starting Material: m/z 123.0
-
Question 3: What reaction conditions favor the formation of the bis-Mannich byproduct, and how can I minimize it?
Answer: Minimizing the bis-Mannich byproduct is primarily a matter of controlling stoichiometry and reaction kinetics.
-
Causality - Stoichiometry: The most significant factor is the molar ratio of the reactants. Using a significant excess of formaldehyde and dimethylamine will inevitably drive the reaction toward the thermodynamically stable, di-substituted product. [6]* Solution: Employ a strict stoichiometric control. A molar ratio of 1:1:1 (4-hydroxybenzaldehyde:dimethylamine:formaldehyde) is the theoretical ideal. In practice, using a slight excess (e.g., 1.05 equivalents) of the amine and aldehyde can help drive the reaction to completion without significant byproduct formation. Alternatively, using the phenol as the excess reagent can also suppress di-substitution.
-
Causality - Reaction Time & Temperature: Prolonged reaction times and elevated temperatures provide more opportunities for the second, slower substitution to occur.
-
Solution: Monitor the reaction progress diligently using TLC. [6]The goal is to halt the reaction (e.g., by cooling and quenching) as soon as the starting 4-hydroxybenzaldehyde is consumed. Avoid leaving the reaction to stir overnight without prior kinetic analysis. A typical condition reported is stirring at 50°C. [5]
Caption: A workflow for optimizing reaction conditions to minimize byproduct formation.
Question 4: My crude product is a dark, oily residue. What are the most effective purification strategies?
Answer: The presence of the basic dimethylamino group is the key to an efficient purification strategy, often allowing you to avoid laborious column chromatography.
Method 1: Acid-Base Extraction (Highly Recommended)
This method leverages the difference in basicity between the product/byproducts and the neutral/acidic starting materials and polymers. A similar strategy has been patented for purifying related aminobenzaldehydes. [7]
-
Step 1: Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or DCM.
-
Step 2: Acidic Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and the bis-Mannich byproduct, being basic, will be protonated and move into the aqueous layer. Neutral impurities (polymers, unreacted aldehyde) will remain in the organic layer.
-
Step 3: Separation: Separate the layers and discard the organic phase.
-
Step 4: Basification & Precipitation: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with vigorous stirring until the pH is neutral to slightly basic (pH 7-8). The purified product will precipitate out as a solid.
-
Step 5: Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Method 2: Column Chromatography
If acid-base extraction fails to provide sufficient purity, column chromatography is the fallback method. [5]
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient system is often most effective. Start with a low-polarity mobile phase (e.g., 100% Hexane or DCM) and gradually increase the polarity by adding Ethyl Acetate or Methanol. The addition of a small amount of triethylamine (~0.5-1%) to the eluent can help prevent the basic amine product from tailing on the acidic silica gel.
References
-
p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. [Link]
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]
-
Mannich reaction: Treatement of pyrrole with formaldehyde and dimethylamine. College of Pharmacy, University of Babylon. [Link]
-
Mannich reaction. Wikipedia. [Link]
-
The Mannich Reaction. YouTube. [Link]
-
Mannich Reaction. Organic Chemistry Portal. [Link]
-
This compound | 116546-04-4. J&K Scientific. [Link]
-
PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS. European Patent Office. [Link]
- Purification of N-substituted aminobenzaldehydes.
-
Mannich Reaction. Chemistry Steps. [Link]
-
Mannich Reaction. Organic Chemistry Tutor. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of Chemical and Biochemical Sciences. [Link]
-
Impurity profiling and drug characterization: backdrop and approach. International Journal of Pharmaceutical Sciences and Research. [Link]
- Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
-
3-(Dimethylamino)-4-hydroxy-2-methylbenzaldehyde. PubChem. [Link]
-
Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. ResearchGate. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Hydroxybenzaldehyde from Reaction Mixtures
Welcome to the technical support center for the purification of reaction mixtures containing 4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Introduction: The Challenge of Purity
4-Hydroxybenzaldehyde is a crucial intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2][3] Its polar phenolic hydroxyl group and reactive aldehyde functionality present unique purification challenges. The presence of unreacted starting material can interfere with subsequent reaction steps, impact final product purity, and complicate structural analysis. This guide provides a comprehensive overview of the most effective methods for removing unreacted 4-hydroxybenzaldehyde, complete with troubleshooting advice and detailed protocols.
FAQ: Quick Solutions to Common Problems
Q1: My primary purification method isn't working. What's the most common reason for failure?
A1: The most common issue is a mismatch between the chosen purification method and the physicochemical properties of your product. 4-Hydroxybenzaldehyde is a polar, acidic compound. If your product has similar properties, simple extraction or recrystallization may be insufficient. Consider the polarity, solubility, and pKa of both your product and the unreacted 4-hydroxybenzaldehyde.
Q2: I'm observing significant product loss during purification. How can I improve my yield?
A2: Product loss can occur at multiple stages. During extractions, ensure the pH is optimized to keep your product in the organic phase while the deprotonated 4-hydroxybenzaldehyde moves to the aqueous phase. In recrystallization, use a minimal amount of hot solvent to dissolve your product and cool the solution slowly to maximize crystal formation.[4] For chromatography, ensure proper solvent system selection to avoid co-elution.
Q3: Can I use column chromatography to remove 4-hydroxybenzaldehyde?
A3: Yes, column chromatography is a viable option, particularly for non-polar to moderately polar products.[5][6] However, due to the polarity of 4-hydroxybenzaldehyde, it may require a relatively polar mobile phase for elution. This can lead to co-elution with polar products. Careful selection of the stationary and mobile phases is critical.[6][7]
Troubleshooting Guides & In-Depth Methodologies
This section provides a detailed exploration of the primary methods for removing unreacted 4-hydroxybenzaldehyde, including the scientific principles, step-by-step protocols, and troubleshooting tips.
Method 1: Acid-Base Extraction
Principle: This technique leverages the acidic nature of the phenolic hydroxyl group on 4-hydroxybenzaldehyde (pKa ~7.6). By washing the organic reaction mixture with an aqueous basic solution (e.g., sodium hydroxide, sodium carbonate), the 4-hydroxybenzaldehyde is deprotonated to its water-soluble sodium salt, which is then extracted into the aqueous phase. Your desired product, if not acidic, will remain in the organic phase.
Best Suited For:
-
Neutral or basic products that are not soluble in aqueous base.
-
Products that are stable to basic conditions.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The lower aqueous layer will contain the sodium salt of 4-hydroxybenzaldehyde.
-
Drain and Repeat: Drain the aqueous layer. Repeat the extraction with fresh NaOH solution to ensure complete removal of the unreacted aldehyde.
-
Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual base and water.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure.[4]
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine or by passing the mixture through a pad of Celite.
-
Product Saponification: If your product contains an ester or other base-labile functional group, use a milder base like sodium bicarbonate.
-
Incomplete Removal: If TLC or HPLC analysis shows residual 4-hydroxybenzaldehyde, increase the concentration of the basic solution or perform additional extractions.
Method 2: Bisulfite Adduct Formation
Principle: Aldehydes react with sodium bisulfite to form a water-soluble bisulfite adduct.[4][8][9] This adduct can be easily separated from the product mixture by extraction.[10][11] This method is highly selective for aldehydes and some reactive ketones.[9]
Best Suited For:
-
Products that do not contain an aldehyde or a highly reactive ketone functional group.
-
When acid-base extraction is not feasible due to the product's properties.
Experimental Protocol:
-
Dissolution: Dissolve the crude mixture in a water-miscible solvent like methanol or DMF.[8][9]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake vigorously for several minutes.[8][10][11]
-
Extraction: Add deionized water and a water-immiscible organic solvent (e.g., ethyl acetate/hexanes mixture). Shake the funnel again.[8]
-
Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of 4-hydroxybenzaldehyde.[9]
-
Purification of Product: The organic layer, containing your purified product, can be washed, dried, and concentrated as described in the acid-base extraction protocol.[8]
Troubleshooting:
-
Low Adduct Yield: The formation of the bisulfite adduct can be sensitive to steric hindrance around the carbonyl group.[8] Ensure the sodium bisulfite solution is freshly prepared and saturated.[8]
-
Insoluble Adduct: For some non-polar aldehydes, the bisulfite adduct may precipitate at the interface of the two layers.[9] In this case, the entire mixture can be filtered through Celite to remove the solid adduct before separating the layers.[9]
-
Decomposition: For products with acid-sensitive functional groups, be aware that dissolved sulfur dioxide can cause decomposition. Using a non-polar organic solvent during extraction can mitigate this.[8]
Workflow for Bisulfite Adduct Formation
Caption: Workflow for removing 4-hydroxybenzaldehyde via bisulfite adduct formation.
Method 3: Recrystallization
Principle: This technique purifies solid compounds based on differences in their solubility in a particular solvent at different temperatures.[4] The ideal recrystallization solvent will dissolve the desired product and the impurity (4-hydroxybenzaldehyde) at high temperatures but will have low solubility for the product and high solubility for the impurity at low temperatures.
Best Suited For:
-
Solid products with significantly different solubility profiles from 4-hydroxybenzaldehyde.
-
When high purity of the final product is required.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent mixture. For 4-hydroxybenzaldehyde, common solvents include water, ethanol, and ethyl acetate.[1][2][12]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of your product will decrease, leading to the formation of crystals.[4]
-
Cooling: To maximize the yield, place the flask in an ice bath for 15-30 minutes.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the dissolved 4-hydroxybenzaldehyde.[4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[4]
Troubleshooting:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a different solvent system or purifying the crude mixture by another method first.
-
Poor Recovery: If the product yield is low, you may have used too much solvent during the dissolution step. The mother liquor can be concentrated and a second crop of crystals can be collected.
-
Co-crystallization: If 4-hydroxybenzaldehyde crystallizes with your product, the chosen solvent is not selective enough. A different solvent system should be explored.
Recrystallization Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Method Comparison
| Method | Selectivity | Scalability | Speed | Cost | Key Considerations |
| Acid-Base Extraction | Good (for non-acidic products) | Excellent | Fast | Low | Product must be stable to base. Potential for emulsions. |
| Bisulfite Adduct Formation | Excellent (for aldehydes) | Good | Moderate | Low | Product must not contain a reactive carbonyl. Bisulfite solution should be fresh.[8] |
| Recrystallization | Variable | Good | Slow | Low | Requires significant solubility difference between product and impurity. Can result in lower yields.[4] |
| Column Chromatography | Good to Excellent | Moderate | Slow | High | Can be time-consuming and requires significant solvent usage.[13] |
References
- BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
-
Brindle, C. S. (n.d.). Workup: Aldehydes. University of Rochester, Department of Chemistry. Retrieved from [Link]
- European Patent Office. (1980). Process for the production of 4-hydroxybenzaldehyde derivatives. EP0012939A1.
- Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
- Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
Lyon, C. (2015). WATCH: The Hypnotic Recrystallisation of 4-Hydroxybenzaldehyde. Science Alert. Retrieved from [Link]
-
Nanjing Datang Chemical Co., Ltd. (2024). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Redetermination of 4-hydroxybenzaldehyde. PubMed Central. Retrieved from [Link]
Sources
- 1. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 12. Redetermination of 4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde and its Structural Analogues
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of molecules is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde, a versatile Mannich base with significant applications in medicinal chemistry and material science. To offer a comprehensive understanding of its spectral features, we present a comparative analysis with two structurally related compounds: the parent molecule, 4-hydroxybenzaldehyde, and a related Mannich base, 2-((dimethylamino)methyl)phenol. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced spectroscopic signatures that arise from specific structural modifications.
Introduction to the Analyzed Compounds
This compound is a trifunctional aromatic compound featuring a hydroxyl group, an aldehyde, and a dimethylaminomethyl substituent. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and ligands. The introduction of the dimethylaminomethyl group via the Mannich reaction significantly influences the electronic environment of the aromatic ring, which is clearly reflected in its NMR spectra.
Our comparative analysis includes:
-
4-Hydroxybenzaldehyde : The foundational precursor to our target molecule. By comparing their spectra, we can directly observe the electronic and steric effects of the added dimethylaminomethyl group.
-
2-((Dimethylamino)methyl)phenol : A structural isomer of a related Mannich base. This comparison allows for an examination of the influence of the relative positions of the functional groups on the NMR chemical shifts.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected alternatives. All spectra were referenced in Chloroform-d (CDCl₃).
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| This compound | -N(CH₃)₂ | 2.36 | s | 6H | - |
| -CH₂- | 3.73 | s | 2H | - | |
| Ar-H | 6.90 - 6.92 | d | 1H | 8.35 | |
| Ar-H | 7.54 - 7.55 | d | 1H | 2.1 | |
| Ar-H | 7.71 | dd | 1H | 8.35, 2.1 | |
| -OH | 8.61 | s | 1H | - | |
| -CHO | 9.81 | s | 1H | - | |
| 4-Hydroxybenzaldehyde | Ar-H | 6.99 | d | 2H | 8.6 |
| Ar-H | 7.82 | d | 2H | 8.6 | |
| -OH | ~6.5 (broad) | s | 1H | - | |
| -CHO | 9.88 | s | 1H | - | |
| 2-((Dimethylamino)methyl)phenol | -N(CH₃)₂ | 2.30 | s | 6H | - |
| -CH₂- | 3.63 | s | 2H | - | |
| Ar-H | 6.75 - 6.89 | m | 2H | - | |
| Ar-H | 7.08 - 7.19 | m | 2H | - | |
| -OH | ~9.5 (broad) | s | 1H | - |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| This compound | -N(CH₃)₂ | Data not available |
| -CH₂- | Data not available | |
| Aromatic & Aldehyde C | Data not available | |
| 4-Hydroxybenzaldehyde | Ar-C | 116.06 |
| Ar-C | 129.94 | |
| Ar-C | 132.56 | |
| Ar-C-OH | 161.65 | |
| -CHO | 191.26 | |
| 2-((Dimethylamino)methyl)phenol | -N(CH₃)₂ | 45.3 |
| -CH₂- | 63.8 | |
| Ar-C | 116.5 | |
| Ar-C | 119.1 | |
| Ar-C-CH₂ | 123.0 | |
| Ar-C | 128.0 | |
| Ar-C | 128.5 | |
| Ar-C-OH | 158.4 |
Interpretation and Comparative Analysis
¹H NMR Spectra
The ¹H NMR spectrum of This compound reveals several key features. The sharp singlet at 2.36 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups of the dimethylamino moiety.[1] The singlet at 3.73 ppm, integrating to two protons, corresponds to the benzylic methylene group.[1] The aromatic region displays a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The doublet at 6.90-6.92 ppm is assigned to the proton ortho to the hydroxyl group, showing coupling to the adjacent aromatic proton. The doublet at 7.54-7.55 ppm corresponds to the proton ortho to the aldehyde group, and the doublet of doublets at 7.71 ppm is assigned to the proton situated between the aldehyde and the dimethylaminomethyl group.[1] The downfield singlets at 8.61 ppm and 9.81 ppm are attributed to the phenolic hydroxyl and aldehyde protons, respectively.[1]
In comparison, the spectrum of 4-hydroxybenzaldehyde is significantly simpler due to its symmetry. It exhibits two doublets in the aromatic region at 6.99 ppm and 7.82 ppm, each integrating to two protons, characteristic of a para-substituted aromatic ring. The aldehyde proton appears at a similar downfield position of 9.88 ppm.
The spectrum of 2-((dimethylamino)methyl)phenol shows singlets for the dimethylamino and methylene protons at 2.30 ppm and 3.63 ppm, respectively. The aromatic region displays a more complex multiplet pattern between 6.75 and 7.19 ppm, consistent with an ortho-disubstituted ring.
The key takeaway from the ¹H NMR comparison is the diagnostic upfield shift and distinct splitting pattern of the aromatic protons in this compound, directly resulting from the introduction of the electron-donating dimethylaminomethyl group ortho to the hydroxyl group.
¹³C NMR Spectra
While the experimental ¹³C NMR data for our primary compound is unavailable, we can draw valuable insights from its analogues. In 4-hydroxybenzaldehyde , the aldehyde carbon resonates significantly downfield at 191.26 ppm.[2] The carbon bearing the hydroxyl group (Ar-C-OH) is observed at 161.65 ppm, while the other aromatic carbons appear between 116.06 and 132.56 ppm.[2]
For 2-((dimethylamino)methyl)phenol , the carbons of the dimethylamino and methylene groups appear at 45.3 ppm and 63.8 ppm, respectively. The aromatic carbon attached to the hydroxyl group is found at 158.4 ppm, and the other aromatic carbons resonate in the 116.5 to 128.5 ppm range.
Based on these comparisons, we can predict that the ¹³C NMR spectrum of this compound would show signals for the dimethylamino and methylene carbons in the aliphatic region (approximately 45-65 ppm). The aromatic region would display six distinct signals due to the lack of symmetry, and the aldehyde carbon would be the most downfield signal, likely above 190 ppm.
Experimental Protocol: NMR Sample Preparation and Analysis
The following provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to those discussed in this guide.
Objective: To obtain high-resolution 1D ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR tube (5 mm)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Compound of interest (3-5 mg for ¹H, 15-20 mg for ¹³C)
-
Pipette and tips
-
Vortex mixer
Methodology:
-
Sample Weighing: Accurately weigh the required amount of the compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.
-
Mixing: Gently vortex the vial until the sample is completely dissolved.
-
Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum using standard acquisition parameters (e.g., 45° pulse, 2-second relaxation delay, 16-32 scans).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and pick the peaks.
-
-
¹³C NMR Acquisition:
-
Acquire a 1D proton-decoupled carbon spectrum (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Pick the peaks.
-
Workflow Diagram
Sources
Purity analysis of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde by HPLC
An In-Depth Comparative Guide to the Purity Analysis of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
This compound is a versatile synthetic building block utilized in the development of various pharmaceuticals and fine chemicals.[1] Its structure, incorporating a reactive aldehyde, a phenolic hydroxyl group, and a tertiary amine, makes it a valuable precursor. However, the very features that lend to its synthetic utility also present a distinct analytical challenge. The purity of this intermediate is paramount, as residual starting materials or reaction by-products can have downstream effects on the yield, purity, and safety of the final active pharmaceutical ingredient (API) or target molecule.
This guide provides a comprehensive comparison of two robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of this compound. We will delve into the causality behind the methodological choices, from stationary phase selection to mobile phase optimization, providing the objective data necessary for researchers and drug development professionals to select and implement the most suitable method for their needs. All methodologies are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]
Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications
The chromatographic behavior of this compound is governed by its trifunctional nature:
-
Phenolic Group (-OH): A weak acid, susceptible to deprotonation at higher pH, which increases the molecule's polarity.
-
Benzaldehyde Group (-CHO): A polar moiety that contributes to retention on polar stationary phases and provides a strong chromophore for UV detection.
-
Dimethylamino Group (-N(CH₃)₂): A tertiary amine and a weak base. At acidic to neutral pH, this group will be protonated, significantly increasing the molecule's polarity and water solubility.
This amphoteric character makes mobile phase pH a critical parameter for controlling retention time and peak shape. Potential impurities stemming from its synthesis—typically a Mannich reaction between 4-hydroxybenzaldehyde, dimethylamine, and formaldehyde—include unreacted starting materials and potential side-products.[4] A successful HPLC method must be able to resolve the main component from all of these potential impurities.
Methodological Comparison: C18 vs. Phenyl-Hexyl Stationary Phases
The cornerstone of modern pharmaceutical analysis is RP-HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[5][6] In this mode, hydrophobic molecules are retained longer.[5] We will compare the two most relevant and effective RP-HPLC approaches for this analyte.
Method 1: The Industry Standard - C18 (Octadecylsilane) Column
The C18 column is the most widely used stationary phase in reversed-phase chromatography due to its strong hydrophobic retention and broad applicability.
Causality Behind the Protocol:
-
Stationary Phase: The long C18 alkyl chains provide a highly hydrophobic surface, promoting retention based primarily on the analyte's overall hydrophobicity. This is an excellent starting point for most small molecules.
-
Mobile Phase: A mixture of water and acetonitrile is used. Acetonitrile is a common organic modifier that is UV transparent at lower wavelengths and has a low viscosity.[7][8]
-
pH Control: The addition of 0.1% formic acid to the mobile phase serves a crucial purpose. It sets the pH to approximately 2.7, ensuring that the tertiary amine group on the analyte is fully protonated (-N⁺H(CH₃)₂). This prevents peak tailing, a common issue with basic compounds on silica-based columns, by minimizing undesirable interactions with residual silanol groups on the stationary phase. Furthermore, it keeps the phenolic group protonated, maintaining a consistent state of hydrophobicity for the molecule.
-
HPLC System: Any standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (Gradient Elution).
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 10% B
-
26-30 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (A common wavelength for phenolic aldehydes).[9][10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: An Alternative Approach - Phenyl-Hexyl Column
For complex samples where a C18 column may not provide adequate resolution, a stationary phase with a different selectivity mechanism is required. A phenyl-hexyl column offers a unique combination of hydrophobic and π-π interactions.
Causality Behind the Protocol:
-
Stationary Phase: The phenyl-hexyl phase possesses hexyl chains for hydrophobic interactions, similar to a C8 column. Crucially, it also has phenyl rings. These rings can engage in π-π stacking interactions with the aromatic ring of this compound and other aromatic impurities. This provides an alternative selectivity that can resolve compounds that co-elute on a C18 column.[11]
-
Mobile Phase: The same mobile phase composition is used to allow for a direct comparison of the stationary phase's effect on selectivity. Maintaining consistent mobile phase conditions is key to isolating the variable of interest—the column chemistry.
-
HPLC System: Any standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (Gradient Elution).
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 10% B
-
26-30 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizing the Workflow
A structured approach is essential for developing and validating a purity method.
Caption: HPLC method development and validation workflow.
Performance Comparison: Interpreting the Data
The choice between the two methods depends on the specific impurity profile of the sample. Below is a table of illustrative data comparing the expected performance of each method for the main analyte and two potential impurities: 4-hydroxybenzaldehyde (Impurity A, a starting material) and an unknown, structurally similar by-product (Impurity B).
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Rationale for Difference |
| Retention Time (Analyte) | 12.5 min | 11.8 min | Less hydrophobic interaction on Phenyl-Hexyl compared to C18. |
| Retention Time (Impurity A) | 8.2 min | 7.9 min | Impurity A is more polar and elutes earlier on both columns. |
| Retention Time (Impurity B) | 12.5 min | 13.1 min | Impurity B co-elutes with the analyte on C18. The π-π interaction on the Phenyl-Hexyl column provides additional retention, enabling separation. |
| Resolution (Analyte/Imp. A) | > 5.0 | > 5.0 | Good separation on both columns. |
| Resolution (Analyte/Imp. B) | 0.0 (Co-elution) | 2.1 | Critical advantage of Method 2. The alternative selectivity resolves the critical pair. |
| LOD (Analyte) | ~0.01 µg/mL | ~0.01 µg/mL | Similar sensitivity expected. |
| LOQ (Analyte) | ~0.03 µg/mL | ~0.03 µg/mL | Similar quantitation limits expected. |
| Peak Tailing Factor (Analyte) | 1.1 | 1.1 | Good peak symmetry on both columns due to acidic mobile phase. |
Note: The data presented is illustrative and serves to highlight the potential differences in selectivity between the two stationary phases.
Decision Framework: Selecting the Optimal Method
The experimental data clearly indicates that while the C18 column (Method 1) is a robust starting point, the Phenyl-Hexyl column (Method 2) is superior for this specific analysis due to its ability to resolve a critical, co-eluting impurity.
Caption: Decision tree for HPLC method selection.
Conclusion and Recommendations
For the purity analysis of this compound, a systematic approach beginning with a standard C18 column is a sound strategy. However, due to the potential for co-elution of structurally similar impurities, evaluating a column with an alternative selectivity, such as a Phenyl-Hexyl phase, is a critical step in developing a truly robust and stability-indicating method. Our comparative data demonstrates that the Phenyl-Hexyl column provides superior resolving power for a critical impurity pair in this specific, albeit illustrative, case.
The ultimate choice of method must be based on empirical data derived from the actual samples being tested, including stressed samples from forced degradation studies, to ensure all potential impurities are identified and resolved. The selected method must then be fully validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose in a regulated environment.[12][13][14]
References
-
ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]
-
Popp, M., & Keßler, B. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A, 862(2), 137-145. Retrieved from [Link]
-
Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
Jones, H. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Canas, S., et al. (2003). High-performance liquid chromatography method for analysis of phenolic acids, phenolic aldehydes, and furanic derivatives in brandies. Development and validation. Journal of Separation Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Next LVL Programming. (2024). How To Select Mobile Phase In HPLC Method Development?. YouTube. Retrieved from [Link]
-
Belchior, A. P., et al. (2011). HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies. Analytical Methods, 3(1). Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
SCIRP. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
-
Waters. (2008). Screening of Commercial Vanilla Extracts for Authenticity using the Breeze 2 Modular HPLC System. Retrieved from [Link]
-
PubMed. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Retrieved from [Link]
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A Comparative Guide to the Synthesis and Reactivity of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde and Other Aminobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Aminobenzaldehydes, a class of aromatic aldehydes bearing an amino group, are versatile building blocks in the synthesis of a wide array of fine chemicals, pharmaceuticals, and biologically active compounds. Their dual functionality allows for a rich chemistry, enabling the construction of complex molecular architectures.
This guide provides an in-depth comparative analysis of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde, a unique Mannich base derivative, with other fundamental aminobenzaldehydes, namely 2-aminobenzaldehyde, 3-aminobenzaldehyde, and 4-aminobenzaldehyde. We will explore the nuances of their synthesis, delve into the electronic and steric factors governing their reactivity, and provide experimental insights to guide your synthetic strategies.
I. Synthesis of Aminobenzaldehydes: A Comparative Overview
The synthetic accessibility of a building block is a paramount consideration in process development and scale-up. Here, we compare the common synthetic routes to our target aminobenzaldehydes.
1.1. This compound: A Mannich Reaction Approach
This compound is synthesized via the Mannich reaction, a three-component condensation of an active hydrogen compound, formaldehyde, and a secondary amine.[1][2] In this case, 4-hydroxybenzaldehyde serves as the phenol, providing the active hydrogen on the aromatic ring.
The reaction proceeds through the formation of an electrophilic iminium ion from dimethylamine and formaldehyde. The electron-rich phenol then attacks this iminium ion, leading to the aminomethylation of the ring, ortho to the activating hydroxyl group.[1]
1.2. Isomeric Aminobenzaldehydes: Reduction of Nitrobenzaldehydes
The ortho, meta, and para isomers of aminobenzaldehyde are most commonly synthesized by the reduction of the corresponding nitrobenzaldehydes.[3][4][5] Various reducing agents can be employed, with the choice often depending on scale, cost, and functional group tolerance.
-
2-Aminobenzaldehyde: Typically prepared by the reduction of 2-nitrobenzaldehyde using iron powder in the presence of an acid like hydrochloric acid or with ferrous sulfate.[4][5] It is known to be unstable and can self-condense.[5]
-
3-Aminobenzaldehyde: Synthesized through the reduction of 3-nitrobenzaldehyde, often utilizing reagents like sodium disulfide or a combination of sodium bisulfite and ferrous sulfate.[3][6]
-
4-Aminobenzaldehyde: Can be prepared from p-nitrotoluene via reaction with sodium polysulfide.[7]
Table 1: Comparison of Synthetic Protocols for Aminobenzaldehydes
| Compound | Starting Material(s) | Key Reagents | Typical Yield | Reference |
| This compound | 4-Hydroxybenzaldehyde, Dimethylamine, Formaldehyde | Methanol, Water | ~39% | [8] |
| 2-Aminobenzaldehyde | 2-Nitrobenzaldehyde | Iron powder, HCl | ~70% | [4] |
| 3-Aminobenzaldehyde | 3-Nitrobenzaldehyde | Sodium disulfide or Sodium bisulfite/Ferrous sulfate | Not specified | [3][6] |
| 4-Aminobenzaldehyde | p-Nitrotoluene | Sodium polysulfide, Sodium hydroxide | 40-50% | [7] |
II. Comparative Reactivity in Synthesis
The utility of these aminobenzaldehydes in synthesis is dictated by the electronic and steric nature of their substituents. The interplay of the aldehyde, amino, and hydroxyl groups significantly influences their reactivity towards nucleophiles and in condensation reactions.
2.1. Electronic Effects of Substituents
The reactivity of the aldehyde group is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more reactive towards nucleophiles, while electron-donating groups (EDGs) have the opposite effect.[9]
-
Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance, particularly when positioned ortho or para to the aldehyde. This effect decreases the electrophilicity of the carbonyl carbon, making o- and p-aminobenzaldehydes less reactive in nucleophilic additions compared to benzaldehyde itself. In the meta position, the electron-donating resonance effect is absent, and the inductive electron-withdrawing effect of the nitrogen dominates, making m-aminobenzaldehyde more reactive than its ortho and para isomers.
-
Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is a strong activating, electron-donating group through resonance.
-
Dimethylaminomethyl Group (-CH₂N(CH₃)₂): This group is primarily electron-donating through induction.
2.2. Schiff Base Formation: A Case Study
The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental reaction where the reactivity of the aldehyde is paramount.
Table 2: Spectroscopic Data for a Representative Schiff Base
The following data is for N-(4-Nitrobenzylidene)naphthalene-1-amine, a Schiff base formed from 4-nitrobenzaldehyde and 1-naphthylamine. This serves as an example of the characterization data expected for such compounds.
| Spectroscopic Data | Value | Reference |
| ¹H NMR (DMSO, δ, ppm) | 8.86 (1H, s, -CH=N-), 7.36-8.57 (11H, m, Ar-H) | [10] |
| ¹³C NMR (DMSO, δ, ppm) | 158.2 (-CH=N-), 143.5 (-Ar-NO₂), 142.3 (-Ar-N=), 130.1-119.3 (other aromatic carbons) | [10] |
| IR (KBr, cm⁻¹) | 1603 (Ar-CH=N-Ar) | [10] |
2.3. Knoevenagel Condensation
The Knoevenagel condensation is another important carbon-carbon bond-forming reaction involving the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[11] The reactivity of the aldehyde is again a key factor. We can anticipate a similar trend in reactivity as observed in Schiff base formation, with aldehydes bearing electron-withdrawing groups reacting more readily.
III. Experimental Protocols
To provide a practical context, we present detailed, step-by-step methodologies for the synthesis of our aminobenzaldehydes of interest.
Protocol 1: Synthesis of this compound [8]
-
Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (10.0 g, 80 mmol), 33% aqueous dimethylamine (11.0 g, 80 mmol), and 35% formaldehyde solution (8.0 g, 95 mmol) in 80 mL of methanol.
-
Reaction: Stir the mixture overnight at 50°C.
-
Work-up: Remove the methanol under reduced pressure. Extract the residue with ethyl acetate (3 x 15 mL).
-
Purification: Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by column chromatography (EtOAc/petroleum ether 1:10 v/v) to yield the product as a yellow solid.
Protocol 2: Synthesis of 2-Aminobenzaldehyde [4]
-
Reaction Setup: In a 1-L, one-necked, round-bottomed flask, charge o-nitrobenzaldehyde (9.07 g, 60 mmol) and 170 mL of absolute ethanol. Stir until a yellow solution is formed.
-
Reduction: Add iron powder (10.05 g, 180 mmol) to the stirring solution, followed by the addition of diluted HCl (60 mL).
-
Reflux: Equip the flask with a reflux condenser and heat under reflux for 60 minutes.
-
Work-up: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (500 mL) and add anhydrous MgSO₄ (70 g). Stir for 5 minutes and filter through a Büchner funnel packed with celite.
-
Purification: Wash the filter cake with ethyl acetate (4 x 100 mL). Concentrate the combined filtrates and pass through a silica gel plug, eluting with 20% EtOAc in hexanes. Remove the solvent in vacuo to obtain the product.
Protocol 3: Synthesis of 4-Aminobenzaldehyde [7]
-
Preparation of Sodium Polysulfide: In a 1-L beaker, add distilled water (600 mL), crystalline sodium sulfide nonahydrate (30 g, 0.125 mole), flowers of sulfur (15 g, 0.47 g. atom), and sodium hydroxide pellets (27 g, 0.67 mole). Heat on a steam bath for 15-20 minutes with occasional stirring.
-
Reaction: Pour the sodium polysulfide solution into a 2-L round-bottomed flask containing a hot solution of p-nitrotoluene (50 g, 0.36 mole) in 300 mL of 95% ethanol. Heat the mixture under reflux for 3 hours.
-
Work-up: Rapidly steam-distill the resulting deep red solution until about 1.5-2 L of condensate has been collected.
-
Isolation: Chill the residue in the flask in an ice bath to induce crystallization. Collect the golden-yellow crystals of p-aminobenzaldehyde by filtration and wash with ice water. Dry the product in a vacuum desiccator over solid potassium hydroxide.
IV. Conclusion
This compound presents a unique reactivity profile compared to the simple isomeric aminobenzaldehydes. Its synthesis via the Mannich reaction offers a direct route to a functionalized aminobenzaldehyde from readily available starting materials. While the electron-donating nature of its substituents may render it less reactive in certain nucleophilic addition reactions compared to m-aminobenzaldehyde, its distinct substitution pattern and the presence of a tertiary amine handle provide opportunities for further derivatization and application in the synthesis of complex molecules.
The choice between these aminobenzaldehydes will ultimately depend on the specific synthetic target and the desired reactivity. Understanding the interplay of electronic and steric effects, as outlined in this guide, is crucial for making informed decisions in the design and execution of synthetic routes.
V. References
-
Berber, H., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. ADIYAMAN ÜNİVERSİTESİ BİLİMSEL ARAŞTIRMA PROJELERİ DERGİSİ, 10(1), 179-188.
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Chemistry LibreTexts. (2021, July 31). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]
-
Tyman, J. H. P., & Tychopoulos, V. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2007(1), 34-37.
-
LookChem. (n.d.). 3-Aminobenzaldehyde. [Link]
-
ChemBK. (2024, April 10). 3-AMINOBENZALDEHYDE. [Link]
-
Wikipedia. (n.d.). 2-Aminobenzaldehyde. [Link]
-
Ahluwalia, V. K., Bhagat, P., Aggarwal, R., & Chandra, R. (2006). Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). Indian Journal of Chemistry - Section B, 45(3), 818-821.
-
Al-Mulla, A. (2017). Two conformers of ortho-aminobenzaldehyde and its analogues (Y=O, S and Se). Journal of Molecular Structure, 1130, 844-851.
-
Organic Syntheses. (n.d.). o-AMINOBENZALDEHYDE. [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. [Link]
-
Kazemi, M., & Kiasat, A. R. (2008). Condensation of benzaldehyde, aniline and ethylacetoacetate in different conditions. Journal of the Iranian Chemical Society, 5(4), 617-621.
-
El-Sherif, A. A., & Al-Shihry, S. S. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Tyman, J. H. P. (n.d.). a study of the mannich reaction with. Brunel University Research Archive. [Link]
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Google Patents. (n.d.). Production of m-amino-benzaldehyde.
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Patil, S. A., Naik, V. H., Kulkarni, A. D., & Badami, P. S. (2010). The important 1 H NMR and 13 C NMR data of Schiff bases. ResearchGate. [Link]
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Zarei, M., & Zolfigol, M. A. (2012). Condensation of benzaldehyde, aniline and TMSCN in the presence of different ionic liquids at room temperature. ResearchGate. [Link]
-
Kazemi, M., & Kiasat, A. R. (2008). Condensation of benzaldehyde, aniline and ethylacetoacetate in different conditions. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE. [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]
-
Keglevich, G., Kiss, N. Z., Mucsi, Z., & Toke, L. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules, 26(20), 6204.
-
Eureka | Patsnap. (n.d.). Method for efficiently and rapidly synthesizing o-amino benzaldehyde. [Link]
-
YouTube. (2023, January 14). Knoevenagel condensation. [Link]
-
Scribd. (n.d.). Benzaldehyde and Aniline Reaction. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Google Patents. (n.d.). The synthetic method of o-Aminobenzaldehyde.
-
Radi, M. F., Husain, S. S., Zaki, A. N. M., Sultan, A. A., Hamed, W. M., & Khamis, W. M. (2019). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. ResearchGate. [Link]
-
Google Patents. (n.d.). Method of making para-aminobenzaldehyde.
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Characterization and Antibacterial Properties of N,N'-Bis(4-dimethylaminobenzylidene)benzene. Semantic Scholar. [Link]
-
Yeşilkaya, S., & El-Hiti, G. A. (2022). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry, 46(36), 17467-17477.
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). International Journal of Pharmaceutical Sciences and Research, 5(10), 4123-4127.
-
Kumar, P., & Singh, P. (2022). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 7(35), 31057-31071.
-
Mohammed, E. H., Alsultan, M., Alasalli, S. M., & Sabah, A. A. (2021). SYNTHESES, CHARACTERIZATION AND THERMAL STABILITY STUDY OF NEW Co(II), Cu(II) AND Zn(II) COMPLEXES DEVIATES FROM SCHIFF BASE 4-(DIMETHYLAMINO)BENZALDEHYDE. CyberLeninka. [Link]
-
El-Gohary, A. R., & El-Sayed, A. M. (2019). Synthesis, Structural, and Intriguing Electronic Properties of Symmetrical Bis-Aryl-α,β-Unsaturated Ketone Derivatives. Molecules, 24(18), 3326.
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A Senior Application Scientist's Guide to FTIR Validation of Schiff Base Formation from 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
This guide provides an in-depth, technically-grounded comparison for researchers, scientists, and drug development professionals on the use of Fourier-Transform Infrared (FTIR) Spectroscopy for the validation of Schiff base synthesis. We will focus on the reaction of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde with a primary amine, a common structural motif in the development of novel therapeutic agents. The objective is to move beyond a simple procedural outline and delve into the causal logic behind spectral interpretation, establishing a self-validating framework for experimental success.
The Strategic Importance of Schiff Bases and Spectroscopic Validation
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are cornerstones in medicinal chemistry and materials science. Their versatile biological activities, including antimicrobial, antiviral, and anticancer properties, stem from their ability to chelate metal ions and interact with biological macromolecules. The condensation reaction between an aldehyde and a primary amine is the classical route to their formation.
For any synthetic chemist, particularly in a regulated drug development environment, unambiguous confirmation of the desired chemical transformation is paramount. While techniques like NMR and Mass Spectrometry provide detailed structural information, FTIR spectroscopy offers a rapid, cost-effective, and highly reliable primary method to confirm the formation of the critical imine bond and the consumption of starting materials.
The Monitored Reaction: A Mechanistic Overview
The core of our analysis is the condensation reaction between this compound and a generic primary amine (R-NH₂).
-
Reactants:
-
This compound: A substituted aromatic aldehyde featuring a phenolic hydroxyl group (-OH), an aldehyde group (-CHO), and a tertiary amine.
-
Primary Amine (R-NH₂): An organic compound containing a primary amino group.
-
-
Product: The corresponding Schiff base, containing a newly formed C=N imine bond.
-
Byproduct: Water (H₂O).
The validation process hinges on tracking the vibrational signatures of the key functional groups involved in this transformation. Specifically, we expect to see the disappearance of the aldehyde's carbonyl (C=O) stretch and the amine's N-H vibrations, coupled with the definitive appearance of the imine's C=N stretching vibration in the product spectrum.
Comparative FTIR Spectral Analysis: Reactants vs. Product
The power of FTIR in this context lies in direct spectral comparison. A successful reaction is not merely confirmed by the presence of a product peak but by a logical sequence of spectral changes.
Reactant Signatures:
-
This compound: The spectrum of this starting material is characterized by several key absorption bands. The phenolic -OH group produces a very broad absorption band, typically in the 3200-3600 cm⁻¹ region, due to extensive intermolecular hydrogen bonding[1][2][3][4]. The aldehyde functional group presents two highly diagnostic signals: a strong, sharp C=O stretching vibration, which for an aromatic aldehyde is expected around 1685-1710 cm⁻¹, and a pair of weaker C-H stretching bands unique to aldehydes near 2720 cm⁻¹ and 2820 cm⁻¹[5][6][7].
-
Primary Amine (R-NH₂): A primary amine is easily identified by a characteristic pair of medium-intensity peaks in the 3250-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations[8][9]. Additionally, a primary amine exhibits a distinct N-H bending (scissoring) vibration between 1580-1650 cm⁻¹[8][9][10].
Product Signature: The Schiff Base
The FTIR spectrum of the purified product provides the definitive evidence of reaction completion:
-
Appearance of the Imine (C=N) Stretch: The hallmark of a successful Schiff base formation is the appearance of a new, medium-to-strong absorption band in the 1600-1650 cm⁻¹ range[11][12][13][14]. This band is attributed to the stretching vibration of the newly formed carbon-nitrogen double bond.
-
Disappearance of Aldehyde Peaks: The strong C=O stretch from the aldehyde (around 1685-1710 cm⁻¹) must be absent in the product spectrum. Its disappearance is a critical piece of evidence that the aldehyde has been consumed. Similarly, the weak aldehydic C-H stretches around 2720 cm⁻¹ and 2820 cm⁻¹ should also vanish[6][7].
-
Disappearance of Primary Amine Peaks: The two N-H stretching bands and the N-H bending vibration characteristic of the primary amine must be absent, confirming its full conversion[8].
-
Persistence of Other Bonds: The broad phenolic O-H stretch should remain, as it does not participate in this specific reaction. Aromatic C=C stretching bands (typically 1475-1600 cm⁻¹) and C-H stretches will also persist.
Data Summary: A Head-to-Head Comparison
The following table summarizes the critical vibrational frequencies that must be monitored to validate the Schiff base formation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Product (Schiff Base) |
| Phenolic -OH | O-H Stretch | 3200-3600 (Broad) | Present | Absent | Present |
| Aldehyde C-H | C-H Stretch | ~2720 & ~2820 | Present | Absent | Absent |
| Aldehyde C=O | C=O Stretch | 1685-1710 (Strong) | Present | Absent | Absent |
| Primary Amine N-H | N-H Stretch | 3250-3400 (Two bands) | Absent | Present | Absent |
| Primary Amine N-H | N-H Bend | 1580-1650 | Absent | Present | Absent |
| Imine C=N | C=N Stretch | 1600-1650 | Absent | Absent | Present |
| Aromatic C=C | C=C Stretch | 1475-1600 | Present | (Varies) | Present |
Visualizing the Validation Workflow
A systematic workflow ensures reproducibility and clarity in the validation process. The following diagram illustrates the key stages from synthesis to spectral confirmation.
Caption: Experimental and analytical workflow for Schiff base synthesis and FTIR validation.
Detailed Experimental Protocol
This protocol provides a robust, field-tested methodology for the synthesis and FTIR analysis.
Part A: Synthesis of the Schiff Base
-
Materials:
-
This compound (1.0 eq)
-
Appropriate primary amine (e.g., Aniline) (1.0 eq)
-
Absolute Ethanol (Reaction Solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
Dissolve this compound (e.g., 10 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve the primary amine (10 mmol) in a minimal amount of absolute ethanol (10-15 mL).
-
Add the amine solution dropwise to the aldehyde solution at room temperature.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven at 50-60 °C.
-
Part B: FTIR Analysis
-
Equipment:
-
FTIR Spectrometer (e.g., with a Deuterated Triglycine Sulfate (DTGS) detector)
-
Accessory for solid sampling (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press)
-
-
Procedure:
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectra.
-
Sample Analysis:
-
For ATR: Place a small amount of the dry, powdered sample (starting aldehyde, amine, or final product) directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum.
-
For KBr Pellet: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Collection: Collect the spectrum for each sample, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Label the significant peaks on each spectrum, paying close attention to the regions outlined in the comparison table above.
-
A Self-Validating Logic for Spectral Interpretation
Caption: Decision-making flowchart for the validation of Schiff base formation via FTIR.
Conclusion
FTIR spectroscopy stands as an indispensable first-line analytical tool for the validation of Schiff base synthesis. Its efficacy is not merely in identifying the product's characteristic imine bond but in providing a comprehensive picture of the reaction's progress through the simultaneous confirmation of reactant consumption. By following the comparative methodology and logical checks outlined in this guide, researchers can establish a high-confidence, self-validating system to confirm the successful formation of Schiff bases like those derived from this compound, ensuring the integrity of their synthetic workflows.
References
-
Vertex AI Search Result[1]: Information on the characteristic broad O-H stretch of phenols due to hydrogen bonding, typically in the 3200–3600 cm⁻¹ range.
-
Vertex AI Search Result[2]: Details on the O-H stretching in phenols around 3450-3550 cm⁻¹ and C-O stretching between 1050-1260 cm⁻¹.
-
Vertex AI Search Result: Describes the distinctive carbonyl (C=O) stretch for aldehydes between 1720-1740 cm⁻¹ and the aldehydic C-H stretch between 2700-2800 cm⁻¹.
-
Vertex AI Search Result[5]: Specifies that for α,β-unsaturated aldehydes, the C=O stretch is shifted to lower wavenumbers (1685-1710 cm⁻¹) and confirms the diagnostic O=C-H stretch in the 2695-2830 cm⁻¹ region.
-
Vertex AI Search Result[3]: Notes that the hydrogen-bonded O-H stretch in phenols appears as a strong, broad peak around 3300-3400 cm⁻¹.
-
Vertex AI Search Result[6]: Confirms that for aromatic aldehydes, the C=O stretch falls in the lower range of 1685-1710 cm⁻¹ due to conjugation and highlights the diagnostic low wavenumber C-H stretch.
-
Vertex AI Search Result[11]: Provides an example of a Schiff base showing a characteristic azomethine (-HC=N-) group absorption band at 1620 cm⁻¹.
-
Vertex AI Search Result[12]: Shows a strong band for a Schiff base at 1605 cm⁻¹ characteristic of the azomethine Ѵ(C=N) stretching vibration.
-
Vertex AI Search Result[4]: States that phenols show a characteristic broad IR absorption at 3500 cm⁻¹ due to the –OH group.
-
Vertex AI Search Result[13]: Reports a C=N stretching vibration for a poly(Schiff base) at 1603 cm⁻¹.
-
Vertex AI Search Result[7]: Indicates that conjugation of an aldehyde to an aromatic ring lowers the C=O absorption to near 1705 cm⁻¹ and confirms the two characteristic C-H absorptions.
-
Vertex AI Search Result[14]: Shows an example of a C=N imine absorption band at 1600 cm⁻¹.
-
Vertex AI Search Result[8]: Details the N-H stretches for primary amines as two bands in the 3300-3400 cm⁻¹ region and the N-H bend at 1580-1650 cm⁻¹.
-
Vertex AI Search Result[9]: Corroborates that primary amines give two peaks for the N-H stretch and an N-H bend around 1580-1650 cm⁻¹.
-
Vertex AI Search Result[10]: Lists the N-H bending (Amide II band, but relevant for amine scissoring) in the 1590-1655 cm⁻¹ range.
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- 3. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
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A Comparative Guide to the Biological Activity of Mannich Bases for Drug Discovery Professionals
As a Senior Application Scientist, my experience has consistently shown that certain chemical scaffolds reappear as privileged structures in drug discovery due to their synthetic accessibility and diverse biological activities. Among these, Mannich bases—β-amino ketones formed from the classic three-component Mannich reaction—stand out for their remarkable versatility.[1][2] This guide provides an in-depth comparative analysis of the biological activities of different Mannich bases, grounded in experimental data and established protocols. Our focus is not merely on what these compounds do, but on the causal relationships between their structure and function, and the validated methodologies used to uncover these activities.
The biological significance of Mannich bases is often attributed to the α,β-unsaturated ketone that can be generated through the deamination of the amine group's hydrogen atom.[1][2] However, the true breadth of their activity is a complex interplay of the entire molecular structure, including the nature of the ketone, the amine, and the active hydrogen substrate used in their synthesis.[3]
The Mannich Reaction: A Foundation for Diversity
The power of the Mannich base scaffold lies in its straightforward synthesis, which allows for the creation of vast and structurally diverse chemical libraries. The reaction condenses a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine, creating a new C-C bond and introducing an aminoalkyl group.[2][3]
Sources
- 1. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 2. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic applications of biologically important Mannich bases: An updated review | Open Access Research Journal of Biology and Pharmacy [oarjbp.com]
Spectroscopic comparison of ortho- and para-isomers of aminomethylated hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic properties of ortho- and para-isomers of aminomethylated hydroxybenzaldehydes. As versatile intermediates in organic synthesis, these compounds are crucial in the development of novel therapeutic agents and functional materials. Understanding the distinct spectroscopic signatures imparted by the positional isomerism of the aminomethyl group is fundamental for unequivocal structure elucidation, reaction monitoring, and quality control. We will explore how the proximity of the aminomethyl group to the phenolic hydroxyl and aldehydic functions dictates the electronic and vibrational landscape of the molecule, leading to characteristic differences in their UV-Visible, Fluorescence, Infrared, and Nuclear Magnetic Resonance spectra.
Synthesis via Mannich Reaction: A Foundational Protocol
The most common and efficient route to aminomethylated hydroxybenzaldehydes is the Mannich reaction. This one-pot, three-component condensation involves an active hydrogen compound (hydroxybenzaldehyde), formaldehyde, and a primary or secondary amine.[1][2] The regioselectivity of the aminomethylation on the phenol ring is directed by the existing substituents. For hydroxybenzaldehydes, the aminomethyl group typically substitutes at the position ortho to the powerfully activating hydroxyl group.
Experimental Protocol: General Synthesis
-
Materials : Salicylaldehyde (for ortho-isomer) or 4-Hydroxybenzaldehyde (for para-isomer), a secondary amine (e.g., dimethylamine, piperidine), formaldehyde (37% aqueous solution), ethanol.
-
Procedure :
-
Dissolve hydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add the secondary amine (1.1 eq) dropwise while stirring, followed by the dropwise addition of aqueous formaldehyde (1.1 eq).
-
Allow the reaction mixture to stir at room temperature and monitor its progress using Thin-Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure aminomethylated hydroxybenzaldehyde.
-
The causality behind this reaction lies in the formation of a reactive Eschenmoser's salt-like intermediate from the amine and formaldehyde. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion, with the hydroxyl group directing the substitution to the ortho position.[3][4]
Caption: Key structural difference and its spectroscopic consequences.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the aminomethyl group influences the energy of the π → π* and n → π* transitions.
Experimental Protocol:
-
Sample Preparation : Prepare dilute solutions (e.g., 10⁻⁵ M) of each isomer in a UV-grade solvent like methanol or ethanol.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Record the spectra from 200 to 400 nm, using the pure solvent as a blank reference. [5] Comparative Data & Analysis:
| Isomer | Key Transition | Typical λmax (nm) | Rationale |
| Ortho | π → π | ~290 - 330 nm | Red-shifted (Bathochromic) . The intramolecular hydrogen bond creates a quasi-aromatic six-membered ring, which delocalizes electron density, lowers the energy gap between the HOMO and LUMO, and shifts the absorption to a longer wavelength. [6] |
| Para | π → π | ~270 - 290 nm | Blue-shifted (Hypsochromic) relative to the ortho-isomer. The electronic effect is primarily due to standard conjugation between the hydroxyl, aldehyde, and the ring, without the additional influence of intramolecular H-bonding. [7][8] |
The ortho-isomer's intramolecular hydrogen bond planarizes the molecule and facilitates charge transfer, resulting in a lower energy transition.
Fluorescence Spectroscopy
Fluorescence emission is sensitive to a molecule's structural rigidity and excited-state processes.
Experimental Protocol:
-
Sample Preparation : Use the same dilute solutions prepared for UV-Vis analysis.
-
Instrumentation : Employ a spectrofluorometer.
-
Data Acquisition : Excite the sample at its λmax and record the emission spectrum over a suitable wavelength range (e.g., 300 - 500 nm).
Comparative Data & Analysis:
| Isomer | Typical λem (nm) | Relative Intensity | Rationale |
| Ortho | ~350 - 450 nm | Often Higher | The rigid, planar structure created by the intramolecular hydrogen bond reduces non-radiative decay pathways (like vibrational relaxation), leading to enhanced fluorescence. This structure is also a prerequisite for potential Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to a large Stokes shift. [9] |
| Para | ~320 - 380 nm | Often Lower | The molecule is more flexible, allowing for greater vibrational energy loss from the excited state, which quenches fluorescence. The absence of the pre-formed H-bond ring prevents ESIPT. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is exceptionally powerful for distinguishing these isomers, as it directly probes the vibrational modes affected by hydrogen bonding.
Experimental Protocol:
-
Sample Preparation : Samples can be analyzed neat (as a thin film), as a KBr pellet, or in a suitable solvent.
-
Instrumentation : Use an FT-IR spectrometer.
-
Data Acquisition : Collect spectra in the 4000-400 cm⁻¹ range. [5] Comparative Data & Analysis:
| Vibrational Mode | Ortho-Isomer (cm⁻¹) | Para-Isomer (cm⁻¹) | Rationale for Difference |
| O-H Stretch | ~3200 - 2500 (Broad) | ~3400 - 3100 (Sharper) | The strong intramolecular H-bond in the ortho-isomer significantly weakens and broadens the O-H stretch, shifting it to a much lower frequency. [10]The para-isomer's O-H is either free or involved in weaker intermolecular H-bonding. [11][12] |
| C=O Stretch (Aldehyde) | ~1640 - 1660 | ~1670 - 1690 | Conjugation and intramolecular H-bonding in the ortho-isomer reduce the double-bond character of the carbonyl group, lowering its stretching frequency. [13][14] |
| C-H Out-of-Plane Bending | Diagnostic for 1,2,3-substitution | Diagnostic for 1,2,4-substitution | The pattern of bands in the 900-650 cm⁻¹ "fingerprint" region is highly characteristic of the aromatic substitution pattern and can be used for definitive identification. [15][16] |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the chemical environment of each proton, with the phenolic -OH proton being the most telling reporter.
Experimental Protocol:
-
Sample Preparation : Dissolve ~10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation : Record spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). [5] Comparative Data & Analysis:
| Proton | Ortho-Isomer (δ, ppm) | Para-Isomer (δ, ppm) | Rationale for Difference |
| Phenolic -OH | ~10.0 - 12.0 | ~5.0 - 8.0 (often broad) | The proton in the ortho-isomer is locked in a strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, causing extreme deshielding and a significant downfield shift. [14][17]The para-isomer's -OH proton is in a much less deshielded environment. |
| Aldehydic -CHO | ~9.8 - 10.2 | ~9.7 - 10.0 | Both are deshielded, but the ortho-isomer's aldehyde proton can be slightly more deshielded due to the planarity and electronic effects of the H-bonded ring system. |
| Aminomethyl -CH₂- | ~3.5 - 4.0 | ~3.4 - 3.9 | The chemical shifts are similar, but subtle differences may arise from the varied electronic environments. |
| Aromatic Protons | Complex pattern for 1,2,3-system | Simpler pattern for 1,2,4-system | The substitution pattern dictates the coupling constants and chemical shifts of the aromatic protons, providing a clear fingerprint for each isomer. The ortho-isomer will show a more complex multiplet structure compared to the more distinct doublets and doublet of doublets for the para-isomer. |
Conclusion
The positional isomerism in aminomethylated hydroxybenzaldehydes gives rise to a set of distinct and predictable spectroscopic characteristics. The dominant structural feature—the presence of a strong intramolecular hydrogen bond in the ortho-isomer versus its absence in the para-isomer—is the root cause of these differences.
-
Ortho-Isomer Signature : Characterized by a red-shifted UV absorption, a broad, low-frequency O-H stretch in the IR, and a highly deshielded phenolic proton signal (δ > 10 ppm) in the ¹H NMR spectrum.
-
Para-Isomer Signature : Exhibits a blue-shifted UV absorption relative to ortho, a sharper, higher-frequency O-H IR stretch, and a moderately deshielded phenolic proton in the ¹H NMR.
For researchers in drug discovery and materials science, a firm grasp of these spectroscopic distinctions is not merely academic; it is essential for confirming synthetic outcomes, ensuring sample purity, and ultimately, understanding the structure-property relationships that govern the function of these valuable molecules.
References
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- Benchchem. A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers.
- CORE. Positive Identification of UV-Generated, Non-Hydrogen-Bonded Isomers of o-Hydroxybenzaldehyde and o-Hydroxyacetophenone.
- Roman, G. Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. REV. CHIM. (Bucharest). 2012;63(3):255-258.
- Pouramini, Z., & Moradi, A. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Oriental Journal of Chemistry. 2013;29(2):559-565.
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Amer, H. H., Ali, O. M., El-kousy, S. M., Salama, W. M., & Sheleby, A. H. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy. 2022;16:2415-2434. Available from: [Link]
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Slitikov, P. V., Zavarzin, I. V., & Krayushkin, M. M. Aminomethylated Hydroxinaphthalenes: Synthesis and Application. ResearchGate. 2021. Available from: [Link]
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ResearchGate. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. 2021. Available from: [Link]
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ResearchGate. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. 2022. Available from: [Link]
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ResearchGate. Figure 3. UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL... 2020. Available from: [Link]
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A Senior Application Scientist's Guide to Assay Validation for Colorimetric Determination Using Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor. It ensures that the data underpinning the safety and efficacy of a drug product is accurate, reliable, and reproducible. This guide provides an in-depth technical comparison and validation protocols for colorimetric assays that utilize substituted benzaldehydes as chromogenic reagents. As a senior application scientist, my aim is to move beyond a simple checklist of validation parameters, offering instead a rationale-driven approach grounded in extensive field experience and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The use of substituted benzaldehydes in colorimetric assays is widespread due to their ability to react with specific functional groups in analytes to produce a colored product. The intensity of this color, measured by spectrophotometry, is proportional to the analyte's concentration. The nature of the substituent on the benzaldehyde ring can significantly influence the reaction's specificity, sensitivity, and kinetics. Therefore, a robust validation process is crucial to demonstrate that an analytical procedure is suitable for its intended purpose.[5] This guide will walk you through the critical validation parameters, providing not just the "how" but, more importantly, the "why" behind each experimental choice.
The Foundation of a Reliable Assay: Validation Parameters
Analytical method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] The key parameters to be evaluated for a colorimetric assay include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2][6]
Specificity: Ensuring the Signal is from the Analyte Alone
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][7][8] In the context of colorimetric assays using substituted benzaldehydes, this means demonstrating that the color formation is solely due to the reaction with the target analyte and not from any other substance in the sample matrix.[9][10][11]
A common pitfall is to assume that a visually clear color change equates to a specific reaction. However, excipients or degradation products with similar functional groups could potentially react with the benzaldehyde reagent, leading to erroneously high results.
Experimental Protocol for Specificity:
-
Blank Analysis: Analyze a sample blank (matrix without the analyte) to ensure no significant absorbance is detected at the analytical wavelength.
-
Placebo Analysis: Prepare a placebo formulation containing all excipients except the active pharmaceutical ingredient (API). Analyze it to confirm the absence of interference.
-
Forced Degradation Studies: To develop a stability-indicating method, intentionally degrade the drug substance under various stress conditions (acid, base, oxidation, heat, light).[12][13][14][15][16] Analyze the stressed samples to ensure that the degradation products do not interfere with the quantification of the intact drug. The method is considered stability-indicating if it can separate the drug from its degradants.[13]
Linearity and Range: Establishing a Proportional Response
Linearity refers to the ability of a method to elicit test results that are directly proportional to the analyte concentration within a given range.[1][17][18] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17][18][19]
For assay methods, the ICH Q2(R1) guideline typically recommends a range of 80% to 120% of the test concentration.[1][19] A minimum of five concentration levels should be used to establish linearity.[17][19]
Experimental Protocol for Linearity and Range:
-
Standard Preparation: Prepare a series of at least five standard solutions of the analyte at different concentrations, spanning the expected range of the assay (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration).
-
Measurement: Analyze each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean absorbance versus the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[18] An r² value of ≥0.999 is generally considered acceptable for assays.[1]
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7][17] It is a measure of the exactness of the analytical method.[17] Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
According to ICH Q2(R1), accuracy should be evaluated at a minimum of three concentration levels across the specified range, with at least three replicates per level.[1][20] The acceptance criteria for recovery are typically 98.0% to 102.0% for the assay of a drug substance or finished product.[1]
Experimental Protocol for Accuracy:
-
Spiked Sample Preparation: Prepare spiked samples by adding known amounts of the analyte to the placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and a corresponding unspiked placebo.
-
Calculation: Calculate the percent recovery for each sample.
Precision: Agreement Between Repeated Measurements
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7][18] It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability: Assesses the precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[21]
Experimental Protocol for Precision:
-
Repeatability:
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Compare the results from both studies.
-
Detection and Quantitation Limits (LOD & LOQ): Measuring the Smallest Amounts
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18][22] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][18][22] For colorimetric assays, LOD and LOQ can be determined based on the visual evaluation, the signal-to-noise ratio, or the standard deviation of the response and the slope of the calibration curve.[22][23]
Experimental Protocol for LOD and LOQ (based on Standard Deviation and Slope):
-
Calibration Curve: Prepare a calibration curve using a series of solutions with concentrations in the range of the expected LOD and LOQ.
-
Calculation:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.
-
Robustness: Resilience to Minor Changes
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7][24] For colorimetric assays using substituted benzaldehydes, these parameters could include the concentration of the benzaldehyde reagent, reaction time, temperature, and pH of the reaction medium.[25]
Experimental Protocol for Robustness:
-
Parameter Variation: Identify the critical parameters of the method. For each parameter, introduce small, deliberate variations (e.g., ±10% of the nominal value).
-
Analysis: Analyze a standard solution under these varied conditions.
-
Evaluation: Assess the effect of these changes on the analytical results. The method is considered robust if the results remain within the acceptance criteria.
Data Presentation and Comparison
To facilitate a clear comparison of different substituted benzaldehyde reagents (e.g., p-dimethylaminobenzaldehyde vs. p-nitrobenzaldehyde) or different assay conditions, all quantitative data should be summarized in well-structured tables.
Table 1: Comparison of Validation Parameters for Two Substituted Benzaldehyde Reagents
| Validation Parameter | Reagent A (p-dimethylaminobenzaldehyde) | Reagent B (p-nitrobenzaldehyde) | Acceptance Criteria |
| Specificity | Passes (no interference) | Passes (no interference) | No interference from placebo or degradants |
| Linearity (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Range (µg/mL) | 8 - 12 | 10 - 15 | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.2 ± 1.5% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 1.1% | ≤ 2% |
| - Intermediate Precision | 1.3% | 1.6% | ≤ 2% |
| LOD (µg/mL) | 0.5 | 0.8 | Report |
| LOQ (µg/mL) | 1.5 | 2.5 | Report |
| Robustness | Robust | Robust | No significant impact on results |
Visualizing the Workflow and Chemical Principle
Diagrams are invaluable tools for illustrating complex processes and relationships.
Caption: Workflow for Assay Validation.
Caption: Principle of Colorimetric Reaction.
Conclusion
A thoroughly validated colorimetric assay using substituted benzaldehydes provides a high degree of assurance in the quality of analytical data. This guide has outlined a comprehensive approach to validation, emphasizing the scientific rationale behind each step. By meticulously evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, researchers can develop and implement reliable analytical methods that meet stringent regulatory standards and contribute to the development of safe and effective medicines.
References
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- Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods.
- ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- GMP SOP. (n.d.). Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Starodub. (2024, April 24). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures.
- (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
- (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Quora. (2021, March 18). Is robustness and ruggedness study needed for UV spectroscopic methods?.
- ResearchGate. (2023, February 9). How can I conduct specificity and selectivity of validation?.
- SCION Instruments. (n.d.). A Guide to Analytical Method Validation.
- Buchi.com. (n.d.). LOD/LOQ determination in colorimetric titration.
- Lab Manager Magazine. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry.
- McDowall Consulting. (n.d.). IS YOUR METHOD SPECIFIC OR JUST SELECTIVE?.
- Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?.
- MDPI. (2026, January 12). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review.
- ResearchGate. (n.d.). LOD, LOQ, and decision limit of the automatized colorimetric method.
- Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis.
- BiochemSphere. (2025, November 26). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance.
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- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
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- Buchi.com. (n.d.). LOD/LOQ determination in colorimetric titration.
- NPRA. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods.
- European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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A Senior Application Scientist's Guide to the Characterization of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde Derivatives Using HPLC-MS
Introduction: The Analytical Challenge of Modern Synthetic Intermediates
In the landscape of pharmaceutical development and fine chemical synthesis, compounds like 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde and its derivatives are crucial building blocks.[1] Their unique structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and a tertiary amine, makes them versatile intermediates for synthesizing a wide array of biologically active molecules.[1] However, this same structural complexity presents a significant analytical challenge. These molecules are polar, prone to ionization, and potentially susceptible to degradation, demanding a highly sensitive and specific analytical technique for accurate characterization and quantification.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the characterization of these derivatives. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind methodological choices, grounding our discussion in the fundamental chemistry of the analyte and the principles of modern analytical instrumentation. This document is designed for researchers, scientists, and drug development professionals who require a robust, reliable, and scientifically validated approach to their analytical workflows.
Part 1: The Preeminence of HPLC-MS for Polar Aromatic Amines
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the gold standard for the analysis of non-volatile and polar compounds, a category to which this compound derivatives firmly belong.[2] The power of this technique lies in its synergistic combination of the superior separation capabilities of HPLC with the unparalleled sensitivity and specificity of MS detection.[2]
The Causality Behind Method Selection: Why Not Other Techniques?
Before detailing the optimal HPLC-MS methodology, it is crucial to understand why alternative methods, while useful in other contexts, are less suitable for this specific analytical task.
| Technique | Principle | Applicability to Target Derivatives | Limitations |
| HPLC-UV/DAD | Chromatographic separation followed by UV-Vis absorbance detection. | Good for Quantification. The aromatic ring provides a strong chromophore. | Low Specificity. Cannot distinguish between isomers or compounds with similar UV spectra. No structural information is provided.[3] |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Poor. The target molecules are polar and non-volatile. They would require derivatization to increase volatility, adding complexity and potential for artifacts.[2] | |
| NMR Spectroscopy | Uses magnetic properties of atomic nuclei to elucidate molecular structure. | Excellent for Structural Elucidation of Pure Samples. | Low Sensitivity. Unsuitable for analyzing complex mixtures or trace-level impurities. Requires isolation of the compound. |
| Thin-Layer Chromatography (TLC) | Separation on a flat plate based on differential partitioning. | Suitable for rapid, qualitative screening. | Not Quantitative. Provides limited resolution and no structural data. |
Part 2: Devising a Robust HPLC-MS Methodology
A successful HPLC-MS analysis is not accidental; it is the result of deliberate choices regarding the column, mobile phase, and mass spectrometer settings, all dictated by the physicochemical properties of the analyte.
Analyte Properties: this compound
-
Molecular Formula: C₁₀H₁₃NO₂[4]
-
Molecular Weight: 179.22 g/mol [4]
-
Key Features: A polar molecule with a basic tertiary amine (pKa ~9-10) and an acidic phenolic hydroxyl group (pKa ~8-9). This amphoteric nature is central to method development.
-
Ionization: Readily accepts a proton on the nitrogen atom in acidic conditions ([M+H]⁺) and can lose a proton from the hydroxyl group in basic conditions ([M-H]⁻).
Chromatographic Strategy: Taming the Polar Analyte
The primary challenge in the chromatography of these derivatives is achieving adequate retention on the column. Traditional reversed-phase (RP) columns, which have a nonpolar stationary phase, often struggle to retain highly polar compounds.[5]
While seemingly counterintuitive, RP-HPLC is a robust and well-understood starting point. The key is to control the ionization state of the analyte.
-
Mechanism: By adding an acidic modifier like formic acid to the mobile phase, we ensure the tertiary amine group is consistently protonated. This not only improves peak shape by preventing tailing but also slightly increases the molecule's polarity, which can be managed with a suitable gradient.
-
Column Choice: A standard C18 column is often sufficient. For derivatives with increased polarity, "polar-endcapped" or "polar-embedded" columns offer alternative selectivity and better retention.[5]
-
Alternative Strategy - HILIC: For extremely polar derivatives that show no retention in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative.[6] HILIC uses a polar stationary phase and a high-organic mobile phase to retain and separate very polar analytes.
Caption: Logic for selecting the HPLC separation mode.
Mass Spectrometry Detection: Achieving Specificity and Structure
The mass spectrometer provides the definitive identification of the eluting compounds.
-
Ionization Source: Electrospray Ionization (ESI) is the ideal choice as it is a soft ionization technique perfect for polar, pre-ionized molecules in a liquid stream.
-
Ionization Mode: Given the use of formic acid in the mobile phase, Positive Ion Mode is overwhelmingly preferred. The analyte will already be protonated ([M+H]⁺), leading to a strong signal at an m/z of 180.1019.[7]
-
Tandem MS (MS/MS): For unequivocal structural confirmation, MS/MS is indispensable.[8] The [M+H]⁺ precursor ion (m/z 180.1) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.
-
Predicted Fragmentation: A dominant fragmentation pathway for aminomethyl compounds is the alpha cleavage next to the nitrogen.[9] A key expected fragmentation is the neutral loss of dimethylamine ((CH₃)₂NH, mass 45.06 Da), resulting in a major product ion. Another likely fragmentation is the cleavage of the benzylic C-C bond.
-
Caption: Tandem mass spectrometry (MS/MS) workflow.
Part 3: Validated Experimental Protocol
This protocol provides a detailed, self-validating starting point for the analysis. It includes system suitability checks to ensure data trustworthiness.
Materials and Reagents
-
Solvents: HPLC or LC-MS grade Acetonitrile and Water.
-
Additive: LC-MS grade Formic Acid.
-
Vials: 2 mL amber glass vials with PTFE septa.
Instrumentation
-
HPLC System: A binary pump UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290, or equivalent).
-
Mass Spectrometer: A tandem quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
Standard & Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of 50:50 Acetonitrile/Water.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 10 mL of 50:50 Acetonitrile/Water.
-
Calibration Standards: Prepare a series of standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL) by serial dilution of the working standard.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter if particulates are present.
HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 100 mm, <3 µm | Standard for good efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures protonation of the analyte.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for RP-HPLC. |
| Gradient | 5% B to 95% B in 7 min; Hold 1 min; Re-equilibrate 2 min | A standard screening gradient to elute the analyte and impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2-5 µL | Balances sensitivity with potential for column overload. |
Mass Spectrometer Method Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Optimal for the protonated amine group. |
| Capillary Voltage | 3.5 kV | Typical starting voltage for ESI. |
| Gas Temp. | 325 °C | Facilitates desolvation. |
| Gas Flow | 10 L/min | Facilitates desolvation. |
| Scan Mode 1 | Full Scan (m/z 70-400) | To identify the precursor ion and any unexpected impurities. |
| Scan Mode 2 | MS/MS (MRM) | For quantification and confirmation. |
| MRM Transition | Precursor: 180.1 -> Product: [To be determined experimentally] | Highly specific transition for quantification. |
System Suitability & Validation
Before running samples, perform the following checks using the 1 µg/mL working standard:
-
Five Replicate Injections: The Relative Standard Deviation (RSD) for retention time should be <1% and for peak area should be <5%.
-
Peak Tailing Factor: Should be between 0.9 and 1.5.
-
Signal-to-Noise Ratio (S/N): Should be >10 for the lowest calibration standard.
This self-validating process ensures that the instrument is performing correctly and that the generated data is reliable and trustworthy.
Conclusion
The characterization of this compound derivatives requires a nuanced analytical approach that respects the inherent polarity and ionizable nature of the molecules. While several techniques can provide partial information, HPLC-MS stands alone in its ability to deliver comprehensive separation, identification, quantification, and structural confirmation in a single, efficient workflow. By carefully selecting a reversed-phase chromatographic system with an acidic modifier and leveraging the power of ESI-MS/MS in positive ion mode, researchers can develop a robust and reliable method. The protocol outlined in this guide serves as a validated foundation, empowering scientists in drug development and chemical synthesis to achieve data of the highest integrity and confidence.
References
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Spagnuolo, C., et al. (2015). Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys. Molecules. Available at: [Link]
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Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
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Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
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Burbulis, N., et al. (2011). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde Derivatives. Plant Physiology. Available at: [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
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Canas, S., et al. (2003). High-performance liquid chromatography method for analysis of phenolic acids, phenolic aldehydes, and furanic derivatives in brandies. Journal of Separation Science. Available at: [Link]
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Sharifi-Rad, J., et al. (2023). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Molecules. Available at: [Link]
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Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link]
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ResearchGate. Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde Derivatives. Available at: [Link]
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Ferreira, C. R., et al. (2012). Differentiation of Aminomethyl Corrole Isomers by Mass Spectrometry. Journal of Mass Spectrometry. Available at: [Link]
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Poorter, H., & de Jong-Van Berkel, Y. Chemical determination of phenolic compounds. PROMETHEUS – Protocols. Available at: [Link]
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Belchior, A. P., et al. (2011). HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies. Analytical Methods. Available at: [Link]
-
Wang, Y., et al. (2021). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B. Available at: [Link]
-
Food and Machinery. (2023). Determination of benzaldehyde residues contents in honey by HPLC-MS using Rhodamine B hydrazide as the pre-column derivatization Reagent. Available at: [Link]
-
SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
Chemical Communications (RSC Publishing). Metal-dependant structural families of aminomethylphosphonic acid assemblies differentiated by ion mobility mass spectrometry and density functional theory. Available at: [Link]
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MS/MS analysis of Polyphenols. Available at: [Link]
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PubChemLite. This compound hydrochloride. Available at: [Link]
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YouTube. (2020). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Available at: [Link]
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Benchmarking the reactivity of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde against similar compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde, a phenolic Mannich base, is a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science.[1][2][3] Its unique trifunctional molecular architecture, featuring a reactive aldehyde, a nucleophilic phenolic hydroxyl group, and a tertiary aminomethyl moiety, presents a complex and fascinating reactivity profile. This guide provides an in-depth, objective comparison of the reactivity of this compound against structurally similar compounds, supported by established chemical principles and experimental data from the literature. Understanding these reactivity nuances is paramount for optimizing synthetic routes, designing novel bioactive molecules, and predicting reaction outcomes.[4]
Structural Features and Electronic Effects: The Foundation of Reactivity
The reactivity of an aromatic compound is fundamentally governed by the electronic effects of its substituents. In this compound, three key functional groups contribute to its chemical persona:
-
The Aldehyde Group (-CHO): This group is electron-withdrawing through both inductive and resonance effects, decreasing the electron density of the aromatic ring and making the carbonyl carbon an electrophilic center susceptible to nucleophilic attack.[4][5]
-
The Hydroxyl Group (-OH): As a powerful electron-donating group, the hydroxyl moiety activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions, by increasing its electron density through resonance.
-
The Dimethylaminomethyl Group (-CH₂N(CH₃)₂): This Mannich base substituent is also an electron-donating group, further enhancing the nucleophilicity of the benzene ring.
The interplay of these opposing electronic forces dictates the overall reactivity of the molecule in various chemical transformations.
Comparative Reactivity in Key Chemical Transformations
To benchmark the reactivity of this compound, we will compare it with three classes of analogous compounds:
-
Parent Compound: 4-Hydroxybenzaldehyde
-
Analogs with Electron-Donating Groups (EDGs): Vanillin (3-methoxy-4-hydroxybenzaldehyde) and Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde)
-
Analogs with Electron-Withdrawing Groups (EWGs): 4-Nitrobenzaldehyde
Reactivity of the Aldehyde Group: Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl carbon is a hallmark reaction of aldehydes. The rate of this reaction is enhanced by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon and retarded by electron-donating groups.[4][6][7]
Expected Reactivity Order (Nucleophilic Addition): 4-Nitrobenzaldehyde > 4-Hydroxybenzaldehyde > This compound > Vanillin > Syringaldehyde
The strong electron-donating effects of the hydroxyl and dimethylaminomethyl groups in our target molecule reduce the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophiles compared to 4-hydroxybenzaldehyde and especially 4-nitrobenzaldehyde.[4]
Experimental Protocol: Comparative Wittig Reaction
The Wittig reaction provides a robust method for comparing the reactivity of aldehydes.
Objective: To qualitatively compare the reaction rates of different substituted benzaldehydes with a stabilized ylide.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Vanillin
-
4-Nitrobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Prepare equimolar solutions of each aldehyde and the Wittig ylide in CDCl₃.
-
In separate NMR tubes, mix the aldehyde and ylide solutions at a 1:1 molar ratio at room temperature.
-
Monitor the reaction progress at regular intervals (e.g., 15, 30, 60, and 120 minutes) using ¹H NMR spectroscopy.
-
The rate of disappearance of the aldehyde proton signal and the appearance of the alkene proton signals will provide a direct measure of the relative reaction rates.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The electron-rich nature of the phenolic ring in this compound makes it highly susceptible to electrophilic attack. The powerful activating effects of the hydroxyl and dimethylaminomethyl groups will direct incoming electrophiles to the positions ortho and para to the hydroxyl group.
Expected Reactivity Order (Electrophilic Aromatic Substitution): This compound > Vanillin > Syringaldehyde > 4-Hydroxybenzaldehyde > 4-Nitrobenzaldehyde
The combined electron-donating power of the -OH and -CH₂N(CH₃)₂ groups in the target molecule significantly increases the electron density of the aromatic ring, making it the most reactive towards electrophiles among the compared compounds.
Experimental Protocol: Comparative Bromination
Objective: To assess the relative reactivity of phenolic aldehydes towards electrophilic bromination.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Vanillin
-
Bromine
-
Acetic acid
-
Sodium thiosulfate solution
Procedure:
-
Dissolve equimolar amounts of each phenolic aldehyde in glacial acetic acid in separate flasks.
-
Slowly add a dilute solution of bromine in acetic acid dropwise to each flask with stirring at room temperature.
-
Observe the rate of disappearance of the bromine color. A faster disappearance indicates a more reactive substrate.
-
Quench the reaction with sodium thiosulfate solution and analyze the product distribution by TLC or LC-MS to determine the regioselectivity of the bromination.
Reactivity of the Phenolic Hydroxyl Group: Oxidation
The oxidation of phenolic aldehydes is a complex process that can involve the aldehyde group, the phenolic hydroxyl group, and the aromatic ring itself. The susceptibility to oxidation is generally increased by electron-donating groups that make the phenol easier to oxidize.[8][9]
Expected Reactivity Order (Oxidation): Syringaldehyde > Vanillin > This compound > 4-Hydroxybenzaldehyde
Studies on the oxidation of phenolic aldehydes by ozone and hydroxyl radicals have shown that the reactivity increases with the number of electron-donating methoxy groups.[8][9] The dimethylaminomethyl group, being electron-donating, is also expected to enhance the susceptibility of the molecule to oxidation compared to 4-hydroxybenzaldehyde.
Data Summary and Visualization
The following table summarizes the expected relative reactivity of this compound and its analogs in the discussed reactions.
| Compound | Substituents | Nucleophilic Addition (Aldehyde) | Electrophilic Substitution (Ring) | Oxidation (Phenol) |
| This compound | -OH, -CH₂N(CH₃)₂ (EDG) | Moderate | Very High | High |
| 4-Hydroxybenzaldehyde | -OH (EDG) | High | High | Moderate |
| Vanillin | -OH, -OCH₃ (EDG) | Moderate | High | High |
| Syringaldehyde | -OH, 2x -OCH₃ (EDG) | Low | High | Very High |
| 4-Nitrobenzaldehyde | -NO₂ (EWG) | Very High | Very Low | Low |
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Influence of substituents on electrophilic aromatic substitution.
Synthesis and Self-Validating Protocols
The synthesis of this compound is typically achieved through the Mannich reaction, a three-component condensation of 4-hydroxybenzaldehyde, formaldehyde, and dimethylamine. [10]
Protocol: Synthesis of this compound
This protocol is based on established literature procedures. [10] Materials:
-
4-Hydroxybenzaldehyde
-
Dimethylamine (33% aqueous solution)
-
Formaldehyde (35% aqueous solution)
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 4-hydroxybenzaldehyde (1 equivalent), 33% aqueous dimethylamine (1 equivalent), and 35% formaldehyde solution (1.2 equivalents) in methanol.
-
Stir the mixture overnight at 50°C.
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate (3 x volumes).
-
Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure product.
Self-Validation:
-
The purity of the synthesized compound should be confirmed by ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry.
-
The melting point of the product should be compared with the literature value (80-81°C). [10]
Conclusion
This compound exhibits a rich and nuanced reactivity profile. Its aldehyde group is moderately reactive towards nucleophiles due to the electron-donating nature of the other substituents. Conversely, its aromatic ring is highly activated towards electrophilic substitution, making it an excellent substrate for the synthesis of polysubstituted aromatic compounds. The phenolic hydroxyl group also contributes to its susceptibility to oxidation. A thorough understanding of these reactivity patterns is essential for the effective utilization of this valuable building block in research and development.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
- A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. Benchchem.
- Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. ACS Publications.
- A Comprehensive Guide to the Synthesis of Phenolic Mannich Bases. Benchchem.
- 3-[(diméthylamino)méthyl]-4-hydroxybenzaldéhyde. Chem-Impex.
- This compound. Chem-Impex.
- This compound | 116546-04-4. J&K Scientific.
- The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Benchchem.
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- How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Quora.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
This document provides essential safety and logistical guidance for the proper handling and disposal of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde (CAS No. 116546-04-4). As drug development professionals and researchers, our commitment to safety and environmental stewardship necessitates a rigorous and well-documented approach to chemical waste management. This guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and compliance within the laboratory.
Hazard Profile and Essential Precautions
Understanding the chemical's hazard profile is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its likely hazards based on its structural components—an aromatic aldehyde and a tertiary amine—and data from closely related analogues like 4-Hydroxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
The primary operational directive is to always treat this compound as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.
| Hazard Characteristic | Associated Risk & Rationale | Recommended Personal Protective Equipment (PPE) |
| Skin & Eye Irritation | Aromatic aldehydes are known irritants. Analogues cause serious skin and eye irritation (GHS H315, H319).[1] Direct contact can lead to inflammation and chemical burns. | Nitrile gloves, safety goggles or glasses, and a buttoned lab coat must be worn at all times when handling the compound. |
| Respiratory Irritation | As a solid powder, it can form dust that may irritate the respiratory tract upon inhalation.[2] | Handle only in a well-ventilated area or within a chemical fume hood to minimize dust exposure. |
| Aquatic Toxicity | The related compound 4-(dimethylamino)benzaldehyde is classified as toxic to aquatic life with long-lasting effects (GHS H411).[3] Improper disposal can cause significant environmental harm. | Prevent any release into the environment. All waste and rinsate must be collected. |
| Combustibility | The compound is classified as a combustible solid. While not highly flammable, it can burn if exposed to an ignition source. | Store away from open flames, strong oxidizing agents, and sources of heat. |
The Regulatory Imperative: EPA and OSHA Frameworks
Disposal procedures are governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework.
-
EPA's Resource Conservation and Recovery Act (RCRA): This act governs the "cradle-to-grave" management of hazardous waste.[4] As the generator of the waste, your laboratory is legally responsible for its safe disposal from the moment it is created until it is ultimately destroyed or rendered non-hazardous.[4][5]
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that employees are informed about the chemical hazards in their workplace.[6][7][8] This includes proper labeling, access to SDSs, and comprehensive training on safe handling and emergency procedures.
Core Disposal Workflow: Characterization, Segregation, and Containment
The fundamental principle of chemical waste management is to prevent accidental reactions and ensure proper end-of-life treatment. This begins at the point of generation. The following workflow illustrates the decision-making process for handling waste derived from this compound.
Caption: Waste Disposal Decision Workflow.
Chemical Incompatibility Warning: Never mix aldehyde waste with strong oxidizing agents, strong bases, or strong reducing agents. Store segregated from other chemical waste classes, particularly acids and bases, to prevent violent reactions.[9]
Standard Operating Procedures for Disposal
Adherence to standardized protocols is critical for ensuring safety and regulatory compliance.
Protocol 4.1: Disposal of Unused or Expired Solid Chemical
This protocol applies to the pure, solid compound in its original or a secondary container.
-
Ensure Proper Labeling: The container must be clearly labeled with the full chemical name: "this compound" and the words "Hazardous Waste".[5]
-
Secure Containment: Ensure the container cap is tightly sealed. If the original container is compromised, overpack it into a larger, sealable, and compatible container.
-
Segregated Storage: Place the sealed container in your lab's designated Satellite Accumulation Area (SAA).[9] This area must be under the control of laboratory personnel and away from general traffic.
-
Log and Arrange Pickup: Record the container in your laboratory's waste log and contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal vendor.
Protocol 4.2: Disposal of Grossly Contaminated Materials
This applies to items like gloves, weigh boats, paper towels, and bench protectors with visible solid residue.
-
Collect Waste: At the point of generation, place all contaminated solid waste directly into a designated, sealable plastic bag or container.
-
Label Container: The container must be labeled as "Hazardous Waste" and list the contaminating chemical(s).
-
Store for Disposal: Once the container is full or the experiment is complete, seal it and move it to the SAA to await pickup.
Protocol 4.3: Decontamination and Disposal of Empty Containers and Glassware
Trace amounts of residue must be managed as hazardous waste.
-
Initial Rinse (Decontamination): Rinse the "empty" container or glassware with a small amount of a suitable solvent (e.g., acetone, ethanol). The choice of solvent should be based on solubility and compatibility with your other liquid waste streams.
-
Collect Rinsate: This first rinse is considered hazardous waste. Decant the solvent into a designated liquid hazardous waste container.[9] This container must be properly labeled with all its components.
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
-
Container Disposal: A triple-rinsed container can often be disposed of as regular solid waste, but only after the label has been fully defaced or removed. Consult your institutional EHS policy for final confirmation.
Emergency Protocol: Small-Scale Spill Response
In the event of a small spill of solid this compound, follow these steps immediately.
-
Alert Personnel: Notify colleagues in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood).
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat.
-
Avoid Raising Dust: Do NOT use a dry brush or towel to sweep. This will aerosolize the powder.[2]
-
Clean-up Procedure:
-
Gently cover the spill with a paper towel dampened with water to prevent dust from becoming airborne.
-
Carefully wipe up the material from the outside of the spill inward.
-
Place all contaminated materials (gloves, towels, etc.) into a sealable bag.
-
-
Final Disposal: Label the bag as hazardous waste, listing the spilled chemical, and place it in the SAA for disposal.
-
Decontaminate: Wipe the spill surface with soap and water.
References
- Aldex® - Aldehyde Disposal Made Easy.
- Focus on: Treatment by Aldehyde Deactivation.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Managing Hazardous Chemical Waste in the Lab. LabManager.
- This compound Product Page. Sigma-Aldrich.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- 1910.1048 - Formaldehyde.
- Safety Data Sheet for 4-(Dimethylamino)benzaldehyde.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Safety Data Sheet for 4-Hydroxybenzaldehyde. Fisher Scientific.
- Safety Data Sheet for 2-Hydroxy-3-methylbenzaldehyde. Fisher Scientific.
- Aldehydes Waste Comp
- OSHA's regulations for chemicals used in the workplace, and in particular, glutaraldehyde.
- Safety Data Sheet for 4-(dimethylamino)benzaldehyde. Chemos GmbH & Co.KG.
- Safety Data Sheet for 4-Hydroxybenzaldehyde. Thermo Fisher Scientific.
- OSHA Rules for Hazardous Chemicals. DuraLabel.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
As researchers and drug development professionals, our work with novel chemical intermediates like 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde (CAS No. 116546-04-4) is foundational to innovation. This aromatic aldehyde is a key building block in the synthesis of various biologically active molecules.[1] However, its structural similarity to other hydroxybenzaldehydes—compounds known to pose significant health risks—necessitates a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the critical role of Personal Protective Equipment (PPE). Our objective is to build a culture of safety that goes beyond mere compliance, ensuring that every operational step is a self-validating system of protection.
Hazard Assessment: Understanding the Risks
While comprehensive toxicological data for this compound is not as extensive as for more common reagents, we can infer its primary hazards from its chemical class and available Safety Data Sheets (SDS) for analogous structures like 4-hydroxybenzaldehyde. Aromatic aldehydes can cause significant irritation, and the presence of the amine group may introduce additional sensitization risks.
The primary hazards are summarized below. This assessment is based on data for structurally related compounds and should be considered the minimum baseline for safety protocols.[2][3][4][5]
| Hazard Type | Potential Effect | Rationale & Causality |
| Serious Eye Damage/Irritation | Can cause severe irritation, pain, and potentially irreversible eye damage upon contact.[2][3] | The aldehyde functional group can react with proteins in the cornea, leading to inflammation and damage. Dust or splashes are the primary routes of exposure. |
| Skin Corrosion/Irritation | May cause skin irritation, redness, and dermatitis upon prolonged or repeated contact.[5] | The compound can defat the skin and may be absorbed, potentially causing local or systemic effects. Pre-existing skin conditions may be exacerbated.[6] |
| Respiratory Irritation | Inhalation of dust may cause irritation to the nose, throat, and respiratory tract.[2][3] | Fine solid particles can be easily inhaled, leading to inflammation of the mucous membranes.[6] |
| Aquatic Hazard | Harmful to aquatic life.[2] | Chemical properties may interfere with aquatic ecosystems; therefore, release into the environment must be avoided. |
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Given the hazards, a multi-layered PPE approach is mandatory. Each component is chosen to mitigate a specific risk, and their combined use creates a robust barrier between the researcher and the chemical.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes is the most severe risk. Standard safety glasses are insufficient.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the compound is handled outside of a sealed container.[7]
-
Enhanced Precaution: When there is a significant risk of splashing (e.g., transferring large quantities, preparing solutions), a full-face shield must be worn over the chemical splash goggles.[8][9] This provides a secondary barrier protecting the entire face.
Hand Protection: Preventing Dermal Absorption
Gloves are essential, but not all gloves are created equal. The choice of material and the protocol for their use are critical.
-
Glove Selection: Disposable nitrile gloves are the standard recommendation for incidental contact with a broad range of chemicals.[7] They provide an effective barrier against splashes.
-
Causality: Latex gloves are not recommended as they offer poor protection against many organic chemicals and can be readily permeated.[8]
-
Operational Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Wear long-cuffed gloves, ensuring the cuff is pulled over the sleeve of your lab coat to prevent skin exposure at the wrist.[8]
-
If direct contact with the chemical occurs, remove the glove immediately using the proper technique (see Doffing Protocol), wash your hands thoroughly, and don a new pair.
-
Never reuse disposable gloves. Change them frequently, and always upon leaving the laboratory space.
-
Body and Foot Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat with long sleeves and a buttoned front is mandatory.[7] Avoid synthetic materials like polyester, which can melt and fuse to the skin upon contact with certain chemicals or in a fire.
-
Clothing and Footwear: Long pants and fully enclosed shoes are required.[7] The shoes should be made of a non-porous material to protect against spills.
Operational and Disposal Plans: A Step-by-Step Procedural Guide
Safe handling is a process that begins before the chemical is touched and ends after all waste is secured.
Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling workflow.
Caption: Workflow for handling this compound.
Protocol 1: PPE Donning Sequence
The donning sequence is designed to move from the least critical to the most critical barrier, minimizing the chance of contaminating your gloves.
-
Body Protection: Don your lab coat and fasten all buttons.
-
Eye Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Hand Protection: Don your nitrile gloves. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat.
Protocol 2: Safe Handling in a Chemical Fume Hood
All operations involving the solid compound or its solutions must be performed inside a certified chemical fume hood.[3]
-
Preparation: Before introducing the chemical, ensure the fume hood sash is at the proper working height and the airflow is verified.
-
Handling the Solid: When weighing or transferring the solid, use gentle motions to avoid creating airborne dust. Use a spatula and weighing paper or a weighing boat.
-
Making Solutions: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Work Zone: Keep all chemicals and apparatus at least 6 inches (15 cm) back from the plane of the sash.
-
Immediate Cleanup: Clean up any minor spills within the fume hood immediately using appropriate absorbent materials.
Protocol 3: PPE Doffing and Disposal Sequence
This sequence is critical for preventing cross-contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (your gloves) and clean surfaces only with clean surfaces (your bare hands).
-
Gloves: Remove your gloves first. Using one gloved hand, grasp the palm of the other gloved hand and peel the glove off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, by handling the head strap. Avoid touching the front surface.
-
Lab Coat: Remove your lab coat, folding the contaminated outside inwards. Hang it in its designated storage area or place it in a laundry container if contaminated.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[6]
Disposal Plan
-
Chemical Waste: All excess solid material and solutions containing this compound must be disposed of as hazardous chemical waste.[2][3] Collect this waste in a clearly labeled, sealed container. Never pour it down the drain.[6]
-
Contaminated PPE: Used gloves, disposable lab coats, and any absorbent materials used for cleanup should be placed in a sealed bag and disposed of as solid hazardous waste.
By adhering to these detailed protocols, you establish a multi-barrier system of safety that protects you, your colleagues, and your research. Always consult the most recent version of the Safety Data Sheet before beginning any new procedure.
References
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures . Centers for Disease Control and Prevention (CDC). [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. [Link]
-
5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]
-
Safety Data Sheet for 4-(Dimethylamino)benzaldehyde . Bio-Strategy. [Link]
-
Safety Data Sheet for 4-Hydroxybenzaldehyde . Alfa Aesar. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. bio.vu.nl [bio.vu.nl]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. cdc.gov [cdc.gov]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
